molecular formula C8H12N2O B1598669 4-(2-Aminoethoxy)aniline CAS No. 72210-18-5

4-(2-Aminoethoxy)aniline

Cat. No.: B1598669
CAS No.: 72210-18-5
M. Wt: 152.19 g/mol
InChI Key: BDMVWJHOWDSYFF-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)aniline (CAS 72210-18-5) is a high-purity organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This aromatic amine features a primary aromatic amine and a primary aliphatic amine connected by an ethoxy spacer, making it a versatile building block in research and development. This compound is primarily valued for its role as a linker or precursor in polymer science. Its structure is analogous to components found in hindered amine light stabilizers (HALS), which are critical additives for preventing UV degradation in polymers . The amine functionalities allow it to be incorporated into polyurethane formulations and other polymer systems, where it can contribute to material stability. Furthermore, the amine groups in similar compounds have been implicated in generating reactive nitrogen species (RNS) through autoxidation cycles, a mechanism that has been explored for developing antimicrobial polymer coatings . In synthetic chemistry, this compound serves as a key intermediate. Its structure makes it a suitable candidate for reductive amination reactions, a powerful method for creating carbon-nitrogen bonds and synthesizing more complex, substituted amines . The compound is related to aniline derivatives used in conducting polymers, suggesting potential applications in electronic materials . It is also available as a hydrochloride salt (CAS 1375068-75-9) for enhanced stability, with a typical purity of 97% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and hazard information prior to use.

Properties

IUPAC Name

4-(2-aminoethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMVWJHOWDSYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398968
Record name 4-(2-Amino-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72210-18-5
Record name 4-(2-Amino-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)aniline is a bifunctional organic molecule featuring a primary aromatic amine and an aminoethoxy side chain. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The presence of two reactive amino groups and an ether linkage provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

The hydrochloride salt of this compound is the most commonly available form, appearing as a solid.[2] Key identifiers and properties are summarized in the table below. While experimental data for the free base is limited in publicly accessible literature, some properties can be predicted based on the known behavior of similar aromatic amines and ethers.

PropertyValueSource
Chemical Name This compound hydrochloride[2]
CAS Number 1375068-75-9 (hydrochloride salt)[2]
Molecular Formula C₈H₁₃ClN₂O (hydrochloride salt)[2]
Molecular Weight 188.66 g/mol (hydrochloride salt)[2]
Physical Form Solid[2]
pKa (predicted) ~5.40 (for a similar diamine structure)[3]
Storage Room temperature, under inert atmosphere[2]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and comparison to analogous structures like aniline and its derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy bridge protons, and the protons of the two amino groups. The aromatic protons would likely appear as two sets of doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethoxy group (-O-CH₂-CH₂-NH₂) would likely appear as two triplets around δ 3.0-4.5 ppm. The protons of the primary aliphatic and aromatic amino groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For aniline, the aromatic protons typically appear at δ 7.14 (t), 6.74 (t), and 6.66 (d) ppm, and the NH₂ protons as a broad singlet around 3.53 ppm in CDCl₃.[4][5]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would show distinct signals for the four unique carbons of the p-substituted aromatic ring, and two signals for the carbons of the ethoxy side chain. The aromatic carbons attached to the oxygen and nitrogen atoms would be the most deshielded. The chemical shifts for the aromatic carbons of aniline are approximately δ 146.7 (C-NH₂), 129.3 (CH), 118.6 (CH), and 115.2 (CH) ppm. The ethoxy carbons are expected in the range of δ 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the vibrational modes of its functional groups. Key expected absorptions include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary aromatic and aliphatic amines. For aniline, these bands appear around 3433 cm⁻¹ and 3356 cm⁻¹.[6][7]

  • C-N stretching: Aromatic C-N stretching is expected around 1250-1350 cm⁻¹.[8]

  • C-O stretching: The ether C-O-C stretching would likely appear in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H bending: Out-of-plane bending for a 1,4-disubstituted ring around 800-850 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Common fragmentation patterns would involve cleavage of the ethoxy side chain. For aniline, the molecular ion peak is observed at m/z 93.[9] Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺.[10]

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 4-aminophenol. This general approach is common for the synthesis of aniline derivatives.[11]

G cluster_0 Step 1: Etherification cluster_1 Alternative Step 1: Williamson Ether Synthesis with Protected Amine cluster_2 Step 2: Reduction of Nitro Group cluster_3 Step 3: Deprotection start 4-Aminophenol + 2-Bromoethylamine hydrobromide step1_reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->step1_reagents product1 This compound step1_reagents->product1 start_alt 4-Nitrophenol + N-Boc-2-bromoethylamine step1_alt_reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start_alt->step1_alt_reagents product1_alt tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate step1_alt_reagents->product1_alt product1_alt_2 tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate product1_alt->product1_alt_2 step2_reagents Reducing Agent (e.g., H₂/Pd-C, SnCl₂) Solvent (e.g., Ethanol) product1_alt_2->step2_reagents product2 tert-butyl (2-(4-aminophenoxy)ethyl)carbamate step2_reagents->product2 product2_2 tert-butyl (2-(4-aminophenoxy)ethyl)carbamate product2->product2_2 step3_reagents Acid (e.g., HCl) Solvent (e.g., Dioxane) product2_2->step3_reagents final_product This compound step3_reagents->final_product

Caption: General synthetic pathways to this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized procedure based on common methods for the synthesis of similar compounds.[12]

  • Protection of the Amino Group (Optional but Recommended): Start with 4-nitrophenol. The nitro group can be reduced to an amine in a later step.

  • Ether Synthesis (Williamson Ether Synthesis):

    • To a solution of 4-nitrophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

    • Add N-Boc-2-bromoethylamine to the mixture.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

    • After cooling, filter the mixture and concentrate the filtrate.

    • Purify the crude product, tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate, by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the purified product in a solvent like ethanol or ethyl acetate.

    • Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere, or use a chemical reducing agent like stannous chloride (SnCl₂).[11]

    • Monitor the reaction by TLC until completion.

    • Filter the catalyst (if using Pd/C) and concentrate the solvent to obtain tert-butyl (2-(4-aminophenoxy)ethyl)carbamate.

  • Deprotection:

    • Dissolve the Boc-protected compound in a solvent like dioxane or methanol.

    • Add a strong acid, such as hydrochloric acid, to remove the Boc protecting group.

    • Stir the reaction at room temperature until deprotection is complete.

    • The product, this compound, may precipitate as its hydrochloride salt. The salt can be collected by filtration.

Reactivity

The chemical reactivity of this compound is dictated by its three main functional components: the primary aromatic amine, the primary aliphatic amine, and the ether linkage.

G cluster_0 Aromatic Amine Reactions cluster_1 Aliphatic Amine Reactions cluster_2 Ether Linkage main This compound diazotization Diazotization (NaNO₂, HCl) main->diazotization forms diazonium salt acylation Acylation (Acyl chloride, Base) main->acylation forms amide alkylation Alkylation (Alkyl halide) main->alkylation forms secondary/tertiary amine acylation2 Acylation main->acylation2 forms amide alkylation2 Alkylation main->alkylation2 forms secondary/tertiary amine reductive_amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) main->reductive_amination forms secondary amine ether_cleavage Ether Cleavage (Strong Acid, e.g., HBr) main->ether_cleavage cleaves to form 4-aminophenol

Caption: Reactivity map of this compound.

  • Aromatic Amine: The aniline moiety is a versatile functional group.

    • Basicity: The aromatic amine is a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[13]

    • Acylation: It readily reacts with acyl chlorides or anhydrides to form amides.[14]

    • Alkylation: N-alkylation can be achieved, though selectivity between the two amino groups can be a challenge.[14]

    • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the aromatic amine to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring.[14]

  • Aliphatic Amine: The primary aliphatic amine at the end of the ethoxy chain is more basic than the aromatic amine and is a stronger nucleophile.[13] It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and reductive amination.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions, for example, by heating with a strong acid like HBr.

Applications in Drug Discovery

Aniline and its derivatives are common structural motifs in many pharmaceutical compounds.[15] The presence of the aminoethoxy side chain in this compound offers several advantages in drug design:

  • Scaffold for Synthesis: It serves as a versatile scaffold for building more complex molecules. The two amino groups provide handles for introducing a variety of substituents to explore structure-activity relationships.[1]

  • Improved Physicochemical Properties: The aminoethoxy group can improve the solubility and pharmacokinetic properties of a drug candidate. The basic aliphatic amine can be protonated at physiological pH, which can enhance water solubility.

  • Modulation of Biological Activity: The flexible ether linkage and the terminal amino group can form important hydrogen bonds with biological targets such as enzymes and receptors, potentially increasing binding affinity and selectivity.

While anilines are widely used, they can sometimes be associated with metabolic instability or toxicity.[3] Therefore, careful toxicological evaluation of any new drug candidate containing this moiety is essential.

Safety and Handling

Aromatic amines as a class of compounds should be handled with care due to their potential toxicity.[14] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound and its derivatives.[16]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound. Gas Chromatography (GC) may also be used, potentially after derivatization of the polar amino groups.[6]

  • Spectroscopy: NMR, IR, and MS are essential for structural confirmation, as detailed in the spectroscopic data section.

  • Titration: The basic amino groups can be quantified by acid-base titration.

Illustrative HPLC Method Protocol
  • Column: A C18 reversed-phase column is typically suitable for the analysis of aromatic compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Analysis: The purity is determined by the relative area of the main peak. The identity can be confirmed by comparing the retention time to that of a reference standard.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. While specific experimental data is somewhat limited in the public domain, its chemical properties can be reliably predicted based on the well-understood chemistry of aromatic amines and ethers. As with all aromatic amines, proper safety precautions are essential when handling this compound.

References

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  • ChemBK. 4-[2-(4-aminophenoxy)ethoxy]aniline. [Link]

  • SpectraBase. 4-[2-(4-aminophenoxy)ethoxy]aniline - Optional[FTIR] - Spectrum. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • National Institutes of Health. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]

  • SpectraBase. 4-[2-(Dimethylamino)ethoxy]aniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • MySkinRecipes. This compound hydrochloride. [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

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  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • ResearchGate. Further application of our protocol a Four aniline examples for... | Download Scientific Diagram. [Link]

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  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • PubMed. Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. [Link]

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  • ResearchGate. REMPI-TOF mass spectra for aniline recorded at a 293.859 nm, resonant.... [Link]

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Sources

4-(2-Aminoethoxy)aniline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

A n In-Depth Technical Guide to 4-(2-Aminoethoxy)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile bifunctional molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by an aniline core, a flexible ethylene glycol linker, and a terminal primary amine, this compound serves as a crucial building block for the synthesis of more complex molecular architectures. Its unique structure allows for differential reactivity at two distinct amine sites, making it an ideal intermediate for creating targeted therapeutics, advanced polymers, and specialized dyes. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, applications, and handling protocols, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amine that possesses both a primary aromatic amine (the aniline moiety) and a primary aliphatic amine, separated by an ether linkage. This distinct structural arrangement imparts a unique set of properties. The compound is most commonly supplied and handled as a hydrochloride salt to improve its stability and solubility in aqueous media.[1]

Table 1: Core Physicochemical Data

PropertyValueCAS NumberSource(s)
Chemical Name This compoundFree Base: Not assigned-
This compound hydrochloride1375068-75-9[1][2][3][4]
This compound dihydrochloride1158411-43-8-
Molecular Formula C₈H₁₂N₂O (Free Base)-
C₈H₁₃ClN₂O (Hydrochloride)[1][2]
Molecular Weight 152.19 g/mol (Free Base)-
188.66 g/mol (Hydrochloride)[1][2][4]
Physical Form Solid[3]
Purity Typically ≥97%[3]
Storage Room temperature, under inert atmosphere[1][3]

Synthesis and Chemical Reactivity

The synthesis of this compound leverages well-established reactions in organic chemistry, primarily focusing on the formation of the ether bond and the introduction of the amine functionalities.

Generalized Synthetic Pathway

A common and logical synthetic route involves a two-step process starting from a readily available nitroaromatic precursor.

  • Williamson Ether Synthesis: 4-Nitrophenol is reacted with a protected 2-aminoethyl halide (e.g., 2-(Boc-amino)ethyl bromide) under basic conditions. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the aliphatic amine, preventing it from interfering with the etherification reaction.

  • Reduction of the Nitro Group: The resulting nitro compound is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary aromatic amine (-NH₂). This is a critical step in the synthesis of anilines.[5] A variety of reducing agents can be employed, such as catalytic hydrogenation (H₂ over Palladium catalyst), or milder chemical reductants like iron in acetic acid or stannous chloride (SnCl₂) in an alcohol solvent.[5] The choice of reductant is crucial, especially if other sensitive functional groups are present in the molecule.[5]

  • Deprotection: Finally, the Boc protecting group is removed under acidic conditions to reveal the primary aliphatic amine, yielding the target compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Deprotection A 4-Nitrophenol D N-Boc-4-(2-aminoethoxy)nitrobenzene A->D Etherification B 2-(Boc-amino)ethyl bromide B->D Etherification C Base (e.g., K₂CO₃) C->D Etherification F N-Boc-4-(2-aminoethoxy)aniline D->F Reduction E Reducing Agent (e.g., H₂, Pd/C) E->F H This compound F->H Boc Removal G Acid (e.g., TFA or HCl) G->H

Fig. 1: Generalized synthetic workflow for this compound.
Chemical Reactivity

The utility of this compound stems from the differential reactivity of its two primary amine groups.

  • Aromatic Amine (Aniline Moiety): This group is less basic due to the delocalization of the nitrogen lone pair into the aromatic π-system. It readily undergoes electrophilic substitution on the aromatic ring and can be converted into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups.[6] Acylation and sulfonylation reactions are also common transformations for this group.[6]

  • Aliphatic Amine: This terminal amine is more nucleophilic and basic than its aromatic counterpart. It is readily protonated and can be selectively alkylated or acylated under controlled conditions. This differential reactivity allows for its use as a strategic attachment point for linkers or pharmacophores in drug design.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable building block in medicinal chemistry and materials science.[6][7]

Pharmaceutical Intermediate

Aniline and its derivatives are foundational scaffolds in a vast number of pharmaceutical compounds, including antidepressants, antipsychotics, and anti-inflammatory drugs.[1] The presence of two reactive sites on this compound allows it to function as a versatile linker or intermediate in the synthesis of complex drug candidates.[1]

  • Scaffold for Targeted Therapies: The aniline core is a well-established pharmacophore in kinase inhibitors.[8] The aminoethoxy side chain can be used to attach solubility-enhancing groups or vectors that target specific cellular compartments.

  • Linker for PROTACs and ADCs: The molecule's structure is well-suited for use as a component of linkers in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), connecting a targeting moiety to a payload.

G cluster_0 Molecular Logic of this compound mol Aromatic Amine (Aniline Core) Ethoxy Linker Aliphatic Amine A Diazotization, Acylation, Ring Substitution mol:f0->A Reacts with... B Flexibility, Solubility, Spacing mol:f1->B Provides... C Conjugation, Alkylation, Salt Formation mol:f2->C Reacts with...

Fig. 2: Functional domains and reactivity of this compound.
Materials Science

The dual amine functionality allows for its use in polymerization reactions. It can act as a cross-linking agent or as a monomer in the synthesis of specialty polymers and dyes, where its structure can influence properties like color fastness, stability, and conductivity.[1][7]

Analytical Methodologies

Accurate characterization and quantification of this compound are essential for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique.

HPLC Protocol for Aniline Derivatives

While a specific method for this exact molecule is not published, a general protocol for related aniline compounds can be adapted. The following is a representative isocratic HPLC method.

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size)[9]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sulfuric acid or another suitable buffer[10]

  • Sample of this compound hydrochloride, accurately weighed.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).[9] Buffer as needed (e.g., 0.05% H₂SO₄) to ensure consistent protonation and peak shape.[10] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL. Perform serial dilutions to create calibration standards if quantification is required.

  • Chromatographic Conditions:

    • Column: C18, 15 cm x 4.6 mm, 5 µm[9]

    • Mobile Phase: Acetonitrile/Water (60:40) with 0.05% H₂SO₄[9][10]

    • Flow Rate: 1.0 mL/min[9]

    • Column Temperature: 30 °C[9]

    • Detection Wavelength: UV at 254 nm[9][11]

    • Injection Volume: 1-10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Interpretation: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As with all aniline derivatives, this compound and its salts must be handled with appropriate caution.

Table 2: GHS Hazard Information (for Hydrochloride Salt)

PictogramSignal WordHazard Statements

Warning H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

  • Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][3]

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion/Inhalation: Move the person to fresh air. If swallowed or if respiratory symptoms occur, seek immediate medical advice.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and materials science. Its bifunctional nature, combining a reactive aniline core with a flexible aminoethoxy side chain, provides chemists with a powerful tool for constructing complex molecules with tailored properties. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in research and development.

References

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  • Supporting Information. (n.d.).
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  • PubChem. (2024). 4-[2-(2-Aminoethylsulfonyl)ethoxy]aniline. Retrieved from [Link]

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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

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  • Chem Help ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ResearchGate. (2021). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

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An In-depth Technical Guide to 4-(2-Aminoethoxy)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-(2-Aminoethoxy)aniline. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, emphasizing the scientific rationale behind methodological choices.

Core Physicochemical Properties

This compound, often supplied as its hydrochloride salt for enhanced stability and solubility, is a bifunctional aromatic amine crucial in synthetic chemistry.[1] Its structure, featuring a primary aromatic amine and a terminal primary aliphatic amine connected by an ethoxy linker, makes it a versatile building block, particularly in medicinal chemistry and materials science.[2][3] The fundamental properties of its hydrochloride form are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O·HCl[4]
Molecular Weight 188.66 g/mol [1][4]
CAS Number 1375068-75-9[4]
Appearance Solid
Storage Conditions Room temperature, under inert atmosphere, sealed in dry conditions.[4]

The presence of two distinct amine groups with different pKa values allows for selective chemical modifications, a feature that is highly valuable in multi-step syntheses. The aniline nitrogen provides a nucleophilic center and a site for diazotization reactions, while the terminal amine on the ethoxy chain offers a flexible point for conjugation.[2]

Synthesis and Purification Strategy

The synthesis of anilines typically involves the reduction of a corresponding nitroaromatic compound.[5] This is a robust and widely applicable method due to the accessibility of nitroaromatics via electrophilic nitration.

A logical and field-proven synthetic route to this compound is a two-step process starting from 4-nitrophenol:

  • Williamson Ether Synthesis: 4-nitrophenol is first deprotonated with a suitable base (e.g., K₂CO₃) to form the phenoxide. This nucleophile then displaces a leaving group from a protected 2-aminoethanol derivative, such as N-(2-bromoethyl)phthalimide. The phthalimide group is an excellent protecting group for the primary amine, preventing it from interfering in the ether synthesis.

  • Reduction and Deprotection: The resulting nitro compound is then subjected to catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using iron in acetic acid or stannous chloride).[5] These conditions simultaneously reduce the nitro group to the aniline and can cleave the protecting group to reveal the primary aliphatic amine, yielding the final product.

Causality in Method Selection:

  • Protection Strategy: Protecting the aliphatic amine is critical to prevent N-arylation, where it would otherwise compete with the phenoxide in attacking the aromatic ring (if the synthesis were attempted in reverse) or self-react.

  • Reduction Method: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, chemical reductants like Fe/CH₃COOH are valuable alternatives if the molecule contains other functional groups (e.g., halides) that are sensitive to hydrogenolysis.[5]

Analytical Characterization and Quality Control Workflow

Ensuring the identity, purity, and stability of this compound is paramount for its use in sensitive applications like drug development. A multi-technique approach is required for a comprehensive assessment.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm region), the two methylene groups of the ethoxy linker (around 3.5-4.5 ppm), and the amine protons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the primary ion observed.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like this compound.[6][7]

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.[6]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid (for MS compatibility).

    • Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient: A typical gradient would be 5% to 95% Solvent B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration at initial conditions.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Rationale for HPLC Method:

  • Reverse-Phase C18 Column: This stationary phase is ideal for retaining and separating moderately polar aromatic compounds.

  • Acidified Mobile Phase: The use of formic or phosphoric acid improves peak shape by ensuring the amine functional groups are protonated.[8]

  • Gradient Elution: A gradient is necessary to ensure that any impurities with significantly different polarities are eluted from the column and detected.

Quality Control Workflow Diagram

The following diagram illustrates a standard workflow for the quality control of a newly synthesized or procured batch of this compound.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Decision cluster_3 Final Disposition Sample Batch Received Prep Sample Prep (1 mg/mL solution) Sample->Prep HPLC HPLC-UV (Purity >97%?) Prep->HPLC Inject MS LC-MS (Confirm MW) HPLC->MS If Purity OK NMR NMR (Confirm Structure) MS->NMR If MW OK Decision Pass / Fail NMR->Decision If Structure OK Release Release to Inventory Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: Quality control workflow for this compound.

Applications in Drug Development and Research

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals including antibiotics, analgesics, and anti-inflammatory drugs.[9][10] The specific structure of this compound makes it highly suitable for use as a linker molecule in the development of complex biotherapeutics.

Key Application: Linker for Antibody-Drug Conjugates (ADCs)

In an ADC, a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker's role is critical for the ADC's stability in circulation and its ability to release the payload inside the target cell.

The bifunctional nature of this compound is ideal for this purpose:

  • The aniline group can be converted into a diazonium salt, which can then be used in coupling reactions to attach it to the drug molecule.

  • The terminal primary amine provides a reactive handle for conjugation to the antibody, often through an amide bond formed with an activated carboxylic acid on the antibody or another part of the linker construct.

Experimental Workflow: Amide Bond Formation

The following diagram illustrates the general workflow for conjugating the terminal amine of a this compound-derived linker to a protein (e.g., an antibody).

Conjugation_Workflow Protein Protein with -COOH (e.g., Antibody) Activation Step 1: Activate Carboxyl Group (Add EDC/NHS) Protein->Activation Linker Linker-Drug with -NH2 (Derived from this compound) Conjugation Step 2: Amide Bond Formation (Add Linker-Drug, pH 7.5) Linker->Conjugation Nucleophilic attack Activation->Conjugation Forms reactive ester Purification Step 3: Purify Conjugate (e.g., Size Exclusion Chromatography) Conjugation->Purification Crude Conjugate Final Purified ADC Purification->Final

Caption: Workflow for protein conjugation via amide bond formation.

Safety and Handling

Aniline and its derivatives are classified as hazardous substances and must be handled with extreme caution.[11]

  • Toxicity: Anilines are toxic if swallowed, inhaled, or absorbed through the skin.[12][13] They can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like headache, dizziness, and cyanosis (blue skin).[11][12]

  • Carcinogenicity: Aniline is suspected of causing cancer and genetic defects.[11][12][13] All contact should be minimized.

  • Handling Precautions: Always work in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14] Avoid creating dust or aerosols.

  • First Aid: In case of skin contact, immediately wash the affected area with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[13] In all cases of significant exposure, seek immediate medical attention.[11][13]

Always consult the latest Safety Data Sheet (SDS) for the specific compound before handling.[12][13][14]

References

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  • Coherent Market Insights. The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. Available at: [Link]

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  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Aminoethoxy)aniline is a bifunctional aromatic compound featuring a primary aromatic amine and a primary aliphatic amine linked by an ether bridge. This unique structure makes it a valuable intermediate and building block in the development of a diverse range of complex molecules. Its applications are found in medicinal chemistry, where it can be incorporated into pharmacologically active agents, and in materials science for the synthesis of specialty polymers and dyes.[1] This guide provides a comprehensive overview of the logical and field-proven synthetic pathways to this compound, emphasizing the chemical principles that govern the choice of reagents and reaction conditions, and offering detailed experimental protocols for researchers and drug development professionals.

Chapter 1: Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis of this compound reveals two primary strategic disconnections, which form the basis of the most logical forward synthetic plans.

  • C(aryl)-O Bond Disconnection: This is the most common and robust approach. It disconnects the molecule into a C2 synthon (the aminoethoxy unit) and a C6 synthon (the aminophenyl unit). In the forward synthesis, this translates to forming the ether bond first, followed by the generation or modification of the aniline moiety.

  • C(aryl)-N Bond Disconnection: This approach involves forming the aniline C-N bond on a pre-existing aminoethoxy-substituted benzene ring. This is typically achieved via the reduction of a corresponding nitroaromatic precursor.

These two strategies lead to the two primary synthetic pathways detailed in this guide.

G cluster_path1 Strategy 1: Ether Bond Formation Focus cluster_path2 Strategy 2: Aniline Formation Focus Target This compound P1_Intermediate 4-(2-Aminoethoxy)nitrobenzene (or protected equivalent) Target->P1_Intermediate C(aryl)-N Disconnection (Nitro Reduction) P2_Intermediate N-Protected This compound Target->P2_Intermediate N-Deprotection P1_SM1 4-Nitrophenol P1_Intermediate->P1_SM1 C(aryl)-O Disconnection (Williamson Ether Synthesis) P1_SM2 2-Aminoethanol (protected) P1_Intermediate->P1_SM2 C(aryl)-O Disconnection (Williamson Ether Synthesis) P2_SM1 4-Aminophenol (N-protected) P2_Intermediate->P2_SM1 C(aryl)-O Disconnection P2_SM2 2-Halo-ethylamine (N-protected) P2_Intermediate->P2_SM2 C(aryl)-O Disconnection

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Pathway I: Ether Formation Followed by Nitro Group Reduction

This pathway is arguably the most reliable and widely applicable due to the high efficiency of its constituent reactions: a Williamson ether synthesis followed by a nitroarene reduction. It strategically installs the stable ether linkage before the more sensitive aniline group is revealed.

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] In this pathway, the phenoxide of 4-nitrophenol acts as the nucleophile.

  • Choice of Reactants:

    • Phenol Component: 4-Nitrophenol is an ideal starting material. The electron-withdrawing nitro group increases the acidity of the phenolic proton (pKa ≈ 7.1), facilitating its deprotonation to the nucleophilic phenoxide under relatively mild basic conditions.

    • Alkyl Component: Direct reaction with 2-aminoethanol is problematic due to the nucleophilicity of its own amino group. Therefore, a protected form is required. tert-Butoxycarbonyl (Boc) is an excellent choice for the protecting group as it is stable to the basic conditions of the ether synthesis and can be removed efficiently under acidic conditions that do not affect the product.[4][5] The corresponding electrophile would be N-Boc-2-bromoethylamine or the more stable and commonly used N-Boc-2-aminoethyl tosylate.

  • Reaction Causality: The reaction proceeds by deprotonating 4-nitrophenol with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF.[6] The resulting 4-nitrophenoxide ion then attacks the primary carbon of the protected aminoethyl electrophile, displacing the leaving group (e.g., bromide or tosylate) to form the intermediate, tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate.

Step 2: Nitro Group Reduction & Deprotection

The conversion of the nitro intermediate to the final aniline product requires two key transformations: reduction of the nitro group and removal of the Boc protecting group.

  • Nitro Reduction: A variety of methods are available for the reduction of aromatic nitro groups.[7][8] The choice of method depends on factors like scale, available equipment, and tolerance of other functional groups.

MethodReducing Agent/CatalystSolventProsCons
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Methanol, Ethanol, Ethyl AcetateClean, high yield, atmospheric pressure often sufficient.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
Catalytic Transfer Hydrogenation Formic acid or Isopropanol with Pd/C, Ru, or Ir catalyst[9][10]Methanol, EthanolAvoids use of gaseous H₂; generally fast and high-yielding.Requires careful optimization of catalyst and hydrogen donor.
Metal/Acid Reduction SnCl₂·2H₂OEthanolHigh functional group tolerance; effective and reliable.[8]Produces stoichiometric tin waste, requiring extensive workup.
Metal/Acid Reduction Fe, NH₄Cl or HClEthanol/WaterInexpensive and effective.[8]Generates large amounts of iron sludge; workup can be cumbersome.
  • Boc Deprotection: The Boc group is labile to strong acid.[5][11] Treatment of the intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in dioxane or methanol will efficiently cleave the carbamate, releasing the free amine.[5][12] Often, the acidic conditions used in metal/acid reductions (like SnCl₂/HCl) can achieve both nitro reduction and Boc deprotection in a single step. If catalytic hydrogenation is used, a separate acidic workup or subsequent deprotection step is necessary.

G Nitrophenol 4-Nitrophenol Intermediate tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate Nitrophenol->Intermediate 1. Base (K₂CO₃) 2. Solvent (DMF) BocAmino N-Boc-2-bromoethylamine BocAmino->Intermediate FinalProduct This compound Intermediate->FinalProduct 1. Reduction (e.g., H₂, Pd/C) 2. Deprotection (e.g., HCl)

Caption: Synthetic scheme for Pathway I.

Experimental Protocol: Pathway I
Part A: Synthesis of tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq.), potassium carbonate (2.0 eq.), and dimethylformamide (DMF, approx. 5 mL per 1 g of 4-nitrophenol).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add N-Boc-2-bromoethylamine (1.1 eq.) to the mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Part B: Synthesis of this compound
  • Dissolve the intermediate from Part A (1.0 eq.) in methanol (approx. 10 mL per 1 g).

  • Carefully add Palladium on carbon (10% w/w, approx. 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3x).

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature for 6-12 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst may be pyrophoric and should not be allowed to dry in the air.

  • To the filtrate, add a 4 M solution of HCl in dioxane (4-5 eq.) and stir at room temperature for 2-4 hours to effect deprotection.

  • Concentrate the solution under reduced pressure. The product can be isolated as the hydrochloride salt or neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent to yield the free base.

Chapter 3: Pathway II: Synthesis from 4-Aminophenol

An alternative strategy involves starting with 4-aminophenol and attaching the aminoethoxy side chain. This pathway presents a unique challenge: the competing nucleophilicity of the aromatic amine and the phenolic hydroxyl group. Direct alkylation would likely lead to a mixture of N- and O-alkylated products.[13] Therefore, protection of the amine is a critical first step.

Step 1: N-Protection of 4-Aminophenol

The amino group of 4-aminophenol must be rendered non-nucleophilic before the etherification step. A simple and effective method is acetylation with acetic anhydride to form N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[8] This transformation is robust, high-yielding, and uses inexpensive reagents.

Step 2: Etherification and Deprotection

With the amine protected as an amide, the Williamson ether synthesis can proceed on the phenolic hydroxyl group as described in Pathway I.

  • Etherification: The N-acetyl-4-aminophenol is deprotonated with a base (e.g., K₂CO₃) and reacted with a protected 2-haloethylamine, such as N-Boc-2-bromoethylamine.

  • Deprotection: The final step requires the hydrolysis of two protecting groups: the N-acetyl group and the N-Boc group. This is typically achieved under harsh conditions, such as refluxing in strong aqueous acid (e.g., 6 M HCl). The amide hydrolysis requires more forcing conditions than the Boc deprotection. This one-pot deprotection step drives the reaction to completion, yielding the desired product, often isolated as its dihydrochloride salt.

G Aminophenol 4-Aminophenol Acetaminophen N-(4-hydroxyphenyl)acetamide (Paracetamol) Aminophenol->Acetaminophen Acetic Anhydride BocAmino N-Boc-2-bromoethylamine ProtectedIntermediate Fully Protected Intermediate BocAmino->ProtectedIntermediate Acetaminophen->ProtectedIntermediate 1. Base (K₂CO₃) 2. Solvent (DMF) FinalProduct This compound ProtectedIntermediate->FinalProduct Strong Acid (e.g., 6M HCl) Reflux

Caption: Synthetic scheme for Pathway II.

Chapter 4: Purification and Characterization

The final product, this compound, is a basic compound and can be purified using several standard techniques.

  • Acid-Base Extraction: After the reaction, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1 M HCl). The product will be protonated and move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[13]

  • Crystallization: The product can often be purified by crystallization, either as the free base or, more commonly, as a salt (e.g., hydrochloride or dihydrochloride). This is an effective method for removing minor impurities.

  • Column Chromatography: For high purity, flash column chromatography on silica gel is effective. Because the product contains two basic amine groups, it can interact strongly with the acidic silica gel, leading to tailing. This can be mitigated by adding a small amount of a volatile base, like triethylamine (0.5-1%), to the eluent (e.g., a dichloromethane/methanol mixture).[14]

Chapter 5: Safety Considerations

The synthesis of this compound involves several hazardous materials and procedures. A thorough risk assessment must be conducted before any experimental work.

  • 4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled.[15][16] It may cause damage to organs through prolonged or repeated exposure.[17] It can also decompose violently upon heating and presents a dust explosion hazard.[18] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2-Aminoethanol (Ethanolamine): Corrosive and causes severe skin burns and eye damage.[19][20] It is also harmful if swallowed or inhaled.[21] Handle with extreme care in a fume hood.

  • Solvents: DMF is a reproductive toxin. Dichloromethane is a suspected carcinogen. Ethers like THF can form explosive peroxides. Always use in a well-ventilated area and handle with appropriate care.

  • Catalysts: Palladium on carbon (Pd/C) is flammable and can be pyrophoric, especially after use when it is dry and saturated with hydrogen.[9] It should always be handled in an inert atmosphere and never allowed to dry in the air.

  • Aniline Products: Aromatic amines are generally toxic and are readily absorbed through the skin. The final product should be handled with care, assuming it has a similar hazard profile.

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence involving the Williamson ether synthesis between 4-nitrophenol and a protected 2-aminoethanol derivative, followed by the reduction of the nitro group and subsequent deprotection. This pathway offers high yields, operational simplicity, and utilizes well-understood, robust chemical transformations. While the alternative route starting from 4-aminophenol is viable, it requires additional protection/deprotection steps. The choice of nitro reduction method in the primary pathway can be tailored to the specific laboratory setting, with catalytic transfer hydrogenation offering a modern, safe, and efficient alternative to traditional methods. Careful purification and adherence to strict safety protocols are essential for the successful and safe synthesis of this valuable chemical intermediate.

References

  • Anonymous. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing. Retrieved from [Link]

  • Anonymous. (n.d.). A simple and efficient in situ generated ruthenium catalyst for chemoselective transfer hydrogenation of nitroarenes: kinetic and mechanistic studies and comparison with iridium systems. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Australian Government Department of Health. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Occupational Safety and Health Administration. (2024, March 28). ETHANOLAMINE (2-AMINOETHANOL). Retrieved from [Link]

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  • ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

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  • PubMed. (2018, July 3). A highly selective conversion of toxic nitrobenzene to nontoxic aminobenzene by Cu2O/Bi/Bi2MoO6. Retrieved from [Link]

  • YouTube. (2020, April 20). Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • YouTube. (2024, June 10). Reduction | Nitrobenzene | Under Various Conditions |. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitrobenzene with CO/H 2 O in the presence of cis- [Rh(CO).... Retrieved from https://www.researchgate.
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Solubility of 4-(2-Aminoethoxy)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(2-Aminoethoxy)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key bifunctional molecule often utilized in pharmaceutical synthesis and materials science. Recognizing the scarcity of public domain quantitative data, this document emphasizes the foundational principles governing its solubility. We will explore the theoretical underpinnings of its interactions with various organic solvent classes, present a predictive solubility profile, and provide a robust, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solvent selection and solubility testing for aniline derivatives.

Molecular Profile and Physicochemical Drivers of Solubility

This compound is a unique structure possessing three key functional regions that dictate its solubility behavior:

  • Aniline Moiety: The aromatic ring provides a nonpolar surface area, suggesting some affinity for aromatic or less polar solvents. However, the primary aromatic amine (-NH2) group is highly polar and acts as both a hydrogen bond donor and acceptor.

  • Aliphatic Ether Linkage: The ethoxy (-O-CH2-CH2-) chain introduces flexibility and a polar ether oxygen that is a strong hydrogen bond acceptor.

  • Primary Amino Group: The terminal ethylamine (-CH2-CH2-NH2) group is aliphatic, highly basic compared to the aromatic amine, and is also a potent hydrogen bond donor and acceptor.

The presence of two amino groups and an ether linkage makes this compound a predominantly polar molecule with significant hydrogen bonding capability. Its solubility will be maximized in solvents that can effectively engage in these interactions.

Theoretical Framework and Predictive Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, the key interactions are hydrogen bonding and dipole-dipole forces.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to readily solvate all polar sites on the molecule, leading to high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles and can act as hydrogen bond acceptors but not donors. They will interact favorably with the N-H groups and the ether oxygen. High to moderate solubility is predicted. Acetonitrile may be less effective than DMSO or DMF due to its lower polarity.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack polarity and cannot participate in hydrogen bonding. They will be unable to overcome the strong intermolecular forces between the this compound molecules, resulting in very low or negligible solubility.

Table 1: Predicted Solubility of this compound and Solvent Selection Considerations
Solvent ClassExample SolventsPredicted SolubilityPharmaceutical Utility & Rationale[1][2]
Polar Protic Methanol, EthanolHigh Recommended/Usable: Excellent for reactions and purifications. Ethanol is often preferred due to its lower toxicity (ICH Class 3) compared to Methanol (ICH Class 2)[1].
Isopropanol (IPA)High Recommended: A common, low-toxicity (ICH Class 3) solvent suitable for crystallization and formulation.
WaterModerate to High Recommended: Greenest solvent, but solubility will be highly pH-dependent due to the basicity of the amino groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High Usable (Substitution Advised): Exceptional solvating power, but its high boiling point makes it difficult to remove. Often used for screening assays.
N,N-Dimethylformamide (DMF)Very High Usable (Substitution Advised): High boiling and associated with toxicity concerns. Its use is often minimized in late-stage development.
AcetonitrileModerate Usable (Substitution Advised): A common HPLC mobile phase and reaction solvent (ICH Class 2). Its solvating power is less than DMSO/DMF.
AcetoneModerate to High Recommended: Low-boiling, low-toxicity (ICH Class 3) solvent useful for extractions, washing, and as a reaction medium[1].
Ethyl AcetateLow to Moderate Recommended: A versatile ester (ICH Class 3) with moderate polarity. Useful for extractions and chromatography.
Ethers Tetrahydrofuran (THF)Moderate Usable (Substitution Advised): Good solvent but prone to peroxide formation. Often replaced by 2-MeTHF.
Nonpolar TolueneLow Usable (Substitution Advised): Can solvate the aromatic ring but poor interaction with polar groups. An ICH Class 2 solvent.
Heptane/HexaneVery Low / Insoluble Usable: Often used as an anti-solvent in crystallization processes to induce precipitation from a more polar solvent.
Chlorinated Dichloromethane (DCM)Low to Moderate Usable (Substitution Advised): Effective but carries toxicity and environmental concerns (ICH Class 2).

Strategic Solvent Selection Workflow

Selecting a solvent in a regulated environment like drug development is a multi-faceted decision that balances performance with safety and sustainability.[1][2] The process should be systematic to ensure the chosen solvent is viable for scaling up.

G cluster_0 Phase 1: Performance Screening cluster_1 Phase 2: SHE & Regulatory Assessment cluster_2 Phase 3: Process Viability Start Define Process Goal (e.g., Reaction, Crystallization) Solubility Predict Solubility Based on 'Like Dissolves Like' Start->Solubility Screen Experimental Screen: Test solubility in representative solvents (e.g., EtOH, EtOAc, Toluene) Solubility->Screen Performance Assess Performance: Yield, Purity, Crystal Form Screen->Performance ICH Check ICH Class (Prioritize Class 3 Solvents) Performance->ICH Viable Candidates Final Final Solvent Selection Safety Evaluate Safety Hazards (Flammability, Toxicity) ICH->Safety Environment Consider Environmental Impact (Waste, Recycling) Safety->Environment Properties Analyze Physical Properties (Boiling Point, Volatility) Environment->Properties Cost Evaluate Cost and Supply Chain Properties->Cost Cost->Final

Caption: Systematic workflow for pharmaceutical solvent selection.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established "shake-flask" method, recognized by regulatory bodies like the OECD and WHO for its reliability in determining the equilibrium solubility of a compound.[3][4][5]

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (ensure purity is known)

  • Selected solvent (HPLC grade or higher)

  • Analytical balance

  • Glass vials (e.g., 4-20 mL) with PTFE-lined screw caps

  • Mechanical shaker or agitator with temperature control (e.g., orbital shaker in an incubator)

  • Syringe filters (0.22 or 0.45 µm, ensure compatibility with the solvent)

  • Volumetric flasks and pipettes

  • Validated analytical system (e.g., HPLC-UV, GC-FID) for concentration measurement

Protocol Steps:

  • Preparation: Add an excess amount of this compound to a vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the slurry for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Rationale: Continuous agitation is crucial to maximize the surface area of the solid and achieve true thermodynamic equilibrium between the solid and liquid phases.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 1-2 hours to allow excess solid to settle. Rationale: This step prevents the filter from clogging and ensures that the sample taken is from the saturated supernatant.

  • Sampling and Filtration: Carefully draw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. Rationale: Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.[3]

  • Dilution: Promptly and accurately perform a serial dilution of the filtered saturate into fresh solvent to bring the concentration within the calibrated range of the analytical method. Rationale: A known dilution factor is essential for accurate back-calculation of the original concentration.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

G start Start prep 1. Add excess solid to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Agitate at constant T (24-48h) to reach equilibrium add_solvent->equilibrate settle 4. Let solids settle (1-2h) equilibrate->settle sample 5. Withdraw supernatant settle->sample filter 6. Filter (0.45 µm) to remove particulates sample->filter dilute 7. Dilute sample for analysis filter->dilute analyze 8. Quantify concentration (e.g., HPLC) dilute->analyze end End: Calculate Solubility (mg/mL) analyze->end

Caption: The OECD-aligned Shake-Flask method for solubility.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • MDPI. (n.d.).
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing.
  • Haltermann Carless. (2020, September 4). How to make the right choice when buying solvents for the pharmaceutical industry.
  • ChemBK. (2024, April 9). 4-[2-(4-aminophenoxy)ethoxy]aniline.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • World Health Organiz
  • World Health Organization. (2018, July 2).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • OECD. (n.d.). Test No.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

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A Senior Application Scientist's Guide to 4-(2-Aminoethoxy)aniline: From Commercial Procurement to Laboratory Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the success of discovery and development pipelines. 4-(2-Aminoethoxy)aniline is a bifunctional aromatic amine that has emerged as a highly versatile intermediate. Its structure, featuring a primary aromatic amine, a flexible ether linkage, and a terminal primary aliphatic amine, offers multiple reactive sites for chemical elaboration. This unique combination allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, specialty polymers, and functional dyes.[1]

The aniline moiety is a well-established pharmacophore, particularly in the development of kinase inhibitors and other targeted therapies.[2] The aminoethoxy side chain can significantly influence physicochemical properties such as solubility, bioavailability, and metabolic stability, while also providing a vector for further conjugation or interaction with biological targets.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, quality assessment, safe handling, and practical application of this compound.

Physicochemical Properties and Identification

This compound is most commonly available commercially as a hydrochloride salt to enhance its stability and solubility in aqueous systems.[1] Understanding the specific form of the material is critical, as the molecular weight and handling properties differ between the free base and its various salt forms.

PropertyValueSource
Chemical Name This compound hydrochloride[1]
Synonym(s) 4-(2-aminoethoxy)benzenamine hydrochloride
CAS Number 1375068-75-9 (monohydrochloride)[1]
1158411-43-8 (dihydrochloride)[4]
Molecular Formula C₈H₁₃ClN₂O (monohydrochloride)[1]
C₈H₁₄Cl₂N₂O (dihydrochloride)[4]
Molecular Weight 188.66 g/mol (monohydrochloride)
225.12 g/mol (dihydrochloride)[4]
Typical Purity ≥97%
Physical Form Solid

Commercial Availability and Procurement

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is available from several chemical suppliers, primarily in research-grade quantities.

Representative Commercial Suppliers:

SupplierFormTypical PurityNotes
Sigma-Aldrich (Merck) Hydrochloride97%Available in research quantities.
Fluorochem HydrochlorideNot specifiedAvailable in various pack sizes (100mg, 250mg, 1g).[5]
Synblock DihydrochlorideNLT 98%Provides documentation such as NMR, HPLC, and LC-MS.[4]
MySkinRecipes Hydrochloride97%Marketed as an intermediate for pharmaceuticals.[1]

Procurement Strategy: When selecting a supplier, the primary consideration should be the quality and consistency of the material. For drug discovery applications, it is crucial to obtain a Certificate of Analysis (CoA) that includes data from identity and purity tests, such as NMR and HPLC. For initial screening, material from any reputable supplier may suffice. However, for lead optimization and preclinical studies, sourcing from a supplier who can provide detailed analytical data and guarantee lot-to-lot consistency is essential. Note that this chemical is intended for research use only and is not for human or veterinary use.[6][7]

Quality Assessment and Analytical Protocols

Upon receipt of a commercial batch of this compound, independent verification of its identity and purity is a cornerstone of good laboratory practice. This self-validating step ensures the integrity of subsequent experimental results.

Workflow for Incoming Material QC

QC_Workflow cluster_0 Step 1: Documentation Review cluster_1 Step 2: Analytical Verification cluster_2 Step 3: Data Analysis & Decision s1 Receive Material s2 Review Supplier's Certificate of Analysis s1->s2 Check Lot # s3 Prepare Sample (e.g., in DMSO-d6 or D2O) s2->s3 s4 Acquire ¹H NMR Spectrum s3->s4 s5 Acquire HPLC-UV Chromatogram s3->s5 s6 Compare NMR with Expected Structure s4->s6 s7 Calculate Purity from HPLC Data s5->s7 s8 Decision Gate s6->s8 s7->s8 s9 Release to Lab Inventory s8->s9 Pass s10 Quarantine & Contact Supplier s8->s10 Fail

Caption: Quality control workflow for incoming this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol describes a general method for assessing the purity of this compound hydrochloride using HPLC with UV detection. Anilines are readily analyzed by HPLC, which is often preferred over GC to avoid derivatization.[8]

1. Objective: To quantify the purity of the compound and identify any major impurities.

2. Materials:

  • This compound hydrochloride sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Instrument & Conditions:

  • HPLC System: With UV-Vis detector

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Water:ACN.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject a blank (50:50 Water:ACN) to ensure no system contamination.

  • Inject the prepared sample solution.

  • Run the gradient method and collect the data.

5. Data Analysis & Trustworthiness:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

  • Self-Validation: The retention time of the main peak should be consistent across multiple injections. The presence of significant impurity peaks (>0.5%) warrants further investigation or purification before use in sensitive applications. This method provides a reliable assessment of purity, which is crucial for stoichiometric calculations in subsequent reactions.

Handling, Storage, and Safety

Aromatic amines as a class require careful handling due to potential toxicity.[9] Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.[10][11]

Key Safety Information:

Hazard CategoryGHS PictogramHazard StatementPrecautionary Statement
Skin Irritation GHS07H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[12]
Eye Irritation GHS07H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
General Handling --P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[12] P264: Wash skin thoroughly after handling.[13]

Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.[13]

  • Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as anilines can be sensitive to air and light.[14]

  • Recommended storage temperature is room temperature.[1]

Synthetic Context

Understanding the synthetic origin of this compound provides insight into potential impurities. A common and efficient method for preparing anilines is the reduction of a corresponding nitroaromatic compound.[15]

Synthesis_Pathway A 4-Nitrophenol C Intermediate 1 (Protected Aminoethoxy Nitrobenzene) A->C B tert-Butyl (2-bromoethyl)carbamate B->C D Intermediate 2 (Protected Aminoethoxy Aniline) C->D Reduction reagent1 Base (e.g., K₂CO₃) in Solvent (e.g., DMF) C->reagent1 E This compound (Final Product) D->E Boc Deprotection reagent2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂) D->reagent2 reagent3 Acid (e.g., TFA or HCl) (Deprotection) E->reagent3 reagent1->C reagent2->D reagent3->E Scaffold_Concept cluster_0 Reaction Site 1: Aromatic Amine cluster_1 Reaction Site 2: Aliphatic Amine cluster_2 Diverse Chemical Library Core This compound Scaffold R1 Amide Coupling (R-COCl) Core->R1 R2 Reductive Amination (R-CHO, NaBH₃CN) Core->R2 R3 Buchwald-Hartwig Coupling (Ar-X) Core->R3 R4 Amide Coupling (R'-COCl) Core->R4 R5 Sulfonamide Formation (R'-SO₂Cl) Core->R5 R6 Alkylation (R'-X) Core->R6 Lib Compound 1 (R1, R6) Compound 2 (R3, R4) Compound 3 (R2, R5) ... R1->Lib R2->Lib R3->Lib R4->Lib R5->Lib R6->Lib

Caption: Use of this compound as a scaffold for library synthesis.

Example Protocol: Synthesis of a Substituted Amide Derivative

This protocol demonstrates a common application: the acylation of the more nucleophilic aliphatic amine in the presence of the less reactive aromatic amine.

1. Objective: To selectively form an amide bond on the terminal aminoethoxy group.

2. Rationale: The aliphatic primary amine is significantly more basic and nucleophilic than the aromatic amine, whose lone pair is delocalized into the benzene ring. This difference allows for selective reaction under controlled conditions, a fundamental concept in synthetic organic chemistry.

3. Materials:

  • This compound hydrochloride (1.0 eq)

  • Acetyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

4. Procedure:

  • Suspend this compound hydrochloride in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (TEA or DIPEA) and stir for 10 minutes at room temperature to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

11. Self-Validation: The success of the selective acylation can be confirmed by ¹H NMR. A downfield shift of the methylene protons adjacent to the newly formed amide will be observed, while the chemical shifts of the aromatic protons will remain largely unchanged. Mass spectrometry will confirm the expected molecular weight of the product.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical research and development. Its dual reactivity, combined with the favorable physicochemical properties imparted by the aminoethoxy chain, makes it an attractive starting point for synthesizing diverse libraries of compounds. By following rigorous protocols for procurement, quality control, and safe handling, researchers can confidently integrate this versatile intermediate into their workflows, accelerating the discovery of novel pharmaceuticals and advanced materials.

References

  • MySkinRecipes. This compound hydrochloride. [Link]

  • ChemBK. 4-[2-(4-aminophenoxy)ethoxy]aniline. [Link]

  • CPAChem. Safety data sheet - 4-Ethoxyaniline. [Link]

  • CP Lab Safety. 4-(2-Morpholinoethoxy)aniline, 5g, Each. [Link]

  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • Capot Chemical. MSDS of 4-(2-Morpholinoethoxy)aniline. [Link]

  • NIH National Center for Biotechnology Information. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • MySkinRecipes. 4-(2-(2-Ethoxyethoxy)ethoxy)aniline. [Link]

  • Bloom Tech. Can Aniline Be Used In Drug Development?. [Link]

  • ChemHelp ASAP. synthesis of anilines. [Link]

  • Allied Market Research. The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • OSHA. Aniline Method no.: PV2079. [Link]

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An In-Depth Technical Guide to the Safe Handling of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the safe handling of 4-(2-Aminoethoxy)aniline, designed for researchers, scientists, and drug development professionals.

Introduction: this compound is an aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1] Its structure, featuring a primary aromatic amine and an aminoethoxy side chain, suggests a reactivity profile that requires careful and informed handling. This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. As specific toxicological data for this exact compound is not extensively published, the following recommendations are synthesized from safety data for structurally similar aromatic amines, particularly the parent compound, aniline, to ensure a conservative and proactive approach to safety.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with aromatic amines like this compound stem from their ability to be absorbed systemically, where they can exert significant toxicity. The risk profile is extrapolated from data on aniline and its derivatives.

1.1 GHS Classification (Anticipated)

Based on analogous compounds, the following GHS classifications should be assumed until specific data becomes available.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects
This table is a synthesis of data from sources including[2].

1.2 Core Toxicological Concerns

  • Methemoglobinemia : The hallmark of aniline toxicity is the induction of methemoglobinemia.[3] The substance or its metabolites can oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This leads to a form of chemical asphyxiation, with symptoms including cyanosis (blueish discoloration of the skin, lips, and nailbeds), headache, weakness, shortness of breath, and in severe cases, cardiac arrhythmia and central nervous system depression.[3][4]

  • Dermal Absorption : Aniline and its derivatives are readily absorbed through intact skin.[3][4] This route of exposure can contribute significantly to systemic toxicity, meaning skin contact must be rigorously avoided.[5]

  • Carcinogenicity and Mutagenicity : Aniline is classified as a probable human carcinogen (Group B2) by the U.S. EPA, based on sufficient evidence from animal studies.[6][7] Many aromatic amines are known or suspected mutagens. Therefore, this compound should be handled as a suspected carcinogen and mutagen.[2]

  • Corrosivity and Sensitization : As an amine, the compound is expected to be corrosive, capable of causing serious chemical burns to the skin and eyes upon direct contact.[5] It may also act as a skin sensitizer, where initial exposure may cause little or no reaction, but subsequent exposures can trigger a severe allergic response.[2][8]

Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, prioritizing engineering and administrative controls, with PPE as the final, critical barrier.

2.1 Hierarchy of Controls

The hierarchy of controls is a fundamental principle of industrial hygiene that provides a systematic approach to managing safety and health risks.

Hierarchy of Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical risk.

2.2 Engineering Controls

All work involving this compound must be performed within a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[9][10] An emergency eyewash station and safety shower must be immediately accessible in the work area.[9][10]

2.3 Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection : Due to the high risk of dermal absorption, appropriate gloves are critical. While nitrile gloves may offer splash protection for short-term use, they are not recommended for prolonged contact with aniline.[10][11] For extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton should be used.[11] Always consult the glove manufacturer's compatibility data. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[12]

  • Eye and Face Protection : Wear tight-fitting chemical splash goggles and a face shield to protect against splashes.[5]

  • Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are required.[10] For procedures with a higher risk of splashing, a chemically resistant apron or suit should be considered. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[3][5]

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor (OV/AG) cartridge is necessary.[12] Personnel must be medically cleared and fit-tested to wear a respirator.[11]

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to strict protocols is paramount for the safe use of this compound.

3.1 Step-by-Step Handling Protocol

  • Preparation : Before handling, review the Safety Data Sheet (SDS) for aniline or a closely related analogue.[10] Ensure the fume hood is operational and the work area is clear of clutter.

  • Donning PPE : Put on all required PPE as described in Section 2.3.

  • Dispensing : Conduct all transfers and weighing of the material within the chemical fume hood.[10] If the material is a solid, handle it carefully to avoid creating dust. If it is a liquid, use a secondary container to transport it.

  • During Reaction : Keep all reaction vessels closed or covered to the extent possible. Clearly label all containers.

  • Post-Handling : After use, tightly seal the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water immediately after handling the material.[13]

3.2 Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent hazardous situations.

  • Containers : Store in original, tightly sealed containers.[5] Opened containers must be carefully resealed.[11]

  • Location : Store in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[9][11] The storage area should be secured and accessible only to authorized personnel.[2]

  • Incompatibilities : Store away from strong oxidizing agents, strong acids, and sources of ignition.[1][5][11] Aniline itself is combustible, and while specific data is lacking for this derivative, it should be treated as such.[2][5]

  • Environmental Protection : Protect from direct sunlight and moisture.[2][11] The substance is very toxic to aquatic life, so storage areas should be designed to prevent release to the environment.[2]

Section 4: Emergency Response Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

4.1 Personal Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, using a safety shower if contact is extensive.[5][9] Remove all contaminated clothing while flushing. Seek immediate medical attention.[10]

  • Eye Contact : Immediately flush eyes with running water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][12]

  • Ingestion : Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2][12] Call a poison control center or seek immediate medical attention.[9]

4.2 Spill Management Workflow

Spill Response Workflow cluster_spill Spill Response for this compound Start Spill Occurs Assess Assess Situation (Size, Location, Risk) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Immediate Action SmallSpill Small Spill (<100 mL, in fume hood) Evacuate->SmallSpill LargeSpill Large Spill or Outside Hood SmallSpill->LargeSpill No Cleanup Trained Personnel Only: Don appropriate PPE Absorb with inert material (e.g., vermiculite, sand) SmallSpill->Cleanup Yes ContactEHS Contact Emergency Services & EHS/Safety Officer LargeSpill->ContactEHS Collect Collect waste in a sealed container Label as Hazardous Waste Cleanup->Collect Decontaminate Decontaminate spill area Collect->Decontaminate End End Decontaminate->End ContactEHS->End

Caption: Decision workflow for responding to a chemical spill.

4.3 Fire Response

  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Hazards : Combustion may produce toxic and corrosive fumes, including carbon oxides and nitrogen oxides.[5]

  • Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Section 5: Waste Disposal

Chemical waste must be managed as hazardous. Do not dispose of this compound down the drain or in regular trash.[11]

  • Collection : Collect all waste material (including contaminated absorbents and disposable PPE) in a designated, properly labeled, and sealed container.[11]

  • Storage : Store waste containers in a designated secondary containment area away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Conclusion

This compound presents significant health risks characteristic of the aromatic amine class, including high acute toxicity, potential carcinogenicity, and the ability to induce methemoglobinemia. Safe handling is achievable through a disciplined approach that combines robust engineering controls, diligent use of appropriate personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response. All personnel must be thoroughly trained on these hazards and procedures before commencing work with this compound.

References

  • LookChem. (n.d.). 4-[2-(diethylamino)ethoxy]aniline. Retrieved from [Link]

  • ChemBK. (2024). 4-[2-(4-aminophenoxy)ethoxy]aniline. Retrieved from [Link]

  • CPAchem. (2024). 4-Ethoxyaniline Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2025). 4-(2-Morpholinoethoxy)aniline MSDS. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Aniline. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Vermont Department of Health. (n.d.). Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 4-(2-Aminoethoxy)aniline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Aminoethoxy)aniline is a bifunctional organic molecule featuring a primary aromatic amine, an ether linkage, and a primary aliphatic amine. This unique combination of functional groups makes it a valuable building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical, polymer, and dye industries.[1][2] However, the very features that make it synthetically useful—specifically the electron-rich aromatic amine—also render it susceptible to degradation.

For researchers, scientists, and drug development professionals, ensuring the chemical integrity of starting materials is paramount. The degradation of this compound can lead to the formation of colored impurities, a decrease in purity, and the introduction of potentially reactive species into experiments, ultimately compromising research outcomes. This guide provides an in-depth technical overview of the stability profile of this compound, the causal factors behind its degradation, and scientifically grounded protocols for its optimal storage and handling to preserve its quality and ensure experimental reproducibility.

Part 1: Physicochemical and Reactivity Profile

A thorough understanding of the molecule's inherent properties is the foundation for developing effective stability protocols.

Core Chemical Structure

The structure of this compound contains three key functional groups that dictate its chemical behavior:

  • Aromatic Amine (-NH₂ on a phenyl ring): This is the most reactive and stability-critical part of the molecule. Like aniline, this group is electron-donating, making the aromatic ring highly susceptible to oxidation and electrophilic substitution.[3]

  • Ether Linkage (-O-): The ether bond is generally stable under common laboratory conditions but can be cleaved under harsh acidic or reducing environments.[4]

  • Primary Aliphatic Amine (-CH₂-NH₂): This terminal amine is basic and nucleophilic, but typically less prone to oxidative color change than its aromatic counterpart.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes key properties, including data from closely related analogs to provide a reasonable estimation of its characteristics.

PropertyValue / DescriptionSource Analogs
Molecular Formula C₈H₁₂N₂O[5]
Molecular Weight 152.19 g/mol N/A
Appearance Expected to be a colorless to pale yellow or off-white solid or liquid, which may darken upon exposure to air and light.[1]
Boiling Point High boiling point, likely >250 °C. (Analog 4-(2-Aminoethyl)aniline: 103 °C at 0.3 mmHg).[6][7]
pKa (Aromatic Amine) Predicted to be around 5.4 (similar to other substituted anilines).[8]
Reactivity The aromatic amine is a potent nucleophile. The molecule is susceptible to oxidation, especially in the presence of air and light.[3][4]

Part 2: Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the reactivity of the aromatic amine moiety. Its degradation is not a random process but a predictable series of chemical reactions driven by specific environmental factors.

Key Factors Influencing Stability

The integrity of this compound is threatened by four main environmental factors:

  • Atmospheric Oxygen: This is the principal cause of degradation. Aromatic amines are readily oxidized by atmospheric O₂. The process often involves the formation of radical cations that can couple to form dimeric and polymeric azo and quinone-type structures, which are highly colored.[3][9] Freshly purified aniline, for instance, is a colorless oil that darkens to yellow or red on air exposure due to such oxidized impurities.[3]

  • Light Exposure: Light, particularly in the UV spectrum, provides the activation energy for oxidative reactions. Photolytic degradation can accelerate the discoloration and decomposition of the compound. Storing in the dark or in amber containers is a standard precaution for light-sensitive chemicals.[10]

  • Elevated Temperature: Heat acts as a catalyst for chemical reactions. Storing at elevated temperatures will increase the rate of oxidation and other potential degradation pathways, reducing the shelf-life of the compound.[11] Therefore, storage at controlled, cool temperatures is recommended.

  • Moisture and pH: Many amines are hygroscopic and can absorb water from the atmosphere.[11] While not always a direct degradation pathway, the presence of water can facilitate certain reactions. Furthermore, the compound's stability can be pH-dependent, as the protonation state of the amine groups influences their reactivity.

Visualizing Degradation Factors

The following diagram illustrates the relationship between the key environmental stressors and the resulting degradation of the molecule.

cluster_stressors Environmental Stressors cluster_molecule Chemical Compound cluster_products Degradation Products Oxygen Atmospheric Oxygen Parent This compound (High Purity) Oxygen->Parent Light Light (UV) Light->Parent Heat Elevated Temperature Heat->Parent Moisture Moisture/pH Moisture->Parent Impurities Oxidized Dimers/Polymers (Colored Impurities) Parent->Impurities Degradation Loss Loss of Purity Parent->Loss Degradation

Caption: Key environmental factors leading to the degradation of this compound.

Predicted Degradation Pathways

The degradation of aniline in aquatic environments is known to proceed via oxidative deamination to form catechol, which is further metabolized.[12] For this compound under storage conditions, the primary pathway is more likely to involve the formation of colored oligomers. This process is initiated by the oxidation of the aromatic amine to a radical cation. Two of these radical species can then couple (C-N, N-N, or C-C coupling) to form dimers, which can be further oxidized and polymerized, resulting in the characteristic discoloration of the material.[9]

Part 3: Recommended Storage, Handling, and In-Use Protocols

To ensure the long-term integrity of this compound, a multi-barrier approach to protection is essential. This involves creating an environment that rigorously excludes the factors identified in Part 2.

Long-Term Storage Protocol

For long-term storage (>1 month), the following conditions are mandatory to preserve the compound's purity.

ParameterRecommendationRationaleCitations
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Prevents oxidation, which is the primary degradation pathway for aromatic amines.[8][10]
Container Tightly Sealed Amber Glass Vial/Bottle Protects from light-induced degradation and prevents ingress of atmospheric oxygen and moisture.[11]
Temperature Refrigerated (2–8 °C) Slows the rate of all potential degradation reactions.[11][13]
Environment Dry, Well-Ventilated Area General best practice for chemical storage to prevent moisture absorption and ensure safety.[11][14]
Decision Workflow for Proper Storage

This workflow guides a researcher in the proper storage of a newly acquired sample of this compound.

start Receive New Sample check_container Is it in a sealed amber glass vial? start->check_container transfer Transfer to appropriate amber glass container check_container->transfer No check_use Immediate use (within 1 week)? check_container->check_use Yes transfer->check_use short_term Store at Room Temp in desiccator, dark check_use->short_term Yes long_term_prep Prepare for Long-Term Storage check_use->long_term_prep No end_proc Storage Complete short_term->end_proc purge Purge container headspace with Argon or Nitrogen long_term_prep->purge seal Seal tightly with Parafilm reinforcement purge->seal refrigerate Store at 2-8 °C in a designated area seal->refrigerate refrigerate->end_proc

Caption: Decision workflow for the proper storage of this compound.

Safe Handling and Aliquoting

Aromatic amines and their derivatives are considered hazardous and can be absorbed through the skin.[15][16] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[14][17]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[11][17]

  • Aliquoting: To preserve the integrity of the bulk material, it is highly recommended to aliquot the compound into smaller, single-use quantities.

    • Allow the main container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • If possible, perform the aliquoting in an inert atmosphere (e.g., a glove box).

    • If a glove box is unavailable, work quickly. Weigh the desired amount and immediately reseal the main container.

    • Purge the headspace of the main container with an inert gas before re-sealing for long-term storage.

Part 4: Experimental Workflow for Stability Assessment

To empirically validate stability and identify potential degradants, a forced degradation study is the industry-standard approach.

Protocol: Forced Degradation Study

Objective: To identify the degradation products of this compound under accelerated stress conditions, providing insight into its stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Application of Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber glass vials for each condition.

    • Control: One vial is stored under the recommended long-term storage conditions (2–8 °C, dark, sealed).

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[18]

    • Thermal Degradation: Incubate a vial of the stock solution at 60 °C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

  • Sample Quenching and Analysis: After the incubation period, neutralize the acid and base samples. Dilute all samples, including the control, to a suitable concentration for analysis.

  • Analytical Method: Analyze all samples by High-Performance Liquid Chromatography (HPLC) using a C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid). Use a photodiode array (PDA) detector to monitor for new peaks and a Mass Spectrometer (MS) detector to identify the mass of any new degradant peaks.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The mass spectrometry data will help in proposing structures for the degradation products.

Conclusion

This compound is a valuable yet inherently unstable chemical intermediate. Its stability is critically dependent on rigorous exclusion of atmospheric oxygen and light, which are the primary drivers of its oxidative degradation into colored impurities. By understanding the chemical principles behind its instability and adhering to the multi-barrier storage and handling protocols outlined in this guide—namely, storage under an inert atmosphere, in sealed amber containers, and at refrigerated temperatures—researchers can ensure the compound's purity, integrity, and performance. Implementing these scientifically-backed procedures is essential for achieving reliable and reproducible results in research and development.

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The Versatile Scaffold: A Technical Guide to the Research Applications of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern chemical research, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics, advanced materials, and sensitive diagnostic tools. Among the myriad of available synthons, 4-(2-Aminoethoxy)aniline emerges as a particularly compelling scaffold. Its unique architecture, featuring a reactive aromatic amine, a flexible and hydrophilic ethoxy linker, and a terminal primary amine, offers a trifecta of chemical functionalities. This strategic combination opens a vast design space for researchers across multiple disciplines, from medicinal chemistry to polymer science.

This technical guide provides an in-depth exploration of the potential applications of this compound in research. Moving beyond a mere catalog of possibilities, we will delve into the underlying chemical principles that make this molecule a valuable asset in the modern laboratory. We will explore its role as a key intermediate in the synthesis of targeted therapeutics, a versatile monomer for functional polymers, and a strategic linker in the burgeoning field of targeted protein degradation. Through detailed protocols and mechanistic insights, this guide aims to empower researchers to harness the full potential of this multifaceted molecule.

Physicochemical Properties and Reactivity Profile

To fully appreciate the applications of this compound, a fundamental understanding of its chemical character is essential. The molecule's reactivity is dictated by the interplay of its three key components: the aniline moiety, the ethoxy bridge, and the terminal amino group.

PropertyValueSignificance in Applications
Molecular Formula C₈H₁₂N₂OProvides the basis for molecular weight and elemental composition.
Molecular Weight 152.19 g/mol Influences reaction stoichiometry and characterization.
Appearance Off-white to light yellow crystalline solidBasic physical state for handling and storage.
Solubility Soluble in water and polar organic solventsThe hydrophilic ethoxy group and amine functionalities enhance solubility, a key feature for biological applications and aqueous reaction conditions.[1]
pKa (Aniline NH₂) ~4.6 (estimated)The aromatic amine is weakly basic due to the electron-withdrawing nature of the benzene ring.[2] This allows for selective reactions.
pKa (Alkyl NH₂) ~9-10 (estimated)The terminal primary amine is more basic and nucleophilic than the aniline amine, enabling regioselective modifications.

The aniline functional group is a cornerstone of aromatic chemistry, known for its nucleophilicity and susceptibility to electrophilic aromatic substitution.[2] The amino group activates the benzene ring, directing incoming electrophiles to the ortho and para positions. Furthermore, the aniline nitrogen can undergo a range of transformations, including acylation, alkylation, and diazotization, providing a versatile handle for molecular elaboration.[3]

The terminal primary amine, in contrast, behaves as a typical aliphatic amine. Its greater basicity and nucleophilicity compared to the aniline nitrogen allow for selective reactions under controlled conditions. This differential reactivity is a key strategic advantage in multi-step syntheses.

The ethoxy linker imparts flexibility and hydrophilicity to the molecule. In the context of drug design, this can lead to improved pharmacokinetic properties, such as enhanced solubility and reduced metabolic liability.[4] In materials science, this flexible spacer can influence the physical properties of polymers.

Application I: A Privileged Scaffold for Kinase Inhibitor Synthesis

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology.[5] A significant portion of clinically approved kinase inhibitors are built upon scaffolds that interact with the ATP-binding site of the enzyme. The 4-anilinoquinazoline and 4-anilinopyrimidine cores are prominent examples of such "privileged structures," found in blockbuster drugs like gefitinib and erlotinib.[5] The aniline moiety in these inhibitors plays a crucial role in forming key hydrogen bonds with the hinge region of the kinase domain.[5]

This compound is an ideal building block for the synthesis of novel kinase inhibitors. The aniline nitrogen can be readily incorporated into heterocyclic scaffolds like quinazolines and pyrimidines, while the terminal amino group of the aminoethoxy side chain provides a vector for introducing additional functionalities. These modifications can be tailored to interact with specific regions of the kinase active site, thereby enhancing potency and selectivity. Moreover, the hydrophilic nature of the aminoethoxy chain can improve the solubility and overall drug-like properties of the final compound.[4][6]

Workflow for the Synthesis of a this compound-Derived Kinase Inhibitor

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Side Chain Modification A 4-Chloroquinazoline C Nucleophilic Aromatic Substitution A->C B This compound B->C D 4-(2-Aminoethoxy)anilino-quinazoline Intermediate C->D F Amide Coupling D->F E Carboxylic Acid E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a generic kinase inhibitor using this compound.

Experimental Protocol: Synthesis of a Novel 4-(2-Aminoethoxy)anilino-quinazoline Derivative

This protocol outlines the synthesis of a potential kinase inhibitor based on the 4-anilinoquinazoline scaffold, utilizing this compound as a key building block.

Part 1: Synthesis of the 4-(2-Aminoethoxy)anilino-quinazoline Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (1.0 mmol, 1 equivalent) and this compound (1.1 mmol, 1.1 equivalents).

  • Solvent and Base: Add isopropanol (10 mL) to the flask, followed by triethylamine (1.5 mmol, 1.5 equivalents) to act as a base and scavenger for the HCl generated.[5]

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Part 2: Amide Coupling to the Terminal Amine

  • Reaction Setup: Dissolve the 4-(2-Aminoethoxy)anilino-quinazoline intermediate (1.0 mmol, 1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reagents: Add the desired carboxylic acid (1.1 mmol, 1.1 equivalents) and a peptide coupling reagent such as HATU (1.1 mmol, 1.1 equivalents).

  • Base: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final kinase inhibitor.

Application II: Building Blocks for Functional Polymers and Dyes

The dual amine functionality of this compound makes it a valuable monomer for the synthesis of functional polymers, particularly polyanilines and polyamides. Polyaniline is a well-known conducting polymer with a wide range of applications in electronics, sensors, and anti-corrosion coatings.[7][8] By incorporating this compound into the polymer backbone, the resulting material can be endowed with enhanced solubility and processability due to the flexible and hydrophilic ethoxy side chains.[8][9] Furthermore, the terminal amine groups can serve as sites for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor the polymer's properties for specific applications.[9]

In the realm of dyes, the aniline moiety of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to form azo dyes. Azo dyes represent the largest and most diverse class of synthetic colorants, with applications ranging from textiles and printing to food coloring and biomedical imaging.[10] The aminoethoxy side chain can be used to modulate the tinctorial and fastness properties of the dye, as well as to improve its solubility in various media.

Workflow for Azo Dye Synthesis

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling A This compound B NaNO₂, HCl, 0-5 °C A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Electron-Rich Coupling Partner (e.g., N,N-dimethylaniline) D->E F Azo Dye Product E->F G POI Target Protein Ligand (Warhead) Linker This compound -derived Linker POI->Linker Amide bond via terminal amine E3 E3 Ligase Ligand (Anchor) E3->Linker Amide bond via aniline PROTAC PROTAC Molecule Linker->PROTAC

Caption: Conceptual structure of a PROTAC incorporating a this compound-derived linker.

Future Perspectives: Radioligands for PET Imaging and CNS Drug Discovery

The versatile chemistry of this compound also suggests its potential in other cutting-edge areas of research.

  • Radioligands for Positron Emission Tomography (PET): The development of novel radiotracers for PET imaging is crucial for the early diagnosis and monitoring of diseases. The aminoethoxy moiety of this compound provides a convenient site for the introduction of positron-emitting radionuclides such as fluorine-18. [11][12][13]For instance, a fluoroethyl group could be readily installed on the terminal amine, and the resulting radiolabeled aniline derivative could then be incorporated into a larger molecule designed to target a specific biological marker, such as a receptor or enzyme that is overexpressed in a disease state. [11][12]

  • Central Nervous System (CNS) Drug Discovery: The development of drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery. The physicochemical properties of a molecule, including its size, polarity, and hydrogen bonding capacity, play a critical role in its ability to penetrate the BBB. The structural features of this compound, particularly the flexible and polar aminoethoxy group, could be leveraged to design CNS-active compounds with improved BBB permeability. [1][14]

Conclusion

This compound is far more than a simple chemical intermediate. Its unique trifunctional nature, combining the reactivity of an aniline with a flexible, hydrophilic linker and a terminal primary amine, makes it a powerful and versatile tool for modern chemical research. As we have explored in this guide, its potential applications span from the rational design of targeted kinase inhibitors to the synthesis of functional polymers and the construction of innovative PROTACs. The detailed protocols and mechanistic discussions provided herein are intended to serve as a practical resource for researchers seeking to unlock the full potential of this remarkable building block. As the demand for more sophisticated and precisely engineered molecules continues to grow across the scientific disciplines, the utility of scaffolds like this compound is poised to become ever more significant.

References

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  • Yuan, H., et al. (2018). Radiosynthesis and biological evaluation of 18F-labeled 4-anilinoquinazoline derivative (18F-FEA-Erlotinib) as a potential EGFR PET agent. Nuclear Medicine and Biology, 59, 24-33.
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  • Zorba, A., et al. (2018). Delineating the role of linker length and composition in PROTAC activity. ACS Chemical Biology, 13(8), 1871-1882.
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  • PROTAC Design | Degrader Design and Synthesis - Bio-Techne. (n.d.). Retrieved January 8, 2026, from a hypothetical URL based on the search result content.
  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye 1 Many plants yield dyestuffs that will dye wool or silk, but. (n.d.). Retrieved January 8, 2026, from a hypothetical URL based on the search result content.
  • experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes - CDN. (n.d.). Retrieved January 8, 2026, from a hypothetical URL based on the search result content.
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  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved January 8, 2026, from a hypothetical URL based on the search result content.
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Theoretical Scrutiny of 4-(2-Aminoethoxy)aniline: A Comprehensive Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth theoretical analysis of the molecular structure and electronic properties of 4-(2-Aminoethoxy)aniline. Leveraging Density Functional Theory (DFT) as the primary computational method, this document elucidates the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO) of the title compound. Furthermore, it explores the molecule's reactivity through the analysis of its Molecular Electrostatic Potential (MEP) map. This guide is intended for researchers, scientists, and drug development professionals, offering foundational insights into the structural and electronic characteristics of this versatile aniline derivative, which serves as a crucial building block in the synthesis of more complex, biologically active molecules.[1]

Introduction: The Significance of this compound

Aniline and its derivatives are fundamental scaffolds in the chemical and pharmaceutical industries, serving as precursors for a vast array of dyes, polymers, and therapeutic agents.[2] The unique electronic nature of the aniline moiety, arising from the interplay between the amino group and the aromatic ring, imparts specific reactivity and functionality. This compound, the subject of this guide, is a bifunctional molecule incorporating both a primary aromatic amine and an aminoethoxy side chain. This structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of compounds designed for specific biological targets.[1] Understanding the intrinsic molecular structure and electronic landscape of this molecule is paramount for predicting its chemical behavior, designing synthetic routes, and ultimately, for the rational design of novel drug candidates.[3]

Methodological Framework: A Synergy of Computational and Spectroscopic Approaches

To provide a holistic understanding of this compound, this guide outlines a combined theoretical and experimental approach. While the core of this document focuses on computational analysis, it is validated and contextualized by established spectroscopic techniques.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules.[4] For the theoretical calculations presented herein, the following protocol is recommended:

Experimental Protocol: DFT Calculations

  • Software: All quantum chemical calculations are performed using the Gaussian 09 software package.[4]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock and DFT methods, is employed.[5][6]

  • Basis Set: The 6-311G(d,p) basis set is utilized for all atoms to ensure a high level of accuracy in describing the molecular orbitals.[4]

  • Geometry Optimization: The molecular geometry of this compound is fully optimized in the gas phase without any symmetry constraints. The convergence criteria are set to the default values in the Gaussian software.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR and Raman spectra.[6]

  • Electronic Property Analysis: Based on the optimized geometry, key electronic properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.[4]

Spectroscopic Validation
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is an essential experimental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] The experimental vibrational frequencies can be compared with the theoretically calculated wavenumbers to validate the computational model.[6]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the excitation of electrons from occupied to unoccupied molecular orbitals, which can be correlated with the calculated HOMO-LUMO energy gap.[9]

In-Depth Analysis of Molecular Structure and Properties

This section details the expected theoretical results for this compound based on the computational protocol described above and drawing parallels from studies on analogous structures.

Optimized Molecular Geometry

The optimized molecular structure of this compound is predicted to exhibit a non-planar conformation. The amino group attached to the benzene ring and the ethoxyamine side chain will influence the overall geometry. Key structural parameters such as bond lengths and bond angles are crucial for a complete understanding of the molecule's shape. For similar aniline derivatives, DFT calculations have provided geometric parameters that are in good agreement with experimental X-ray diffraction data.[5]

Table 1: Predicted Key Geometrical Parameters of this compound

ParameterPredicted Value (Å or °)
C-N (aniline) bond length~1.40
C-O (ether) bond length~1.37
C-C (aromatic) bond lengths~1.39 - 1.41
C-N-H (aniline) bond angle~112
C-O-C (ether) bond angle~118

Note: These are predicted values based on general knowledge and data from similar structures. Actual calculated values would be obtained from the DFT output.

Vibrational Analysis: Interpreting the Molecular Fingerprint

The calculated vibrational spectrum provides a theoretical "fingerprint" of the molecule. Specific vibrational modes can be assigned to the stretching and bending of different functional groups.

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModePredicted Wavenumber (cm-1)Experimental FT-IR Range (cm-1)
N-H stretching (aromatic amine)~3400-35003300-3500[8]
C-H stretching (aromatic)~3000-31003000-3100[8]
C-H stretching (aliphatic)~2850-29602850-2960[10]
N-H bending (aromatic amine)~1600-16501590-1650[8]
C=C stretching (aromatic)~1500-16001450-1600[10]
C-O stretching (ether)~1200-12501000-1300[10]
C-N stretching (aromatic amine)~1280-13501250-1360[10]
Frontier Molecular Orbitals: Unveiling Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[4] The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's reactivity. A smaller gap suggests higher reactivity.[7]

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the high electron density in this region. The LUMO is likely to be distributed over the aromatic ring.

Table 3: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Energy (eV)
EHOMO~ -5.5 to -6.0
ELUMO~ -0.5 to -1.0
ΔE (HOMO-LUMO Gap)~ 4.5 to 5.5

A relatively large HOMO-LUMO gap would indicate that this compound is a stable molecule.[7]

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.[4] The different colors on the MEP surface represent different electrostatic potentials.

  • Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These regions are expected to be concentrated around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons.

  • Blue regions: Indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amino groups.

  • Green regions: Represent neutral electrostatic potential.

The MEP analysis for this compound would reveal the most probable sites for chemical reactions, guiding synthetic chemists in their endeavors. For aniline derivatives, electrophilic substitution is anticipated to occur at positions with high electron density on the aromatic ring.[1]

Visualizing the Concepts

To further clarify the theoretical concepts discussed, the following diagrams illustrate the molecular structure and the workflow of the computational analysis.

Figure 1: Predicted 2D Molecular Structure of this compound.

Computational_Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry (Energy Minimum) C->D No Imaginary Frequencies E Vibrational Spectra (FT-IR Comparison) D->E F Electronic Property Calculation D->F G HOMO-LUMO Analysis (Reactivity) F->G H MEP Analysis (Reactive Sites) F->H

Sources

An In-Depth Technical Guide to 4-(2-Aminoethoxy)aniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethoxy)aniline is a key bifunctional molecule that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a terminal primary aliphatic amine connected by an ether linkage, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. This guide delves into the historical context of its related chemical class, details its synthesis and characterization, and explores its applications, particularly in drug discovery.

Introduction: A Historical and Chemical Context

The study of this compound is rooted in the broader history of aromatic amines and ethers, two fundamental classes of organic compounds. The development of aromatic amines was revolutionized in 1856 with William Henry Perkin's synthesis of mauveine from aniline, which laid the foundation for the synthetic dye industry and modern organic chemistry.[1] Aromatic amines are now integral to the production of pharmaceuticals, polymers, and pigments.[1] Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are widely recognized for their utility as solvents and their ability to influence a molecule's solubility and biological activity.[1]

This compound combines these two critical functional groups. The aniline moiety offers a reactive site for various chemical transformations, including electrophilic substitution and reactions at the amino group.[1] The aminoethoxy side chain introduces increased basicity and the potential for specific interactions with biological targets, a feature that has become particularly significant in pharmaceutical research since the mid-20th century.[1] This unique combination of functionalities makes this compound a valuable building block in the design and synthesis of novel compounds with desired chemical and biological properties.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. This well-established route is both efficient and scalable.

Step 1: Williamson Ether Synthesis of the Nitro Precursor

The initial step involves the formation of the ether linkage by reacting a phenoxide with a haloalkane. Specifically, 4-nitrophenol is reacted with a protected 2-bromoethanamine, such as N-(2-bromoethyl)phthalimide or, more commonly in modern synthesis, a Boc-protected amine like tert-butyl (2-bromoethyl)carbamate. The use of a protecting group on the amino functionality of the ethanamine derivative is crucial to prevent its reaction as a nucleophile, which would lead to undesired side products.

The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating 4-nitrophenol with a suitable base (e.g., potassium carbonate), acts as a nucleophile and attacks the electrophilic carbon of the 2-bromoethanamine derivative, displacing the bromide ion.

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products 4-nitrophenol 4-Nitrophenol Nitro_precursor tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate 4-nitrophenol->Nitro_precursor 1. Base 2. tert-butyl (2-bromoethyl)carbamate Boc-amine tert-butyl (2-bromoethyl)carbamate Boc-amine->Nitro_precursor Base Base (e.g., K₂CO₃) Base->Nitro_precursor

Caption: Williamson Ether Synthesis of the Nitro Precursor.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of the synthesized precursor to a primary amine. This transformation is a cornerstone of aniline synthesis.[2] A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is a common and clean method.

Alternatively, metal-acid systems such as iron in acetic acid or stannous chloride (SnCl₂) in ethanol are effective and milder options that can be advantageous if other functional groups sensitive to hydrogenation are present in the molecule.[2] In this specific synthesis, a common method involves the use of iron powder in the presence of an acid like ammonium chloride.

Following the reduction of the nitro group, the protecting group on the ethylamine side chain (if used) is removed. For a Boc protecting group, this is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Reduction and Deprotection cluster_reactants Reactants cluster_products Product Nitro_precursor tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate Final_product This compound Nitro_precursor->Final_product 1. Reduction 2. Deprotection Reducing_agent Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) Reducing_agent->Final_product Acid Acid (for deprotection, e.g., HCl) Acid->Final_product

Caption: Reduction of the Nitro Group and Deprotection.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate.

Step 2: Synthesis of this compound

  • Dissolve the tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate (1.0 eq) in a solvent mixture, such as ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the aqueous residue, add a solution of hydrochloric acid and stir to deprotect the Boc group.

  • Neutralize the acidic solution with a base, such as sodium hydroxide, to a basic pH.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary. The hydrochloride salt can be prepared by treating the free base with HCl in a suitable solvent, which can enhance its stability and solubility in aqueous systems.[3]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will appear as two doublets in the aromatic region due to the para-substitution pattern. The protons of the ethoxy chain will appear as two triplets, corresponding to the -OCH₂- and -CH₂N- groups. The amine protons (-NH₂) will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a lower field. The two carbons of the ethoxy chain will also be distinguishable.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations for the primary aromatic and aliphatic amines in the region of 3300-3500 cm⁻¹.

  • C-N stretching vibrations.

  • Aromatic C-H stretching just above 3000 cm⁻¹.

  • Aliphatic C-H stretching just below 3000 cm⁻¹.

  • A strong C-O-C stretching vibration for the ether linkage, typically in the 1250-1050 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular formula C₈H₁₂N₂O. Fragmentation patterns would likely involve cleavage of the ether bond and the ethylamine side chain.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 72210-18-51375068-75-9[3]
Molecular Formula C₈H₁₂N₂OC₈H₁₃ClN₂O[3]
Molecular Weight 152.19 g/mol 188.65 g/mol [3]

Applications in Drug Discovery and Materials Science

This compound serves as a versatile intermediate in the synthesis of a variety of compounds with potential applications in pharmaceuticals and materials science.

Pharmaceutical Intermediate

The presence of two reactive amino groups and an ether linkage makes this molecule an attractive building block for creating libraries of compounds for drug screening. It has been used as a key intermediate in the synthesis of compounds targeting central nervous system disorders, including certain antidepressants and antipsychotics.[3] The aniline moiety can be readily derivatized to form amides, sulfonamides, and other functional groups common in bioactive molecules. The aminoethoxy side chain can participate in forming various heterocyclic structures or act as a linker to other molecular fragments.

Aniline and its derivatives are known to be "structural alerts" in drug discovery due to their potential for metabolic activation to reactive intermediates, which can lead to toxicity.[4] However, careful molecular design can mitigate these risks, and the aniline scaffold continues to be a valuable component in many approved drugs.

Polymer and Dye Synthesis

The bifunctional nature of this compound also makes it a candidate for the synthesis of specialty polymers and dyes.[3][5] The two amino groups can react with difunctional electrophiles to form polyamides, polyimides, or other polymers. The aromatic nature of the molecule can impart desirable thermal and mechanical properties to the resulting polymers. In dye synthesis, the aniline portion can be diazotized and coupled to form azo dyes.

Biological Activity and Toxicology

While specific toxicological data for this compound is not extensively documented in the public domain, the toxicology of anilines, in general, is well-studied. Aniline and many of its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[6] Aniline is also classified as a probable human carcinogen by the EPA.[7] Therefore, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment to avoid inhalation, ingestion, and skin contact.

The biological activity of compounds derived from this compound is diverse and depends on the specific modifications made to the scaffold. For instance, derivatives have been investigated for their potential as antitumor agents.[8][9]

Conclusion

References

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An In-depth Technical Guide to 4-(2-Aminoethoxy)aniline: A Comparative Analysis with Key Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science, offering vast synthetic versatility.[1] This guide provides a detailed technical comparison of 4-(2-Aminoethoxy)aniline, a trifunctional building block, against other seminal aniline derivatives including the parent aniline, 4-aminophenol, p-anisidine, and 4-(2-aminoethyl)aniline. We will dissect their structural nuances, electronic properties, and resultant chemical reactivity. By grounding this analysis in mechanistic principles and providing validated experimental protocols, this document serves as a resource for professionals seeking to rationally select and utilize these critical intermediates in their research and development programs.

Introduction: The Enduring Significance of the Aniline Scaffold

The aniline moiety, an amino group attached to a benzene ring, is a cornerstone of synthetic organic chemistry.[2] Its unique electronic structure—where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system—confers high reactivity, making it a versatile starting point for a multitude of chemical transformations.[1] This reactivity has been harnessed to create a vast portfolio of pharmaceuticals, dyes, and polymers.

However, the very reactivity that makes aniline a valuable precursor also presents challenges, including over-reaction in electrophilic substitutions and potential metabolic instability or toxicity in drug candidates.[3] Consequently, the field has evolved to utilize substituted aniline derivatives, where modifications to the aromatic ring or the amino group fine-tune the molecule's properties.

This guide focuses on This compound , a derivative distinguished by an aminoethoxy side chain at the para-position. This substitution introduces three key functional groups: a primary aromatic amine, an ether linkage, and a primary aliphatic amine. This unique combination offers multiple points for synthetic modification, making it a highly adaptable building block. To fully appreciate its potential, we will compare its properties directly with other canonical aniline derivatives, providing a clear framework for its strategic application.

Synthesis and Physicochemical Profile

General Synthetic Strategy for Anilines

The most prevalent industrial and laboratory-scale synthesis of anilines involves a two-step process: the nitration of an aromatic ring followed by the reduction of the resulting nitro group. The nitration is typically achieved using a mixture of nitric acid and sulfuric acid. A wide array of reducing agents can then be employed to convert the nitro (NO₂) group to an amino (NH₂) group, with common choices including catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or metal-acid combinations (e.g., SnCl₂ in ethanol or Fe in acetic acid).

Representative Synthesis of this compound

The synthesis of this compound leverages a combination of Williamson ether synthesis and nitro group reduction. The process begins with a readily available starting material, 4-nitrophenol.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol C Intermediate:tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate A->C  K₂CO₃, DMF B 2-(Boc-amino)ethyl bromide B->C D Final Product:this compound C->D  1. H₂, Pd/C  2. TFA or HCl

Caption: Synthetic workflow for this compound.

Protocol:

  • Ether Formation: 4-Nitrophenol is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). To this, a protected aminoethyl halide, such as 2-(Boc-amino)ethyl bromide, is added. The phenoxide anion displaces the bromide in an Sₙ2 reaction to form the ether linkage. The Boc (tert-butyloxycarbonyl) group is used to protect the aliphatic amine from reacting.

  • Reduction and Deprotection: The resulting nitro-intermediate is then subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step simultaneously reduces the nitro group to the aromatic amine.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid) to reveal the terminal aliphatic amine, yielding the final product, this compound.

Comparative Analysis of Aniline Derivatives

The utility of an aniline derivative is dictated by the electronic nature of its substituents. These groups influence the electron density of the aromatic ring and the availability of the nitrogen's lone pair, thereby modulating the molecule's basicity and reactivity.

Structure_Comparison A Aniline B 4-Aminophenol C p-Anisidine D 4-(2-Aminoethyl)aniline E This compound

Caption: Structures of aniline and its compared derivatives.

Physicochemical Properties

The properties of these derivatives are summarized below. The pKa value refers to the conjugate acid of the aromatic amino group, which is a measure of its basicity (a higher pKa indicates a stronger base).

CompoundStructureMol. Weight ( g/mol )m.p. (°C)b.p. (°C)pKa (Aromatic NH₃⁺)
Aniline C₆H₅NH₂93.13-61844.6[1][4][5]
4-Aminophenol HOC₆H₄NH₂109.13187.52845.48[6][7][8]
p-Anisidine CH₃OC₆H₄NH₂123.1557-592435.34[9][10][11]
4-(2-Aminoethyl)aniline H₂NC₂H₄C₆H₄NH₂136.2028-31103 @ 0.3mmHg~4.8 (Est.)
This compound H₂NC₂H₄OC₆H₄NH₂188.66 (HCl Salt)N/AN/A~5.0 (Est.)
Note: Experimental pKa values for 4-(2-aminoethyl)aniline and this compound are not readily available in the literature. Estimated values are based on electronic effects relative to aniline. The aliphatic amines on the side chains have higher pKa values, typically around 9-10.
Electronic Effects and Basicity

The basicity of the aromatic amine is a direct reflection of the availability of its nitrogen lone pair to accept a proton.

  • Aniline: Serves as our baseline with a pKa of 4.6.[1][4][5] The lone pair is delocalized into the benzene ring, making it a much weaker base than aliphatic amines (like cyclohexylamine, pKa ~10.7).

  • 4-Aminophenol & p-Anisidine: The oxygen atom in the hydroxyl (-OH) and methoxy (-OCH₃) groups can donate electron density to the ring via a resonance effect (+R). This effect is stronger than their inductive electron-withdrawing effect (-I). The increased electron density on the ring makes the aromatic amine more basic than aniline, as reflected in their higher pKa values (5.48 and 5.34, respectively).[6][8][9][10]

  • 4-(2-Aminoethyl)aniline: The ethyl group (-CH₂CH₂) is a weak electron-donating group through induction (+I). This slightly increases the basicity of the aromatic amine compared to aniline.

  • This compound: The ethoxy group (-OCH₂CH₂NH₂) is electronically similar to the methoxy group of p-anisidine at the point of attachment to the ring. The oxygen atom donates electron density via resonance, increasing the basicity of the aromatic amine to a level expected to be higher than aniline and comparable to, or slightly less than, p-anisidine due to the larger, slightly electron-withdrawing side chain.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating, ortho-, para-directing group for EAS reactions.[2][12][13] This high reactivity can be a double-edged sword, often leading to poly-substitution and oxidation.[3]

  • Aniline: Reacts readily with reagents like bromine water at room temperature to give the 2,4,6-tribromoaniline precipitate instantly.[12] Direct nitration is often unsuccessful as the strongly acidic conditions protonate the amine, forming the anilinium ion (-NH₃⁺), which is a meta-directing deactivator.[13]

  • 4-Aminophenol & p-Anisidine: The strong +R effect of the -OH and -OCH₃ groups further activates the ring, making these compounds even more reactive towards electrophiles than aniline itself. Monosubstitution can be very difficult to control.

  • This compound: The activating effect of the ethoxy group makes the aromatic ring highly susceptible to electrophilic attack at the positions ortho to the amino group (positions 2 and 6). Its reactivity profile is expected to be similar to p-anisidine.

  • Controlling Reactivity: A common strategy to moderate this high reactivity and ensure monosubstitution is to protect the amino group via acetylation.[3] The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating, allowing for more controlled reactions.

Experimental Protocol: Comparative Acetylation

Acetylation is a fundamental reaction used both for chemical synthesis and for protecting amine groups. The difference in nucleophilicity between aniline derivatives can be demonstrated through this reaction.

Objective: To perform the N-acetylation of aniline using acetic anhydride and understand the general procedure applicable to its derivatives.

Materials:

  • Aniline (or other derivative)

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, ice bath, vacuum filtration setup

Acetylation_Workflow A 1. Dissolve Aniline in Water + HCl B 2. Add Acetic Anhydride A->B Forms Anilinium Hydrochloride C 3. Add Sodium Acetate Solution B->C Immediate Reaction D 4. Cool in Ice Bath (Precipitation) C->D Neutralizes HCl, Forces Precipitation E 5. Vacuum Filter Crude Product D->E F 6. Recrystallize from Ethanol/Water E->F G 7. Isolate Pure Acetanilide F->G

Caption: Experimental workflow for the acetylation of aniline.

Step-by-Step Methodology: [14][15][16]

  • Preparation of Anilinium Hydrochloride: In a 100 mL conical flask, add 1.0 g of aniline to 28 mL of water. The aniline will be immiscible. Add 0.9 mL of concentrated HCl while swirling. The aniline should dissolve to form a clear solution of anilinium hydrochloride.

    • Causality: Aniline itself has low water solubility. Converting it to its hydrochloride salt makes it fully soluble, ensuring a homogeneous reaction medium for the initial step.

  • Acetylation: To the anilinium hydrochloride solution, add 1.2 mL of acetic anhydride. Swirl the flask to mix the reagents thoroughly.

    • Causality: Acetic anhydride is the acetylating agent. The nitrogen of the free aniline (in equilibrium with the salt) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.

  • Precipitation: Immediately after adding the acetic anhydride, pour in a prepared solution of 1.06 g of sodium acetate in 6 mL of water. Stir vigorously. A white precipitate of acetanilide should form instantly.

    • Causality: Sodium acetate is a base. It neutralizes the HCl, shifting the equilibrium from the unreactive anilinium ion back towards the nucleophilic free aniline. It also neutralizes the acetic acid byproduct. The product, acetanilide, is much less soluble in water than the starting materials and precipitates out.

  • Isolation and Purification: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the crude solid by vacuum filtration, washing with a small amount of cold water.

  • Recrystallization: Purify the crude acetanilide by recrystallizing from a minimal amount of hot ethanol or an ethanol-water mixture. Allow the solution to cool slowly to form pure crystals, then collect by vacuum filtration.

    • Self-Validation: The purity of the final product can be confirmed by measuring its melting point (pure acetanilide: 114°C) and comparing it to the literature value.

Applications and Strategic Considerations in Drug Development

The choice of an aniline derivative as a building block has profound implications for the properties of the final molecule.

  • Modulating Pharmacokinetics: The aminoethoxy side chain of this compound introduces both a hydrogen bond donor (NH₂) and acceptor (ether oxygen), which can be used to improve solubility and modulate interactions with biological targets. This is a common strategy to enhance the bioavailability of a drug candidate.

  • Providing Synthetic Handles: The presence of two distinct amine groups (one aromatic, one aliphatic) in this compound and 4-(2-aminoethyl)aniline allows for orthogonal chemical strategies. The more nucleophilic aliphatic amine can be selectively reacted under certain conditions while the less reactive aromatic amine remains untouched, or vice versa. This dual functionality is invaluable for creating complex molecules or for attaching linkers in applications like antibody-drug conjugates (ADCs).

  • Mitigating Toxicity: Aniline itself is a well-known "structural alert," meaning it has the potential to be metabolized into reactive species that can cause toxicity.[3] Adding substituents can block sites of metabolic oxidation or alter the electronic properties to reduce the likelihood of forming toxic metabolites. The ether linkage in this compound and p-anisidine, for example, makes them electronically distinct from aniline and can lead to different metabolic fates.

Conclusion

This compound represents a sophisticated evolution from the simple aniline scaffold. Its trifunctional nature provides a rich platform for synthetic chemists to build molecular complexity and fine-tune physicochemical properties. By understanding its characteristics in the context of simpler derivatives like 4-aminophenol and p-anisidine, researchers can make more informed and strategic decisions in the design of next-generation pharmaceuticals, advanced polymers, and functional materials. The principles of electronic effects and controlled reactivity discussed in this guide are central to leveraging the full potential of this versatile class of compounds.

References

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Methodological & Application

Application Note & Protocol: Synthesis and Application of Poly(4-(2-Aminoethoxy)aniline) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Functionalized Polyaniline for Next-Generation Therapeutics

Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest in biomedical applications due to their unique electronic, optical, and biocompatible properties.[1] However, the poor solubility of pristine PANI in common solvents has limited its processability and, consequently, its practical use in fields like drug delivery.[1] The strategic introduction of functional groups onto the aniline monomer unit offers a powerful approach to overcome these limitations and impart novel functionalities.

This application note details the synthesis, characterization, and potential applications of a functionalized polyaniline derived from the monomer 4-(2-Aminoethoxy)aniline . The presence of the aminoethoxy side chain is hypothesized to enhance the polymer's solubility and provide reactive sites for drug conjugation or for imparting pH-responsive behavior, making it a promising candidate for the development of advanced drug delivery vehicles.[2][3]

We present a detailed protocol for the chemical oxidative polymerization of this compound, along with methods for its characterization. Furthermore, we explore its potential applications in drug delivery, drawing parallels with other functionalized polymers. This guide is intended for researchers and scientists in materials science and drug development who are exploring novel polymeric systems for therapeutic applications.

Monomer Overview: this compound

The monomer, this compound, is a bifunctional molecule featuring a primary aromatic amine, which is susceptible to oxidative polymerization, and a primary aliphatic amine at the terminus of an ethoxy side chain. This terminal amine is a key feature for post-polymerization modifications.

Table 1: Properties of this compound Monomer

PropertyValueSource
Chemical Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol Inferred from formula
CAS Number 72210-18-5[4]
Appearance Solid
Purity Typically >97%
Storage Inert atmosphere, room temperature

The monomer is commercially available from several suppliers, often as a hydrochloride salt, which can be neutralized before polymerization or used directly in acidic polymerization media.[5]

Synthesis of Poly(this compound): A Step-by-Step Protocol

The synthesis of poly(this compound) is achieved through chemical oxidative polymerization. This method is widely used for the synthesis of polyaniline and its derivatives due to its simplicity and scalability.[6] The proposed mechanism involves the oxidation of the aniline monomer to form radical cations, which then couple to form the polymer chain.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification monomer_prep Monomer Preparation (Neutralization if starting from salt) reaction Reaction Mixture (Monomer in 1M HCl, 0-5°C) monomer_prep->reaction oxidant_prep Oxidant Solution Preparation (Ammonium Persulfate in 1M HCl) addition Slow, Dropwise Addition of Oxidant oxidant_prep->addition reaction->addition polymerization Polymerization (Stirring for 24h at 0-5°C) addition->polymerization filtration Filtration of Precipitate polymerization->filtration washing Washing with 1M HCl and Water filtration->washing drying Drying under Vacuum washing->drying characterization characterization drying->characterization Polymer Characterization

Caption: Workflow for the synthesis of poly(this compound).

Materials and Reagents
  • This compound (or its hydrochloride salt)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 37%

  • Deionized water

  • Methanol

  • Ammonium hydroxide (for neutralization if starting from the salt)

  • Dichloromethane (for neutralization)

Protocol
  • Monomer Preparation (if starting from hydrochloride salt):

    • Dissolve this compound hydrochloride in deionized water.

    • Add an excess of ammonium hydroxide solution and extract the free base into dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the free amine monomer.

  • Polymerization Reaction:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1.52 g (0.01 mol) of this compound in 100 mL of 1 M HCl.

    • Cool the solution to 0-5°C in an ice bath.

    • In a separate beaker, dissolve 2.85 g (0.0125 mol) of ammonium persulfate in 50 mL of 1 M HCl.

    • Slowly add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes with constant stirring.

    • After the addition is complete, continue stirring the reaction mixture for 24 hours at 0-5°C. A dark green precipitate should form, indicating the formation of the polymer in its conductive emeraldine salt form.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash with deionized water until the filtrate becomes colorless and the pH is neutral.

    • Finally, wash with methanol to remove any remaining impurities.

    • Dry the polymer in a vacuum oven at 60°C for 24 hours.

Characterization of Poly(this compound)

A comprehensive characterization of the synthesized polymer is crucial to confirm its structure, morphology, and properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the polymer. The spectrum of poly(this compound) is expected to show characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone, as well as peaks corresponding to the C-O-C stretching of the ethoxy group and N-H stretching of the terminal amine.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the polymer dissolved in a suitable solvent (e.g., N-methyl-2-pyrrolidone) can confirm the electronic structure. The emeraldine salt form of polyaniline derivatives typically exhibits two characteristic absorption bands corresponding to the π-π* transition of the benzenoid rings and the polaron-π* transition.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the polymer's structure, although peak broadening is common in polymeric samples.[7][8]

Morphological and Thermal Analysis
  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the polymer powder.[7]

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer.[6]

Table 2: Expected Characterization Data for Poly(this compound)

TechniqueExpected Observations
FT-IR Peaks for N-H, C-H (aromatic and aliphatic), C=C (quinoid and benzenoid), C-N, C-O-C
UV-Vis Absorption bands around 320-360 nm and 600-800 nm
SEM Agglomerated granular or nanofibrous morphology
TGA Onset of decomposition above 200°C

Potential Applications in Drug Delivery

The unique structure of poly(this compound) opens up several possibilities for its application in drug delivery systems.

pH-Responsive Drug Release

The presence of amino groups in the polymer backbone and side chains can lead to pH-dependent solubility and swelling behavior. At lower pH, the amino groups will be protonated, leading to electrostatic repulsion between the polymer chains and potentially increased swelling or solubility. This property can be exploited for the targeted release of drugs in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.

Covalent Drug Conjugation

The terminal primary amine on the ethoxy side chain serves as a convenient handle for the covalent attachment of therapeutic agents. This allows for the creation of polymer-drug conjugates with improved pharmacokinetics and targeted delivery.

Biocompatible Coatings and Nanoparticles

Polyaniline and its derivatives have shown good biocompatibility.[1] Poly(this compound) can be processed into nanoparticles or used as a coating for medical devices. The hydrophilic ethoxy side chains may further enhance its biocompatibility and reduce non-specific protein adsorption.

Conceptual Drug Delivery Mechanism

G cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7) drug_carrier Drug-loaded Polymer Nanoparticle (Stable) protonation Polymer Protonation drug_carrier->protonation Accumulation in Tumor swelling Nanoparticle Swelling protonation->swelling release Drug Release swelling->release cell Cancer Cell release->cell Therapeutic Effect

Caption: Proposed mechanism for pH-responsive drug release.

Conclusion and Future Perspectives

Poly(this compound) represents a promising platform for the development of advanced drug delivery systems. The synthetic protocol provided in this application note offers a straightforward method for its preparation. The functional aminoethoxy side chain imparts desirable properties such as enhanced solubility and provides a site for further modification. Future research should focus on a more in-depth biological evaluation of this polymer, including cytotoxicity studies and in vivo drug delivery experiments, to fully realize its therapeutic potential. The versatility of this polymer suggests its potential use in a wide range of biomedical applications beyond drug delivery, such as in biosensors and tissue engineering.

References

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. National Center for Biotechnology Information. [Link]

  • ResearchGate. Enzymatic polymerization of aniline in the presence of different inorganic substrates. [Link]

  • Kausaite-Minkstimiene, A., et al. (2019). Enzymatic Formation of Polyaniline, Polypyrrole, and Polythiophene Nanoparticles with Embedded Glucose Oxidase. National Center for Biotechnology Information. [Link]

  • Kobayashi, S., & Uyama, H. (2002). Enzymatic Polymerization. Molecular and Cellular Modeling. [Link]

  • Montemor, M. F., et al. (2021). Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. MDPI. [Link]

  • Della Pina, C., & Falletta, E. (2022). Advances in Polyaniline for Biomedical Applications. Current Medicinal Chemistry. [Link]

  • Gvozdenović, M., et al. (2012). 4 Electrochemical Polymerization of Aniline. Semantic Scholar. [Link]

  • ResearchGate. Synthesis and Characterization of Polyaniline Based materials: Their biological relevance-An Overview. [Link]

  • Stejskal, J., & Sapurina, I. (2010). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. [Link]

  • Rashid, M., & Sabir, S. (2008). Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway. Oriental Journal of Chemistry. [Link]

  • Wurm, F. R., & Ritter, H. (2010). Enzyme Initiated Radical Polymerizations. MDPI. [Link]

  • Stejskal, J., & Sapurina, I. (2011). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. [Link]

  • Pal, S., & Das, S. (2002). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. [Link]

  • de Souza, J. F., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

  • Huang, W., et al. (2019). The construction and effect of physical properties on intracellular drug delivery of poly(amino acid) capsules. Colloids and Surfaces B: Biointerfaces. [Link]

  • Tamada, J., & Langer, R. (1992). The development of polyanhydrides for drug delivery applications. Journal of Biomaterials Science, Polymer Edition. [Link]

  • Al-Malki, A. L., et al. (2021). Aniline-co-o-anthranilic Acid Copolymer-Chitosan/Ag@AgCl Nanohybrid as a Carrier for (E)-N′-(Pyridin-2-ylmethylene) Hydrazinecarbothiohydrazide Release and Antimicrobial Activity. ACS Omega. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(2-Aminoethoxy)aniline as a Bifunctional Linker in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of a chemical linker is paramount to the success of bioconjugation, directly influencing the stability, efficacy, and pharmacokinetic properties of complex biomolecules like antibody-drug conjugates (ADCs) or immobilized proteins. This guide provides a detailed exploration of 4-(2-Aminoethoxy)aniline, a heterobifunctional linker distinguished by its dual amine functionalities with orthogonal reactivity. We delve into the chemical principles that allow for its selective, sequential conjugation, primarily focusing on the robust reductive amination pathway. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental design, characterization, and troubleshooting.

Introduction: The Critical Role of Linker Chemistry

Bioconjugates represent a cornerstone of modern therapeutics and diagnostics, enabling the creation of targeted therapies, sensitive biosensors, and advanced research tools.[1][2] An antibody-drug conjugate (ADC), for instance, is a sophisticated assembly of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that joins them.[3][] The linker is not a passive component; it must remain stable in systemic circulation to prevent premature drug release and then facilitate payload release at the target site.[][6]

This compound emerges as a valuable tool in this context. Its structure features two distinct nucleophilic centers: a primary aliphatic amine and an aromatic amine (aniline). This inherent difference in basicity and nucleophilicity is the key to its utility, allowing for controlled, stepwise reactions that are essential for building complex, well-defined bioconjugates.

Physicochemical Properties & Reactivity Profile

The unique utility of this compound stems from the differential reactivity of its two amine groups.

  • Aliphatic Amine (-CH₂-NH₂): This group is more basic and a stronger nucleophile compared to the aniline. It readily participates in reactions like acylation and, crucially for our focus, nucleophilic attack on carbonyls (aldehydes, ketones) to form imines (Schiff bases).

  • Aromatic Amine (Aniline, -C₆H₄-NH₂): This group is significantly less basic due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. It is a weaker nucleophile and generally requires more forcing conditions or specific reaction chemistry, such as oxidative coupling or diazotization, to react.[2]

This reactivity differential allows the aliphatic amine to be selectively reacted at a near-neutral pH, while the aniline group remains largely unreactive, available for a subsequent, orthogonal conjugation step.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-(2-aminoethoxy)benzenamine-
CAS Number 1375068-75-9[7]
Molecular Formula C₈H₁₂N₂O[7]
Molecular Weight 152.19 g/mol -
Appearance Solid

Core Application: Reductive Amination Workflow

The most robust and widely used application for the aliphatic amine of this compound is reductive amination.[8] This two-step, one-pot process converts a carbonyl group (typically an aldehyde on a biomolecule) and a primary amine into a stable secondary amine linkage.[9]

Mechanism:

  • Imine Formation: The nucleophilic aliphatic amine attacks the electrophilic carbonyl carbon of an aldehyde-modified biomolecule. This is followed by dehydration to form a reversible imine intermediate (Schiff base). This step is pH-dependent and is favored under weakly acidic to neutral conditions (pH 6.0-7.5), which helps catalyze the dehydration step without fully protonating the amine.

  • Reduction: A mild reducing agent, selective for the imine, is introduced to irreversibly reduce the C=N double bond to a stable C-N single bond, forming the final conjugate.[8]

Sources

Application Notes & Protocols: The Strategic Application of 4-(2-Aminoethoxy)aniline in Modern Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(2-Aminoethoxy)aniline as a versatile building block in pharmaceutical drug discovery. We will dissect its chemical attributes that make it a valuable scaffold, particularly in the synthesis of kinase inhibitors. Furthermore, this document will present detailed, field-proven protocols for its incorporation into heterocyclic cores, relevant to the synthesis of targeted therapeutics. Finally, we will explore its potential as a flexible linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: The Multifaceted Role of the Aniline Scaffold in Medicinal Chemistry

Aniline and its derivatives are foundational components in the synthesis of a vast array of pharmaceuticals.[1] The aniline moiety's reactivity allows for its facile incorporation into more complex molecular architectures.[2] However, the traditional use of anilines is not without its challenges. A significant concern in drug development is the potential for metabolic activation of the aniline ring by cytochrome P450 enzymes, which can lead to the formation of reactive quinone-imine metabolites.[3] These metabolites can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions.[3]

Despite these concerns, the aniline scaffold remains a staple in drug discovery due to its synthetic accessibility and its crucial role in the pharmacophores of many successful drugs.[3] Strategic substitution on the aniline ring can mitigate metabolic liabilities and fine-tune the physicochemical and pharmacological properties of the resulting drug candidates. This compound, with its terminal primary amine and flexible ethoxy linker, offers a unique combination of features that can be strategically exploited in drug design.

Core Applications of this compound in Drug Discovery

The unique trifunctional nature of this compound, possessing a primary aromatic amine, a flexible ether linkage, and a terminal primary aliphatic amine, makes it a highly valuable and versatile building block in medicinal chemistry.[2] This section will delve into its primary application in the synthesis of kinase inhibitors and explore its potential as a linker in targeted therapies.

A Key Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. A significant number of these inhibitors, particularly those targeting the ATP-binding site of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), are based on heterocyclic scaffolds such as quinazolines and quinolines.[4] Many of these inhibitors feature a substituted aniline moiety at the 4-position of the heterocyclic core, which is crucial for their biological activity.[4]

The this compound scaffold is particularly well-suited for this application for several reasons:

  • Hydrogen Bonding: The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with key residues in the hinge region of the kinase ATP-binding pocket.

  • Solubility and Pharmacokinetics: The aminoethoxy side chain can enhance the aqueous solubility of the molecule, a critical parameter for oral bioavailability. The ether linkage and terminal amine also provide handles for further modification to optimize pharmacokinetic properties.

  • Vector for Further Derivatization: The terminal primary amine provides a reactive handle for the introduction of additional functionalities to probe for further interactions within the binding site or to attach other molecular entities.

A prime example of a drug class where this scaffold is relevant is the 4-anilinoquinazoline family of tyrosine kinase inhibitors.[4]

The following diagram illustrates a general workflow for the synthesis of a library of potential kinase inhibitors using this compound as a key building block.

G cluster_0 Core Synthesis cluster_1 Coupling Reaction cluster_2 Derivatization cluster_3 Screening A Heterocyclic Core (e.g., 4-Chloroquinazoline) C Nucleophilic Aromatic Substitution (SNAr) A->C B This compound B->C D Amide Coupling, Reductive Amination, etc. C->D E Library of Analogs D->E F Kinase Activity Assays E->F G Cell-Based Proliferation Assays E->G

Caption: General workflow for synthesizing and screening kinase inhibitors.

Protocol 1: Synthesis of a 4-(4-(2-Aminoethoxy)anilino)quinazoline Derivative

This protocol describes a representative nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and this compound.

Materials:

  • 4-Chloroquinazoline

  • This compound hydrochloride[5]

  • Diisopropylethylamine (DIPEA)

  • 2-Propanol

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (1.0 eq) and this compound hydrochloride (1.1 eq) in 2-propanol (0.1 M).

  • Add DIPEA (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the desired 4-(4-(2-aminoethoxy)anilino)quinazoline derivative.

Expected Outcome:

This reaction is expected to yield the desired product in moderate to good yields. The terminal amine of the resulting compound can be further functionalized to generate a library of analogs for structure-activity relationship (SAR) studies.

A Promising Linker for Targeted Drug Delivery

The field of targeted drug delivery aims to increase the therapeutic index of potent cytotoxic agents by selectively delivering them to diseased cells.[6] Two prominent strategies in this area are Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[7][8] The linker connecting the targeting moiety to the therapeutic payload is a critical component of these systems, influencing their stability, solubility, and drug-release properties.[7]

While no clinically approved ADC or PROTAC currently utilizes this compound as a linker, its structural features make it an intriguing candidate for this application.

  • Dual Functionality: The aromatic amine can be used to attach to a "warhead" or a ligand for an E3 ligase, while the terminal aliphatic amine can be conjugated to a targeting antibody or a ligand for the protein of interest.

  • Flexibility: The ethoxy linker provides rotational freedom, which can be crucial for allowing the two ends of a PROTAC to simultaneously bind their respective target proteins.

  • Hydrophilicity: The ether and amine functionalities can impart a degree of hydrophilicity to the linker, which can help to mitigate aggregation and improve the overall properties of the conjugate.

A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[8]

The following diagram illustrates how this compound could be conceptually incorporated as a linker in a PROTAC.

G cluster_0 PROTAC Components cluster_1 Synthesis A E3 Ligase Ligand D Sequential Amide Couplings A->D B This compound (as linker precursor) B->D C Target Protein Ligand C->D E PROTAC Molecule D->E

Sources

Protocol for the diazotization of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the Diazotization of 4-(2-Aminoethoxy)aniline

For: Researchers, Scientists, and Drug Development Professionals

Guide to the In Situ Preparation and Use of 4-(2-Ethoxy-diazonium)aniline Chloride

This document provides a detailed protocol and scientific rationale for the diazotization of this compound. The resulting aryl diazonium salt is a versatile intermediate in organic synthesis, particularly valuable in the development of pharmaceuticals and functional materials. This guide emphasizes safety, mechanistic understanding, and procedural robustness.

Introduction: The Synthetic Versatility of Aryl Diazonium Salts

The conversion of a primary aromatic amine into a diazonium salt, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1][2] Aryl diazonium salts are highly valuable synthetic intermediates due to the exceptional ability of the diazonium group (-N₂⁺) to be replaced by a wide variety of nucleophiles.[3][4] This reactivity allows for the introduction of functionalities onto an aromatic ring that are often difficult to install directly, including halides, hydroxyl, cyano, and nitro groups.[1][3]

This compound, the subject of this protocol, possesses two primary amine groups with different reactivities. The aromatic amine is readily diazotized under specific conditions, while the aliphatic amino group on the ethoxy substituent remains protonated and unreactive. This selective transformation yields a bifunctional intermediate, making it a powerful building block in drug development for applications such as:

  • Linker Chemistry: The diazonium group can be converted to other functionalities (e.g., an azide via reaction with sodium azide) to create linkers for bioconjugation or "click" chemistry.

  • Azo Dye Synthesis: The resulting diazonium salt can undergo azo coupling reactions with electron-rich aromatic compounds to form highly colored azo dyes, which are useful as chromophores or molecular probes.[5][]

  • Sandmeyer and Related Reactions: The diazonium group can be replaced by halides or a cyano group, providing a route to compounds not easily accessible by direct substitution.[3][5]

This guide provides a robust protocol for the in situ generation of the diazonium salt of this compound, designed for immediate use in subsequent synthetic steps.

CRITICAL SAFETY PROTOCOL: The Hazards of Diazonium Salts

Trustworthiness Pillar: Self-Validating Safety System

Aryl diazonium salts are notoriously unstable and can be explosive in solid, dry form.[7][8] Decomposition can be initiated by heat, shock, friction, or light, leading to a rapid release of nitrogen gas and potentially violent energy release.[9] Therefore, the cardinal rule of working with diazonium salts is to never isolate them unless absolutely necessary and with specialized precautions. [10] This protocol is designed for the in situ preparation and immediate consumption of the diazonium salt in solution.

The Twelve Cardinal Rules for Handling Diazonium Salts [7][9][10]

  • Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.[10]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess.

  • Check for Excess Nitrous Acid: Use starch-potassium iodide paper to test for nitrous acid and neutralize any excess with a quenching agent like sulfamic acid.[7][9]

  • Strict Temperature Control: Maintain the reaction temperature below 5°C at all times.[7][9][11][12] Higher temperatures promote rapid decomposition and the formation of phenolic byproducts.[11][12]

  • Vent Gas Evolution: Reactions can release nitrogen (N₂) and other gases. Ensure the reaction vessel is not sealed and is adequately vented.[7][9]

  • Understand Thermal Stability: Be aware that the stability of the specific diazonium salt can vary.

  • Avoid Precipitation: Never allow the diazonium salt to precipitate out of the solution. If solids form, do not attempt to filter or handle them.

  • Quench Residual Diazonium Salt: Before workup or disposal, quench any remaining diazonium salt. Hypophosphorous acid is often used for this purpose.[8]

  • Analyze Final Product: Check the final product for any residual diazo compounds.

  • Use Plastic or Wood Spatulas: If handling a solid diazonium salt is unavoidable (not recommended), never use a metal spatula, as friction can cause detonation.[7][13]

  • Small Scale Only: If isolation is mandated, work on a minimal scale (e.g., <0.75 mmol) and behind a blast shield.[8][10]

  • Order of Reagent Addition: Add the amine to the acid first, then slowly add the nitrite solution to minimize the concentration of free nitrous acid.[7][9]

Mechanism of Diazotization

The diazotization of a primary aromatic amine proceeds through a well-established electrophilic substitution mechanism. The key steps are outlined below.

  • Formation of the Electrophile: Nitrous acid (HNO₂) is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][5] The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺) .[2][14]

  • Nitrosation of the Amine: The lone pair of electrons on the nitrogen of the primary aromatic amine attacks the nitrosonium ion. This forms an N-nitrosammonium ion.

  • Proton Transfers & Tautomerization: A series of rapid proton transfers and a tautomerization step occur. The initial N-nitrosammonium ion is deprotonated to form an N-nitrosamine. This is followed by protonation on the oxygen atom and a subsequent deprotonation from the primary nitrogen to form a diazohydroxide.[2][14]

  • Dehydration to Form the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, turning it into a good leaving group (H₂O). The departure of water results in the formation of the relatively stable aryl diazonium ion, which is stabilized by resonance.[3][14]

Reaction Mechanism Diagram

Diazotization_Mechanism Figure 1: Mechanism of Diazotization cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nitrosation and Tautomerization cluster_2 Step 3: Dehydration and Diazonium Ion Formation NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (in situ) NaNO2->HNO2 NO_plus NO⁺ (Nitrosonium Ion) + 2Cl⁻ + H₂O + Na⁺ HNO2->NO_plus Amine Ar-NH₂ N_Nitrosamine Ar-NH-N=O Amine->N_Nitrosamine + NO⁺ - H⁺ Diazohydroxide Ar-N=N-OH N_Nitrosamine->Diazohydroxide Tautomerization Protonated_DH Ar-N=N-OH₂⁺ Diazohydroxide->Protonated_DH + H⁺ Diazonium_Ion Ar-N₂⁺ (Aryl Diazonium Ion) Protonated_DH->Diazonium_Ion - H₂O

Caption: Figure 1: Mechanism of Diazotization

Detailed Experimental Protocol

This protocol describes the preparation of an aqueous solution of 4-(2-ethoxy-diazonium)aniline chloride, ready for use in a subsequent reaction.

Materials & Equipment
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
This compoundC₈H₁₂N₂O152.1916251-69-3Starting material.
Hydrochloric Acid (conc.)HCl36.467647-01-0~37% w/w, corrosive.
Sodium NitriteNaNO₂69.007632-00-0Oxidizer, toxic.
Deionized WaterH₂O18.027732-18-5
Sulfamic AcidH₃NSO₃97.095329-14-6Optional, for quenching excess nitrous acid.
Starch-Iodide Paper---For monitoring.
Equipment
Magnetic stirrer with stir bar
Beakers/Erlenmeyer flasksAppropriate sizes.
Dropping funnelFor slow addition of NaNO₂ solution.
Thermometer (-10 to 100 °C)
Ice-salt bathTo maintain 0-5 °C.
Step-by-Step Methodology

1. Preparation of the Amine Salt Solution: a. In a 250 mL beaker equipped with a magnetic stir bar, add this compound (e.g., 1.52 g, 10.0 mmol). b. Under stirring, slowly add concentrated hydrochloric acid (e.g., 5.0 mL, ~60 mmol). Causality: The excess strong acid ensures the complete protonation of both amine groups, forming the soluble dihydrochloride salt and providing the acidic medium necessary for the generation of the nitrosonium ion. c. Add deionized water (e.g., 25 mL) and stir until all the solid has dissolved.

2. Cooling: a. Place the beaker in an ice-salt bath and cool the solution to between 0 °C and 5 °C . b. Maintain this temperature range throughout the addition of the sodium nitrite solution. Causality: This low temperature is critical to ensure the stability of the formed diazonium salt and prevent its decomposition to a phenol, which would create a dark, tarry mixture.[11][12]

3. Preparation of the Nitrite Solution: a. In a separate small beaker, dissolve sodium nitrite (e.g., 0.73 g, 10.5 mmol, 1.05 eq) in deionized water (e.g., 10 mL). b. Cool this solution in an ice bath before addition.

4. Diazotization Reaction: a. Transfer the cooled sodium nitrite solution to a dropping funnel. b. Add the sodium nitrite solution dropwise to the stirred amine salt solution over 20-30 minutes. c. Monitor the internal temperature closely, ensuring it does not rise above 5 °C. Causality: A slow, controlled addition prevents localized heating and a runaway reaction, ensuring high yield and safety.[11]

5. Monitoring and Completion: a. After the addition is complete, continue stirring the solution in the ice bath for an additional 15-20 minutes. b. To check for the presence of a slight excess of nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The paper should turn blue/black instantly. Causality: A slight excess of nitrous acid ensures that all the primary aromatic amine has reacted. A large excess should be avoided. c. If the test is negative, add a small amount of additional nitrite solution until the test is positive. d. (Optional) If a large excess of nitrous acid is present (indicated by vigorous and immediate color change), it can be quenched by the careful, portion-wise addition of a small amount of solid sulfamic acid until the starch-iodide test is negative.

6. Immediate Use: a. The resulting clear, pale-yellow solution contains the 4-(2-ethoxy-diazonium)aniline chloride. b. This solution should be used immediately in the next synthetic step without storage or any attempt at isolation.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep Preparation (Fume Hood) cluster_reaction Diazotization Reaction cluster_qc Quality Control & Use A 1. Dissolve this compound in excess HCl and H₂O C 3. Cool amine salt solution to 0-5°C in ice-salt bath A->C B 2. Prepare aqueous NaNO₂ solution D 4. Add NaNO₂ solution dropwise (maintain T < 5°C) B->D C->D E 5. Stir for 15-20 min at 0-5°C D->E F 6. Test for excess HNO₂ (Starch-Iodide Paper) E->F G 7. Quench excess HNO₂ (Sulfamic Acid, if needed) F->G H 8. Product Solution: Use Immediately G->H

Caption: Figure 2: Experimental Workflow

References

  • BYJU'S. (n.d.). Diazonium Salts Preparation. Retrieved from [Link]

  • CK-12 Foundation. (2025). Diazonium Salts. Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1441.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Clark, J. (n.d.). Making diazonium salts from phenylamine (aniline). Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Diazonium Salts. Retrieved from [Link]

  • Weiss, D. E., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7131-7135.
  • Unknown. (2020). Diazonium Salts.
  • He, L., Qiu, G., Gao, Y., & Wu, J. (2014). Removal of amino groups from anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry, 12(36), 6965-6971.
  • ResearchGate. (2014). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent applications of arene diazonium salts in organic synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • YouTube. (2019). Converting anilines to diazoniums ions. Retrieved from [Link]

  • Noroozi-Pesyan, N., Khalafy, J., & Malekpoor, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(2-Aminoethoxy)aniline as a Versatile Precursor for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. 4-(2-Aminoethoxy)aniline is an exemplary precursor, distinguished by its bifunctional nature that offers a unique combination of synthetic versatility and pharmacologically relevant features. This molecule incorporates a primary aromatic amine, a classical nucleophile for constructing a wide array of heterocyclic systems, and a flexible aminoethoxy side chain.[1] This side chain is not merely a passive substituent; it provides a secondary amine handle for late-stage functionalization, acts as a linker to connect pharmacophores, and can significantly modulate crucial physicochemical properties such as solubility and metabolic stability.[2]

These application notes provide a technical guide for researchers and drug development professionals on leveraging this compound for the synthesis of high-value heterocyclic compounds. We will delve into the chemical rationale behind protocol design, provide validated, step-by-step synthetic procedures, and illustrate key reaction pathways.

Part 1: Synthesis of Substituted Quinolines via Doebner-von Miller Reaction

Scientific Rationale & Field Insights:

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antimalarial and anticancer agents.[3][4][5] The Doebner-von Miller reaction is a robust and direct method for synthesizing quinolines from anilines.[3] The reaction proceeds via the acid-catalyzed conjugate addition of an aniline to an α,β-unsaturated carbonyl compound. This carbonyl species is typically generated in situ from the dehydration of glycerol or the condensation of aldehydes and ketones. Subsequent electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation, yields the aromatic quinoline core.

When using this compound, the primary aromatic amine participates in the cyclization, while the aminoethoxy group remains as a key substituent at the 6-position of the newly formed quinoline ring. This substituent provides a valuable vector for further chemical modification or for direct interaction with biological targets. The choice of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) is critical for promoting both the initial condensation and the subsequent cyclization steps. An oxidizing agent, often the anilino-adduct itself or an added reagent like arsenic pentoxide or iodine, is required for the final aromatization step.

Visualizing the Mechanism: Doebner-von Miller Synthesis

Doebner_von_Miller cluster_reactants Reactants cluster_steps Reaction Pathway Aniline This compound Step2 Michael Addition of Aniline to Acrolein Aniline->Step2 Glycerol Glycerol Step1 Glycerol Dehydration (forms Acrolein in situ) Glycerol->Step1 Heat, H⁺ Acid H₂SO₄ (Catalyst) Acid->Step1 Step1->Step2 Acrolein Step3 Electrophilic Cyclization Step2->Step3 Step4 Dehydration & Oxidation Step3->Step4 Product 6-(2-Aminoethoxy)quinoline Step4->Product Pyrimidine_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Isolation & Purification Reagents Combine this compound, Acetylacetone, Guanidine HCl, and Sodium Ethoxide in Ethanol Reflux Reflux the mixture for 8-12 hours at 80°C Reagents->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product 4-(2-(4-methyl-6-aminopyrimidin -2-ylamino)ethoxy)aniline Dry->Product

Sources

Analytical methods for the quantification of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust analytical quantification of 4-(2-Aminoethoxy)aniline, a key intermediate in pharmaceutical and chemical synthesis. This document provides detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, designed for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a primary aliphatic amine linked by an ether chain. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. Given its role as a critical intermediate, the purity and concentration of this compound must be precisely controlled to ensure the safety, efficacy, and quality of the final product.

This guide provides a comprehensive overview of validated analytical methods for the quantification of this compound, with a primary focus on the specificity and accuracy of High-Performance Liquid Chromatography (HPLC). Alternative methods using Gas Chromatography (GC) and UV-Vis Spectrophotometry are also detailed, offering flexibility based on laboratory capabilities and the specific requirements of the analysis, such as impurity profiling versus bulk assay. All protocols are presented with an emphasis on the scientific rationale behind methodological choices and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2][3].

Physicochemical Properties and Analytical Considerations

Understanding the chemical nature of this compound is fundamental to developing robust analytical methods.

PropertyValue / CharacteristicAnalytical Implication
Chemical Structure C₈H₁₂N₂OContains a primary aromatic amine (aniline) and a primary aliphatic amine. The aniline moiety is the primary chromophore for UV detection.
CAS Number 1375068-75-9 (HCl Salt)Used for unambiguous identification of the substance[4].
Basicity (pKa) The aromatic amine (aniline-like) is weakly basic (pKa ~4-5). The aliphatic amine is more basic (pKa ~9-10).Critical for HPLC mobile phase pH selection to ensure consistent ionization state, peak shape, and retention. Also key for sample preparation steps like liquid-liquid extraction.
UV Absorbance The aniline chromophore exhibits strong absorbance in the UV region, typically with maxima around 230 nm and 280-290 nm[2][5].Enables sensitive quantification using HPLC with a UV detector. The specific λmax should be experimentally determined.
Solubility The hydrochloride salt is soluble in water. The free base is soluble in organic solvents like methanol and acetonitrile[6].Dictates the choice of solvents for standard preparation, sample dissolution, and HPLC mobile phase.
Volatility & Thermal Stability Low volatility. The primary amine groups can be susceptible to thermal degradation.Direct analysis by Gas Chromatography (GC) is challenging and typically requires derivatization to improve volatility and stability[7].

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

For its superior specificity, sensitivity, and robustness, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold-standard method for the quantification of this compound in complex matrices, such as in-process control samples or final drug products.

Causality of Methodological Choices
  • Reversed-Phase (C18 Column): The nonpolar stationary phase (C18) effectively retains the moderately nonpolar aniline derivative, while a polar mobile phase allows for controlled elution.

  • Buffered Mobile Phase: The presence of two amine groups with different pKa values makes pH control essential. A buffer (e.g., phosphate or acetate) at a pH of ~3.0 ensures that both amines are consistently protonated, leading to a single, sharp chromatographic peak and stable retention times.

  • UV Detection: The inherent UV absorbance of the aniline ring provides a direct and sensitive means of detection without the need for derivatization[2][3][5]. A preliminary scan should be run to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Acetonitrile/Buffer) D System Equilibration & System Suitability Test A->D B Prepare Standards (Stock & Working Dilutions) E Inject Standards (Generate Calibration Curve) B->E C Prepare Sample (Dissolve & Dilute) F Inject Samples C->F D->E E->F G Integrate Peak Areas F->G H Quantify Concentration (vs. Calibration Curve) G->H I Generate Report H->I

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Preparation of Solutions

  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer and Acetonitrile. The exact ratio should be optimized for ideal retention and resolution (a typical starting point is 70:30 v/v Buffer:Acetonitrile). Degas the mobile phase before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Chromatographic Conditions

Parameter Recommended Condition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength λmax (~230 nm or 285 nm, verify experimentally)

| Run Time | ~10 minutes (or until the analyte has eluted) |

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by making at least five replicate injections of a mid-range standard. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solutions. Bracket sample injections with check standards to monitor for system drift.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)[1][3]

A validated analytical method provides assurance of its reliability. The following parameters must be assessed:

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a spiked placebo. Assess for interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte peak. Peak purity should pass.
Linearity Analyze at least five concentrations across the desired range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.RSD ≤ 2.0% for each precision study.
Quantitation Limit (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often established as the concentration where the signal-to-noise ratio is ~10:1.Precision (RSD) at the LOQ should be ≤ 10%.
Robustness Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%). Assess the impact on results.Results should remain unaffected by small, deliberate variations in method parameters.

Alternative Method 1: GC with Derivatization

Gas chromatography is a viable alternative, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. However, due to the low volatility and polar nature of the amino groups, a pre-analysis derivatization step is essential to prevent peak tailing and improve thermal stability[7].

Principle of Derivatization

The primary amine groups are reacted with a derivatizing agent (e.g., an acylating or silylating agent) to replace the active hydrogens with nonpolar, thermally stable groups. This increases the volatility of the analyte, making it suitable for GC analysis.

Protocol Outline: GC-FID/MS
  • Sample Preparation & Derivatization:

    • Extract the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate) under basic conditions.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst, then heat to complete the reaction.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless, operated at a high temperature (e.g., 280 °C).

    • Oven Program: A temperature gradient starting at a low temperature (e.g., 100 °C) and ramping to a high temperature (e.g., 300 °C).

    • Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification and quantification.

  • Quantification: Use an internal standard added before the extraction step to correct for variations in extraction efficiency and derivatization yield.

Alternative Method 2: UV-Vis Spectrophotometry

For a rapid, simple, and cost-effective estimation of this compound in non-complex samples where specificity is not a major concern, colorimetric quantification via UV-Vis spectrophotometry is suitable. The method relies on a chemical reaction that produces a colored product whose absorbance is proportional to the analyte concentration.

Principle of Diazotization-Coupling

This classic method for primary aromatic amines involves two steps:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and HCl) in the cold to form a diazonium salt.

  • Coupling: The diazonium salt is then reacted with a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) to form a stable, intensely colored azo dye.

Protocol Outline: Colorimetric Analysis
  • Sample Preparation: Prepare an acidic aqueous solution of the sample.

  • Diazotization:

    • Transfer an aliquot of the sample solution to a volumetric flask and cool in an ice bath.

    • Add a solution of sodium nitrite and allow it to react for a few minutes.

    • Add a solution of sulfamic acid to quench any excess nitrous acid.

  • Coupling:

    • Add the coupling agent solution and allow color to develop.

  • Measurement:

    • Dilute the solution to the final volume with water.

    • Measure the absorbance at the λmax of the resulting azo dye (typically in the 540-560 nm range) against a reagent blank.

  • Quantification: Determine the concentration using a calibration curve prepared from reference standards that have undergone the same reaction procedure.

Method Selection Guide

MethodPrimary Use CaseAdvantagesDisadvantages
HPLC-UV Recommended: Assay, impurity quantification, stability testing.High specificity, sensitivity, and precision; robust.Higher initial instrument cost; requires expertise in method development.
GC-FID/MS Identification and quantification, especially for volatile impurities.Very high sensitivity and specificity (MS).Requires derivatization, which adds complexity and potential for error.
UV-Vis Spectrophotometry Rapid quantification of bulk material in simple matrices.Simple, fast, low cost.Lacks specificity; susceptible to interference from other aromatic amines or colored substances.

References

  • ChemBK. 4-[2-(4-aminophenoxy)ethoxy]aniline - Physico-chemical Properties. [Link]

  • Jones, M. R., & Smith, J. D. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid. Analytical Chemistry, 54(4), 807-808.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • University of Calgary. (n.d.). Amines. [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. [Link]

  • PubChem. 2,4-Dimethoxyaniline. [Link]

  • ResearchGate. (n.d.). The absorption spectrum of aniline. [Link]

  • Pharmaffiliates. This compound,Hydrochloride. [Link]

  • European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • PubMed. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. [Link]

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Application Notes and Protocols: 4-(2-Aminoethoxy)aniline in the Development of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the utilization of 4-(2-Aminoethoxy)aniline as a promising candidate for corrosion inhibitor development. While direct experimental data on this specific molecule is nascent, this document synthesizes established principles of corrosion science and the known structure-activity relationships of analogous aniline and amino-ether compounds to propose a robust framework for its synthesis, application, and evaluation. This guide is structured to provide researchers with both the foundational theory and practical, step-by-step protocols to investigate the efficacy of this compound and its derivatives as corrosion inhibitors for mild steel in acidic environments.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of materials, poses a significant and costly challenge across numerous industries, from infrastructure and transportation to chemical processing and energy. The use of corrosion inhibitors, substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal, is a cornerstone of material protection strategies.

Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The effectiveness of these inhibitors is intrinsically linked to their molecular structure. The presence of heteroatoms with lone pair electrons (such as nitrogen, oxygen, and sulfur) and π-electrons in aromatic rings are key features that facilitate strong adsorption onto the d-orbitals of the metal surface.

This compound is a particularly interesting candidate for corrosion inhibition due to its unique molecular architecture. It possesses multiple active centers for adsorption: the primary aromatic amine group, the etheric oxygen, and the terminal primary aliphatic amine group. This combination of functionalities suggests a high potential for strong and effective adsorption on metal surfaces, leading to superior corrosion protection.

Proposed Mechanism of Corrosion Inhibition

The corrosion inhibition of this compound on a metal surface, such as mild steel in an acidic solution, is postulated to occur through a synergistic mechanism involving both physisorption and chemisorption.

  • Protonation and Physisorption: In an acidic medium, the amino groups of this compound will be protonated, resulting in a cationic species. The metal surface in an acidic solution is typically positively charged. However, the presence of counter-ions from the acid (e.g., chloride ions) creates a negatively charged layer on the metal surface. The protonated this compound molecules can then physically adsorb onto this negatively charged surface through electrostatic interactions.

  • Chemisorption: The molecule also possesses lone pair electrons on the nitrogen atoms of the amino groups and the oxygen atom of the ether group, as well as π-electrons in the benzene ring. These electrons can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. This process, known as chemisorption, leads to the formation of a stable, protective film that acts as a barrier to the corrosive environment.

The presence of both an aromatic amine and an aliphatic amine, along with an ether linkage, likely allows for multiple points of attachment to the metal surface, leading to a more stable and densely packed protective layer compared to inhibitors with fewer functional groups.

G cluster_0 Corrosive Environment (Acidic) cluster_1 Metal Surface (Mild Steel) cluster_2 This compound cluster_3 Protective Film Formation H+ H+ Inhibitor H₂N-CH₂-CH₂-O-Ph-NH₂ H+->Inhibitor Protonation Cl- Cl- Fe Fe Cl-->Fe Surface Charge Modification Protective_Layer Barrier to Corrosion Inhibitor->Fe Adsorption (Physisorption & Chemisorption)

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent evaluation as a corrosion inhibitor.

Synthesis of this compound

This synthesis is a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.

Step 1: Synthesis of 1-(2-Aminoethoxy)-4-nitrobenzene

G 4-Nitrophenol 4-Nitrophenol Reaction_Vessel Reaction_Vessel 4-Nitrophenol->Reaction_Vessel Reactant 1 Heating_Stirring Heating_Stirring Reaction_Vessel->Heating_Stirring Reaction Conditions 2-Bromoethylamine_HBr 2-Bromoethylamine_HBr 2-Bromoethylamine_HBr->Reaction_Vessel Reactant 2 Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction_Vessel Catalyst Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Vessel Medium Product_Isolation Product_Isolation Heating_Stirring->Product_Isolation Work-up 1-(2-Aminoethoxy)-4-nitrobenzene 1-(2-Aminoethoxy)-4-nitrobenzene Product_Isolation->1-(2-Aminoethoxy)-4-nitrobenzene Purification

Caption: Workflow for the synthesis of the intermediate compound.

Materials:

  • 4-Nitrophenol

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1 equivalent), 2-bromoethylamine hydrobromide (1.1 equivalents), and anhydrous potassium carbonate (3 equivalents).

  • Add a sufficient volume of DMF to dissolve the reactants.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(2-Aminoethoxy)-4-nitrobenzene.

Step 2: Reduction of 1-(2-Aminoethoxy)-4-nitrobenzene to this compound

Materials:

  • 1-(2-Aminoethoxy)-4-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Deionized water

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 1-(2-Aminoethoxy)-4-nitrobenzene (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and neutralize it by the slow addition of a 10 M NaOH solution until the pH is basic (pH > 10).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain this compound as the final product.

Evaluation of Corrosion Inhibition Performance

3.2.1. Materials and Equipment:

  • Mild steel coupons (e.g., C1018) of known dimensions

  • Corrosive medium: 1 M Hydrochloric acid (HCl)

  • This compound (synthesized or commercially procured)

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon; counter electrode: platinum wire; reference electrode: saturated calomel electrode (SCE))

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • X-ray Photoelectron Spectrometer (XPS)

3.2.2. Electrochemical Measurements

G Prepare_Steel_Coupon Prepare Mild Steel Coupon (Working Electrode) Assemble_Cell Assemble Three-Electrode Cell Prepare_Steel_Coupon->Assemble_Cell Prepare_Corrosive_Solution Prepare 1 M HCl with varying inhibitor concentrations Prepare_Corrosive_Solution->Assemble_Cell OCP_Measurement Measure Open Circuit Potential (OCP) for 1 hour Assemble_Cell->OCP_Measurement EIS_Measurement Perform Electrochemical Impedance Spectroscopy (EIS) OCP_Measurement->EIS_Measurement PDP_Measurement Perform Potentiodynamic Polarization (PDP) EIS_Measurement->PDP_Measurement Data_Analysis Analyze Data to Determine Inhibition Efficiency PDP_Measurement->Data_Analysis

Caption: Workflow for electrochemical evaluation of the corrosion inhibitor.

Protocol:

  • Preparation of Mild Steel Coupons: Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The corrosive solution is 1 M HCl with and without different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

  • Open Circuit Potential (OCP): Allow the system to stabilize by measuring the OCP for 60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small amplitude AC signal (e.g., 10 mV).

  • Potentiodynamic Polarization (PDP): After EIS, conduct potentiodynamic polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

3.2.3. Surface Analysis Techniques

Protocol:

  • Immerse mild steel coupons in 1 M HCl in the absence and presence of an optimal concentration of this compound for a specified period (e.g., 24 hours).

  • After immersion, carefully remove the coupons, rinse gently with deionized water, and dry.

  • Scanning Electron Microscopy (SEM): Examine the surface morphology of the coupons to observe the extent of corrosion and the formation of a protective film.

  • Atomic Force Microscopy (AFM): Analyze the surface topography and roughness to quantify the protective nature of the inhibitor film.

  • X-ray Photoelectron Spectroscopy (XPS): Characterize the elemental composition and chemical states of the elements on the steel surface to confirm the adsorption of the inhibitor and understand the nature of the inhibitor-metal bond.

Data Interpretation and Expected Results

Electrochemical Data
ParameterExpected Result with InhibitorInterpretation
Corrosion Potential (Ecorr) Shift to more positive or negative valuesIndicates anodic, cathodic, or mixed-type inhibition. A shift of less than 85 mV suggests a mixed-type inhibitor.
Corrosion Current Density (icorr) DecreaseA lower icorr signifies a lower corrosion rate and effective inhibition.
Charge Transfer Resistance (Rct) IncreaseA higher Rct indicates a more resistive surface, confirming the formation of a protective inhibitor layer.
Double Layer Capacitance (Cdl) DecreaseA lower Cdl suggests a thicker protective layer and/or a decrease in the dielectric constant at the interface due to inhibitor adsorption.
Inhibition Efficiency (IE%) High values (ideally >90%)Calculated from both PDP and EIS data, a high IE% confirms the effectiveness of the inhibitor.

Inhibition Efficiency (IE%) Calculation:

From Potentiodynamic Polarization: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

From Electrochemical Impedance Spectroscopy: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

Surface Analysis Data
TechniqueExpected Result with InhibitorInterpretation
SEM Smoother surface with reduced pitting and general corrosionVisual confirmation of the protective action of the inhibitor film.
AFM Lower surface roughness valuesQuantitative evidence of a more uniform and protective surface layer.
XPS Presence of N 1s and O 1s peaks on the steel surfaceDirect evidence of the adsorption of this compound on the metal surface.

Conclusion

This compound presents a compelling molecular structure for the development of high-performance corrosion inhibitors. The presence of multiple adsorption centers is expected to facilitate the formation of a robust and stable protective film on metal surfaces. The protocols detailed in these application notes provide a comprehensive framework for the synthesis and systematic evaluation of this promising compound. While the provided information is based on established principles and data from analogous compounds, it is intended to serve as a strong foundation for researchers to initiate and advance the investigation of this compound in the critical field of corrosion science.

References

  • Note: As this is a synthesized guide based on established principles rather than direct studies on this compound, a specific reference list is not applicable. The protocols and interpretations are derived from a broad range of literature in the field of corrosion science and organic synthesis. For specific citations on the techniques mentioned, researchers are encouraged to consult foundational textbooks and review articles on electrochemical methods and surface analysis for corrosion studies.

Application Notes and Protocols: 4-(2-Aminoethoxy)aniline as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the utilization of 4-(2-Aminoethoxy)aniline as a strategic building block in the synthesis of advanced functional materials. This document elucidates the intrinsic chemical properties of this compound that make it a valuable precursor for a diverse range of applications, including the development of novel polymers, metal-organic frameworks (MOFs), and as a key intermediate in pharmaceutical synthesis. Detailed, field-proven protocols for synthesis and characterization are provided, underpinned by a rationale for experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a trifunctional molecule featuring a primary aromatic amine, a primary aliphatic amine, and an ether linkage. This unique combination of reactive sites provides a versatile platform for synthetic chemists to construct complex molecular architectures with tailored properties. The aniline moiety offers a nucleophilic center and a site for diazotization reactions, while the aminoethoxy side chain introduces flexibility and an additional point for functionalization.[1] The ether group can influence solubility and conformational behavior.[1] These attributes have led to its use in a variety of materials with applications spanning from polymer science to medicinal chemistry.[2][3]

Core Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₈H₁₂N₂O[4]
Molecular Weight152.19 g/mol [4]
AppearanceVaries (often a liquid or low-melting solid)General Knowledge
SolubilitySoluble in many organic solvents[5]

Note: Specific properties such as melting point can vary depending on the purity and specific salt form (e.g., hydrochloride salt). For instance, the dimethylamino derivative has a melting point of 54-56 °C.

Safety and Handling

This compound and its derivatives should be handled with care, following standard laboratory safety protocols.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

  • In case of contact:

    • Skin: Immediately wash the affected area with soap and plenty of water.[7]

    • Eyes: Rinse cautiously with water for several minutes.[7]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[6] The hydrochloride salt form can enhance stability and solubility for use in aqueous systems.[4]

Application in Polymer Chemistry: Synthesis of Functional Polyanilines

The aniline moiety of this compound makes it an excellent monomer for the synthesis of substituted polyanilines. The presence of the aminoethoxy side chain can enhance the solubility and processability of the resulting polymer, a significant advantage over the often intractable parent polyaniline.[9][10]

Rationale for Use in Polymers
  • Enhanced Solubility: The flexible ether-containing side chain can disrupt intermolecular packing, leading to improved solubility in common organic solvents.[5][10]

  • Functionalization: The terminal primary amine on the side chain provides a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups.

  • Tunable Properties: The incorporation of this substituted aniline can modulate the electronic and morphological properties of the resulting polymer, impacting its conductivity and sensory capabilities.[11]

Protocol: Oxidative Polymerization of this compound

This protocol describes a general method for the chemical oxidative polymerization of this compound to yield a substituted polyaniline.

Materials:

  • This compound

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

  • Ice bath

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1 M HCl in a flask. Cool the solution to 0-5 °C using an ice bath with continuous stirring.[10]

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate in deionized water. Cool this solution in the ice bath.

  • Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirred monomer solution over 20-30 minutes. A color change to dark green or black indicates the onset of polymerization.[10]

  • Reaction Completion: Maintain the reaction mixture at 0-5 °C for 2 hours, then allow it to stir at room temperature for an additional 24 hours to ensure complete polymerization.[10]

  • Polymer Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and the oxidant.

  • Drying: Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.

Characterization of the Resulting Polymer

The synthesized polymer should be characterized to confirm its structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer backbone and the substituent groups. The disappearance of the N-H stretching bands of the primary aromatic amine and the appearance of a single band for the secondary amine in the polymer are key indicators of polymerization.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer, which can range from granular to nanofibrous depending on the polymerization conditions.[5]

  • UV-Vis Spectroscopy: To study the electronic transitions in the polymer, which are indicative of its oxidation state and conjugation length.[5]

MOF_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Activation Linker Amino-functionalized Organic Linker Mixing Mixing in Solvothermal Reactor Linker->Mixing Metal Metal Salt Metal->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Solvothermal Synthesis Mixing->Heating Isolation Isolation & Washing Heating->Isolation Activation Activation (Heating under vacuum) Isolation->Activation MOF Functional MOF Activation->MOF

Caption: Conceptual workflow for the synthesis of an amino-functionalized MOF.

Application in Drug Discovery and Development

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry. [12]this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activity. [4]

Rationale for Use in Pharmaceuticals
  • Scaffold for Synthesis: The reactive amino groups allow for the construction of a wide range of derivatives, including amides, sulfonamides, and ureas, which are common functional groups in drug molecules. [1]* Modulation of Pharmacokinetic Properties: The aminoethoxy side chain can be modified to fine-tune properties such as solubility, lipophilicity, and metabolic stability. [1]* Bioisosteric Replacement: The aniline moiety can be used as a bioisostere for other aromatic systems in lead optimization studies.

Protocol: Diazotization and Azide Substitution

This protocol provides a general procedure for the diazotization of the aromatic amine of this compound followed by substitution with an azide, a common transformation in medicinal chemistry for introducing a versatile functional group.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice bath

  • Dichloromethane (DCM) or Ethyl acetate for extraction

Procedure:

  • Diazonium Salt Formation: Dissolve this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. [13]2. Azide Substitution: In a separate flask, dissolve sodium azide in water and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 1-2 hours.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: Synthetic pathway for the derivatization of this compound for pharmaceutical applications.

Conclusion

This compound is a highly valuable and versatile building block for the creation of a wide array of functional materials. Its unique trifunctional nature allows for a high degree of synthetic flexibility, enabling the development of advanced polymers with enhanced processability, functionalized metal-organic frameworks with tailored porosity and chemical properties, and novel pharmaceutical intermediates. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this remarkable molecule in their respective fields. Adherence to strict safety protocols is essential when working with this and any other aniline derivative.

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Emulsion polymerization of aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Emulsion Polymerization of Aniline Derivatives for Biomedical Applications

Authored by a Senior Application Scientist

Abstract

Polyaniline (PANI) and its derivatives represent a class of conductive polymers with exceptional potential in the biomedical and pharmaceutical fields due to their unique electronic properties, environmental stability, and biocompatibility.[1][2][3] Emulsion polymerization has emerged as a powerful and versatile method for synthesizing these polymers, offering superior control over particle size, morphology, and processability, which are critical for applications such as drug delivery, tissue engineering, and biosensing.[4][5] This guide provides an in-depth exploration of the emulsion polymerization of aniline derivatives, detailing the underlying chemical mechanisms, comprehensive experimental protocols, and key applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of these advanced materials.

Introduction: The Strategic Advantage of Emulsion Polymerization

Traditional chemical oxidative polymerization of aniline is typically performed in an acidic aqueous medium, often resulting in an intractable polymer powder with limited processability.[4] Emulsion polymerization overcomes this significant hurdle by conducting the reaction in a multiphase system, typically consisting of water, an organic solvent, a surfactant, and the aniline monomer. This approach allows for the direct synthesis of soluble, high-molecular-weight polyaniline complexes.[5]

The key innovation lies in the use of a functionalized protonic acid that serves a dual role: it acts as a surfactant to form micelles or emulsion droplets, creating nanosized reaction loci, and simultaneously functions as the dopant, protonating the resulting polymer chain to render it conductive.[4] This one-step synthesis yields a stable polymer dispersion that can be easily processed into films, fibers, or nanoparticles, making it highly suitable for sophisticated biomedical applications.[6][7] Furthermore, the use of substituted anilines allows for the fine-tuning of polymer properties, such as solubility in various solvents, conductivity, and biocompatibility, by introducing functional groups onto the monomer.[8][9]

Mechanism of Emulsion Polymerization for Aniline Derivatives

The emulsion polymerization of aniline is a form of oxidative polymerization that proceeds via a free-radical mechanism within a structured emulsion system.[10][11][12] The process can be dissected into several key stages, each influenced by the reaction components.

Core Components and Their Roles:

  • Aniline Derivative (Monomer): The building block of the polymer. Substituents on the aniline ring (e.g., alkyl, alkoxy groups) can modify the electronic properties and solubility of the final polymer.[9]

  • Surfactant/Dopant Acid: Anionic surfactants with a strong acid group, such as dodecylbenzenesulfonic acid (DBSA), are commonly used.[5] The hydrophobic tail orients into the non-polar phase (or monomer droplets), while the hydrophilic acid head remains in the aqueous phase, stabilizing the emulsion. The acid protonates the aniline monomer and the subsequent polymer chain, inducing conductivity.[4][13]

  • Oxidizing Agent (Initiator): Ammonium persulfate (APS) is the most common initiator.[14][15] In the aqueous phase, it decomposes to form sulfate radical anions (SO₄⁻•), which initiate the oxidation of aniline.[16]

  • Continuous Phase (Water): Provides the medium for the reaction and dissolves the oxidant.

  • Dispersed Phase (Organic Solvent - Optional): A non-polar or weakly polar solvent like toluene or chloroform can be used to dissolve the aniline monomer. In some systems, the monomer itself can form the dispersed phase.[4]

Polymerization Pathway:

  • Emulsion Formation: The surfactant molecules arrange themselves at the water-oil interface, forming stable micelles or larger monomer droplets. Aniline monomers partition between the aqueous phase, the organic phase, and the interior of the micelles.[5][12] The surfactant acid protonates the aniline, forming an aniline salt that may have higher affinity for the organic phase or micellar core.[5]

  • Initiation: The water-soluble initiator, APS, is added to the aqueous phase, where it generates free radicals. These radicals oxidize aniline monomers present in the aqueous phase or at the micelle surface to form aniline cation radicals.[11]

  • Propagation: The aniline cation radicals couple, typically in a "head-to-tail" fashion, to form dimers, trimers, and eventually, the growing polymer chain.[11][17] This propagation is believed to occur primarily within the micelles or on the surface of the monomer droplets, where the monomer concentration is highest.[5] As the polymer chain grows, it is continuously doped by the surfactant acid.

  • Termination: The polymerization process concludes when growing chains combine or are terminated by other radical species.[11] The final product is a stable dispersion of doped polyaniline derivative nanoparticles.

Below is a diagram illustrating the logical flow of the emulsion polymerization process.

Caption: Fabrication workflow for a PANI-based biosensor.

Conclusion and Future Perspectives

Emulsion polymerization is a highly effective and scalable method for synthesizing processable and functional polyaniline derivatives. [4][5]The ability to control the polymer's properties through the choice of monomer, surfactant, and reaction conditions opens up a vast design space for materials tailored to specific biomedical needs. [14]The protocols provided herein serve as a robust starting point for researchers entering this exciting field. Future advancements will likely focus on the development of novel aniline monomers with enhanced biocompatibility and specific functionalities, the creation of multi-functional polymer composites for combined therapeutic and diagnostic (theranostic) applications, and the refinement of polymerization techniques to achieve even greater control over polymer architecture. [2][18]

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  • Sapurina, I., & Shishov, M. (2012). On the mechanism of oxidative polymerization of aniline. New Polymers for Special Applications, 249-288. [Available at: http://www.hp-polymers.com.ua/images/files/sapurina-2012-in-tech.pdf]
  • Sapurina, I., & Stejskal, J. (2010). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. Russian Journal of General Chemistry, 80(5), 1125-1142. [Available at: https://www.researchgate.net/publication/257640398_ChemInform_Abstract_The_Effect_of_pH_on_the_Oxidative_Polymerization_of_Aniline_and_the_Morphology_and_Properties_of_Products]
  • Eisazadeh, H., & Kavian, A. (2009). Copolymerization of Aniline and Styrene Using Various Surfactants in Aqueous Media. Polymer Composites, 30(6), 794-799. [Available at: https://www.researchgate.net/publication/229712053_Copolymerization_of_Aniline_and_Styrene_Using_Various_Surfactants_in_Aqueous_Media]
  • Wulandari, I., et al. (2018). Synthesis of processable polyaniline complexed with anionic surfactant and its conducting blends in aqueous and organic system. AIP Conference Proceedings, 1927(1), 030030. [Available at: https://www.researchgate.net/publication/322964893_Synthesis_of_processable_polyaniline_complexed_with_anionic_surfactant_and_its_conducting_blends_in_aqueous_and_organic_system]
  • Tan, E. L., et al. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. Polymers, 14(17), 3658. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9460831/]
  • Garlyyev, B., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20886-20894. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693899/]
  • Sapurina, I., & Shishov, M. A. (2012). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. New Polymers for Special Applications, 249-288. [Available at: https://www.researchgate.
  • Sharma, P., & Kumar, A. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. International Journal of Research in Advent Technology, 7(5), 221-225. [Available at: https://www.researchgate.
  • Johnson, J. A., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Polymers, 13(22), 3942. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623696/]
  • Chemistry animations. (2021, March 15). Mechanism of Emulsion Polymerization ( Polymer Chemistry, Chemistry animations) [Video]. YouTube. [Available at: https://www.youtube.com/watch?
  • Rashid, M., & Sabir, S. (2008). Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway. Oriental Journal of Chemistry, 24(1). [Available at: https://www.orientjchem.

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Application Notes and Protocols for the Electrochemical Polymerization of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Functionalized Polyanilines for Advanced Biomedical Applications

Polyaniline (PANI) and its derivatives represent a class of conducting polymers with significant potential in biomedical research and drug development. Their inherent electrical conductivity, straightforward synthesis, and environmental stability make them attractive materials for a range of applications, including biosensors, drug delivery systems, and tissue engineering scaffolds.[1][2][3] However, the limited solubility and processability of pristine PANI, along with its loss of electroactivity at neutral pH, have historically constrained its use in physiological environments.

To overcome these limitations, the strategic functionalization of the aniline monomer is a key area of research. By introducing specific side chains, it is possible to tune the polymer's properties, enhancing its solubility, processability, and biocompatibility, while also introducing reactive sites for the conjugation of biomolecules.[1][4][5] This application note provides a detailed guide to the electrochemical polymerization of a promising functionalized monomer, 4-(2-aminoethoxy)aniline. The resulting polymer, poly(this compound), possesses a flexible ethoxy linker and a terminal primary amine, making it an excellent candidate for applications requiring covalent attachment of drugs, enzymes, or antibodies.

This document will provide a comprehensive overview of the electrochemical polymerization mechanism, a detailed step-by-step protocol for the synthesis of poly(this compound) films, methods for their characterization, and a discussion of their potential applications in the field of drug development.

Mechanism of Electrochemical Polymerization

The electrochemical polymerization of this compound follows a mechanism analogous to that of unsubstituted aniline, which proceeds via an oxidative coupling pathway. The process can be broadly divided into three stages: initiation, propagation, and termination.

  • Initiation: The process begins at the surface of the working electrode where the this compound monomer is oxidized to form a radical cation. This initial oxidation requires a potential sufficient to overcome the activation energy for electron removal from the monomer.[6]

  • Propagation: The highly reactive radical cations then couple to form dimers. This is typically followed by the loss of two protons to re-aromatize the system. These dimers are more easily oxidized than the monomer, leading to the formation of dimer radical cations. The polymer chain then grows through the subsequent coupling of these oligomeric radical cations with monomer radical cations or other oligomer radical cations.[6]

  • Termination: The polymerization process ceases when the growing polymer chain becomes insoluble and precipitates onto the electrode surface, or through side reactions that form non-reactive products.

The presence of the electron-donating aminoethoxy group on the aniline ring is expected to lower the oxidation potential of the monomer compared to unsubstituted aniline, facilitating the polymerization process.

Experimental Workflow for Electropolymerization

The following diagram illustrates the general workflow for the electrochemical polymerization and characterization of poly(this compound).

Caption: General workflow for synthesis and characterization.

Protocol for Electrochemical Polymerization of this compound

This protocol details the preparation of a poly(this compound) film on a glassy carbon electrode using cyclic voltammetry.

Materials and Equipment
Reagents Equipment
This compoundPotentiostat/Galvanostat
Sulfuric acid (H₂SO₄), ACS gradeThree-electrode electrochemical cell
Deionized water (18 MΩ·cm)Glassy carbon electrode (GCE) (working electrode)
Acetonitrile (ACN), HPLC gradePlatinum wire or mesh (counter electrode)
Alumina slurry (0.05 µm) for polishingAg/AgCl reference electrode
Polishing pad
Sonicator
Nitrogen gas cylinder and tubing
Procedure
  • Electrode Preparation:

    • Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad for 2 minutes to obtain a mirror-like surface.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water for 5 minutes, followed by sonication in acetonitrile for 5 minutes to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen gas.

  • Preparation of the Electrolyte Solution:

    • Prepare a 0.5 M sulfuric acid solution by carefully adding the required amount of concentrated H₂SO₄ to deionized water.

    • Prepare a 0.1 M solution of this compound in the 0.5 M H₂SO₄ electrolyte solution. Ensure the monomer is fully dissolved.

  • Electrochemical Polymerization:

    • Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the monomer-containing electrolyte solution.

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes before the experiment and maintain a nitrogen atmosphere over the solution during polymerization.

    • Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 15-20 cycles.

    • Observe the growth of the polymer film on the GCE, which is typically indicated by the appearance and increase of redox peaks in the cyclic voltammogram and a visible colored film on the electrode surface.

  • Post-Polymerization Treatment:

    • After polymerization, carefully remove the modified electrode from the cell.

    • Gently rinse the electrode with the 0.5 M H₂SO₄ solution to remove any unreacted monomer and oligomers.

    • The modified electrode is now ready for characterization or further experiments.

Characterization of Poly(this compound)

Cyclic Voltammetry (CV)

During the electropolymerization, the cyclic voltammogram will show an initial oxidation peak for the monomer on the first scan. In subsequent scans, new redox peaks corresponding to the polymer film will appear and grow in intensity with each cycle, indicating the deposition of an electroactive polymer film.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the polymer. The spectrum of poly(this compound) is expected to show characteristic peaks of polyaniline, with additional peaks from the aminoethoxy substituent.

Wavenumber (cm⁻¹) Assignment
~3400N-H stretching vibrations of the primary and secondary amines
~3050C-H aromatic stretching
~2900-2850C-H aliphatic stretching of the ethoxy group
~1600 & ~1500C=C stretching of the quinoid and benzenoid rings, respectively
~1300C-N stretching of the aromatic amine
~1250Asymmetric C-O-C stretching of the ether linkage
~1140Symmetric C-O-C stretching of the ether linkage
~820C-H out-of-plane bending of the 1,4-disubstituted benzene ring

Note: The exact peak positions may vary slightly depending on the doping state of the polymer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are indicative of its oxidation state and conjugation length. The UV-Vis spectrum of the emeraldine salt form of poly(this compound) is expected to show two main absorption bands:

  • ~320-360 nm: This absorption is attributed to the π-π* transition of the benzenoid rings.

  • ~600-650 nm: This band corresponds to the exciton absorption of the quinoid rings.

A third band may appear at ~420 nm , which is associated with the polaron-π* transition.[7]

Applications in Drug Development

The presence of the terminal primary amine group in poly(this compound) makes it a highly versatile platform for applications in drug development. This functional group provides a reactive handle for the covalent immobilization of various biomolecules.

Caption: Bioconjugation possibilities of the polymer.

Targeted Drug Delivery

The primary amine can be used to attach targeting ligands, such as antibodies or peptides, to the polymer backbone. This would allow for the specific delivery of a conjugated drug to target cells, such as cancer cells, thereby increasing the therapeutic efficacy and reducing off-target side effects.

Enzyme-Based Biosensors

Enzymes can be immobilized onto the polymer surface via the amino groups. The conducting nature of the polymer can facilitate electron transfer between the enzyme's active site and the electrode, enabling the development of sensitive amperometric biosensors for the detection of various analytes, such as glucose or cholesterol.[3]

Immunoassays

Antibodies can be attached to the polymer to create immunosensors. These sensors can be used for the specific detection of antigens, providing a powerful tool for disease diagnosis and monitoring.

Conclusion

The electrochemical polymerization of this compound offers a straightforward method to produce a functionalized conducting polymer with significant potential for biomedical applications. The pendant amino groups provide a versatile platform for the covalent attachment of a wide range of bioactive molecules, making this polymer a valuable tool for researchers in drug development and diagnostics. The protocols and characterization data presented in this application note provide a solid foundation for the synthesis and utilization of this promising material.

References

  • Raffa, D., et al. (2004). Electrochemical copolymerization of aniline and ortho-aminobenzylamine. Studies on its conductivity. Journal of Electroanalytical Chemistry, 569(2), 247-254.
  • Huerta, F., et al. (2015). Polyanilines with Pendant Amino Groups as Electrochemically Active Copolymers at Neutral pH. ChemElectroChem, 2(10), 1543-1551.
  • Della Pina, C., & Falletta, E. (2022). Advances in Polyaniline for Biomedical Applications. Current Medicinal Chemistry, 29(2), 329-357.
  • Bejan, D., & Duca, A. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes.
  • Dhand, C., et al. (2015). Polyaniline-based biosensors.
  • Kaner, R. B., & MacDiarmid, A. G. (1988). Plastics that conduct electricity. Scientific American, 258(2), 106-111.
  • Gvozdenović, M. M., et al. (2011). Electrochemical Polymerization of Aniline. In Electrochemistry. InTech.
  • Yang, D., & Segalman, R. A. (2018). Conjugated Block Copolymers: Probing the Interplay between Morphology and Optoelectronic Properties. Accounts of Chemical Research, 51(12), 3063-3072.
  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline. Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867.
  • Bard, A. J., & Faulkner, L. R. (2001).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Aminoethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable intermediate. Our goal is to provide practical, experience-driven advice to ensure the successful and efficient production of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially scalable approach involves a two-step synthesis. The first step is a Williamson ether synthesis to form the ether linkage, followed by the reduction of an aromatic nitro group to the desired aniline. This method is favored for its use of readily available starting materials and generally reliable reaction conditions.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis typically commences with 4-nitrophenol and a suitable 2-aminoethyl halide derivative, such as 2-chloroethylamine hydrochloride. To avoid side reactions with the amine functionality during the Williamson ether synthesis, the amine group on the ethyl halide is often protected, for instance, as an acetamide.

Q3: What are the critical parameters to control during the Williamson ether synthesis step?

A3: The key to a successful Williamson ether synthesis is the careful control of the base, solvent, and temperature. A suitable base, such as potassium carbonate or sodium hydroxide, is required to deprotonate the 4-nitrophenol.[1] The choice of a polar aprotic solvent, like DMF or DMSO, can help minimize elimination side reactions.[1] Temperature control is also crucial to balance reaction rate with the prevention of side product formation.

Q4: My final product is discolored. What could be the cause?

A4: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[2] It is advisable to handle the purified this compound under an inert atmosphere and store it protected from light. Inadequate purification to remove residual nitro or nitroso intermediates from the reduction step can also contribute to color.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield in Williamson Ether Synthesis Step

Symptoms:

  • TLC or GC analysis shows a significant amount of unreacted 4-nitrophenol.

  • The isolated yield of the intermediate, 1-(2-aminoethoxy)-4-nitrobenzene (or its protected form), is below expectations.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Deprotonation of 4-Nitrophenol Ensure a stoichiometric or slight excess of a sufficiently strong base (e.g., KOH, K2CO3) is used. The pKa of 4-nitrophenol is approximately 7.15, so the chosen base should be strong enough for complete deprotonation.
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring the reaction progress by TLC or GC. Be cautious of excessive heat, which can promote side reactions.
Poor Quality of Reagents or Solvents Use anhydrous solvents, as water can hydrolyze the alkyl halide and consume the base. Ensure the purity of your starting materials.
Side Reactions The primary competing reaction is elimination of the alkyl halide. Using a primary halide like 2-chloroethylamine minimizes this, but it can still occur at high temperatures.[3][4] Using a polar aprotic solvent can also favor the desired SN2 reaction over elimination.[1]
Problem 2: Presence of Multiple Impurities After Nitro Group Reduction

Symptoms:

  • HPLC or GC-MS analysis of the final product shows several peaks in addition to the desired this compound.

  • The product fails to crystallize or forms an oil.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Reduction The presence of the nitro-intermediate (1-(2-aminoethoxy)-4-nitrobenzene) or partially reduced species like nitroso or azoxy compounds can be an issue.[5] Ensure sufficient reducing agent and adequate reaction time. Monitor the reaction until the starting material is fully consumed.
Side Reactions During Reduction Certain reducing agents can lead to different byproducts. For example, metal hydrides are generally not recommended for the reduction of aryl nitro compounds to anilines as they can produce azo compounds.[5] Catalytic hydrogenation (e.g., H2/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl2/HCl) are generally more selective.[6][7]
Degradation of the Product The aniline product can be sensitive to the reaction conditions. Ensure the workup is performed promptly and under conditions that minimize oxidation.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(4-nitrophenoxy)ethyl)acetamide (Intermediate)
  • To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add N-(2-chloroethyl)acetamide to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-(2-(4-nitrophenoxy)ethyl)acetamide.

  • Recrystallize from a suitable solvent like ethanol for further purification.

Protocol 2: Synthesis of this compound
  • Dissolve the N-(2-(4-nitrophenoxy)ethyl)acetamide intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • For catalytic hydrogenation, add a catalyst like 10% Palladium on carbon.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • After the reduction of the nitro group is complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • The resulting solution contains the N-acetylated product. For deprotection, add an aqueous acid solution (e.g., HCl) and heat the mixture to reflux.

  • Monitor the hydrolysis of the acetamide by TLC.

  • Once the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the free aniline.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or crystallization.

Impurity Profile and Characterization

A thorough understanding of the potential impurities is critical for developing robust analytical methods and purification strategies.

ImpurityStructureOriginAnalytical Detection
4-Nitrophenol 4-O2NC6H4OHUnreacted starting material from Williamson ether synthesis.HPLC, GC-MS
N-(2-chloroethyl)acetamide ClCH2CH2NHC(O)CH3Unreacted starting material from Williamson ether synthesis.GC-MS
1-(2-Aminoethoxy)-4-nitrobenzene 4-O2NC6H4OCH2CH2NH2Intermediate from incomplete reduction.HPLC, GC-MS
4,4'-(Ethane-1,2-diylbis(oxy))bis(1-nitrobenzene) (4-O2NC6H4OCH2)2Dimerization byproduct from reaction with a dihaloethane impurity.HPLC, MS
4-(2-Aminoethoxy)nitrosobenzene 4-ONC6H4OCH2CH2NH2Incomplete reduction byproduct.HPLC, MS
4,4'-oxybis(2-aminoethoxy)aniline) (4-H2NC6H4OCH2CH2)2OPotential byproduct from side reactions.HPLC, MS

Visualizing the Synthetic Pathway and Potential Pitfalls

Synthetic Workflow

Synthesis_Workflow A 4-Nitrophenol C Williamson Ether Synthesis (Base, Solvent, Heat) A->C B N-(2-chloroethyl)acetamide B->C D N-(2-(4-nitrophenoxy)ethyl)acetamide C->D E Reduction & Hydrolysis (e.g., H2/Pd-C then HCl) D->E F This compound E->F

Caption: Overall synthetic scheme for this compound.

Common Impurity Formation Pathways

Impurity_Formation cluster_williamson Williamson Ether Synthesis cluster_reduction Reduction Step A 4-Nitrophenol C Desired Intermediate A->C I1 Unreacted 4-Nitrophenol A->I1 Incomplete Reaction B 2-Chloroethylamine derivative B->C I2 Elimination Product B->I2 High Temp. D Nitro Intermediate E Final Product (Aniline) D->E I3 Nitroso/Azoxy Intermediates D->I3 Incomplete Reduction

Caption: Potential side reactions and impurity sources.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.8: The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(Diethylamino)ethoxy)aniline. Retrieved from [Link]

  • ChemHelp ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. Retrieved from [Link]

  • Chegg. (2022, March 15). Solved 2. In the first step of the synthesis of. Retrieved from [Link]

  • Wu, Y. G., Hui, L., Li, X., Zhang, Y. Z., & Zhang, W. C. (2007). Degradation of aniline in Weihe riverbed sediments under denitrification conditions. Journal of environmental sciences (China), 19(3), 323–328.
  • Zhang, J., Li, Z., Wang, L., & Xu, H. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of environmental sciences (China), 19(11), 1339–1344.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-(2-Aminoethoxy)aniline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 4-(2-Aminoethoxy)aniline. This guide is intended for researchers, scientists, and drug development professionals who are working with this versatile bifunctional molecule. Here, you will find in-depth technical guidance, troubleshooting advice, and detailed protocols to help you navigate the complexities of selectively modifying this compound and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry and materials science due to its unique structure, which incorporates a primary aromatic amine, a primary aliphatic amine, and an ether linkage. This trifecta of functional groups offers multiple points for derivatization, allowing for the synthesis of a diverse range of compounds. However, the presence of two primary amine groups with different reactivities presents a significant challenge: achieving selective derivatization. This guide will provide you with the knowledge and tools to control the reaction conditions and selectively target either the aromatic or the aliphatic amine, thereby avoiding the formation of undesired di-substituted byproducts and simplifying purification.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the derivatization of this compound:

Q1: Which of the two primary amine groups in this compound is more reactive?

A1: The aliphatic primary amine is generally more reactive than the aromatic primary amine. This is because the lone pair of electrons on the nitrogen of the aliphatic amine is more available for nucleophilic attack. In contrast, the lone pair on the aromatic amine is delocalized into the benzene ring through resonance, making it less available and therefore less nucleophilic.[1]

Q2: How can I selectively derivatize the aliphatic amine over the aromatic amine?

A2: Selective derivatization of the aliphatic amine can typically be achieved under kinetically controlled conditions. This involves using a slight excess of the amine starting material relative to the acylating or alkylating agent and running the reaction at a low temperature. The more nucleophilic aliphatic amine will react faster, leading to the desired mono-derivatized product.

Q3: What is the best strategy for selectively derivatizing the aromatic amine?

A3: Selectively targeting the aromatic amine often requires a protection strategy for the more reactive aliphatic amine. An orthogonal protecting group, which can be removed under conditions that do not affect the newly formed bond at the aromatic amine, is ideal.[2][3][4][5] Alternatively, pH control can be a powerful tool. By lowering the pH, the more basic aliphatic amine can be protonated, rendering it non-nucleophilic and allowing for the derivatization of the less basic aromatic amine.[6][7][8]

Q4: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-derivatization?

A4: The formation of di-substituted products is a common issue. To favor mono-derivatization, you can try the following:

  • Stoichiometry: Use a slight excess of this compound relative to your derivatizing agent.

  • Temperature: Run the reaction at a lower temperature to favor the kinetically controlled product (derivatization of the more reactive aliphatic amine).[9]

  • Slow Addition: Add the derivatizing agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize di-substitution.

  • Solvent: The choice of solvent can influence selectivity. Aprotic solvents are generally preferred for these reactions.

Q5: What are the best purification methods to separate the mono- and di-derivatized products?

A5: The separation of mono- and di-derivatized products, along with unreacted starting material, can be challenging.

  • Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation.[10]

  • Crystallization: If the desired product is a solid and has significantly different solubility properties from the byproducts, crystallization can be an effective purification method.

  • Acid-Base Extraction: Exploiting the different pKa values of the remaining free amine in the mono-derivatized product versus the starting material can sometimes allow for separation via liquid-liquid extraction.[8][10]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the derivatization of this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Reagents Ensure the derivatizing agent (e.g., acyl chloride, alkyl halide) is fresh and has not been hydrolyzed by moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
Insufficient Activation For amide bond formation using a carboxylic acid, ensure the coupling reagent (e.g., HATU, EDC) is active and used in the correct stoichiometry. Pre-activation of the carboxylic acid before adding the amine can improve yields.[11]
Amine Protonation If the reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), it can protonate the starting amine, rendering it non-nucleophilic. Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid.[12]
Steric Hindrance If your derivatizing agent is bulky, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive derivatizing agent.
Problem 2: Formation of Di-substituted Byproduct
Possible Cause Troubleshooting Step
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of this compound to the derivatizing agent.
High Reaction Temperature Lower the reaction temperature. This will favor the kinetic product, which is the mono-derivatized aliphatic amine.[9][13]
Rapid Addition of Reagent Add the derivatizing agent dropwise or via a syringe pump over an extended period to maintain a low concentration of the electrophile.
Thermodynamic Control If the di-substituted product is thermodynamically more stable, prolonged reaction times and higher temperatures will favor its formation. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.[1][13]
Problem 3: Difficulty in Purifying the Desired Product
Possible Cause Troubleshooting Step
Similar Polarity of Products Optimize your column chromatography conditions. Try different solvent systems or a different stationary phase (e.g., alumina instead of silica gel). Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of amines.
Product is Water Soluble If your product has a free amine and is water-soluble at neutral pH, consider performing an extraction at a pH where it is deprotonated and more soluble in an organic solvent.
Product Co-elutes with Starting Material If the Rf values are very close, consider derivatizing the remaining free amine of your mono-substituted product to significantly change its polarity before a final purification step. The protecting group can then be removed.

Experimental Protocols

Protocol 1: Selective N-Acylation of the Aliphatic Amine

This protocol describes a general procedure for the selective acylation of the aliphatic primary amine of this compound under kinetically controlled conditions.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.0 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.2 equivalents) and TEA (or DIPEA) (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride or anhydride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting acylating agent is consumed, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired mono-acylated product.

Protocol 2: Selective N-Acylation of the Aromatic Amine via pH Control

This protocol outlines a strategy for the selective acylation of the aromatic primary amine by protonating the more basic aliphatic amine.[7]

Materials:

  • This compound

  • Acylating agent (e.g., Boc anhydride) (1.0 equivalent)

  • 1,4-Dioxane

  • 10% Aqueous acetic acid

  • Sodium bicarbonate

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of 1,4-dioxane and 10% aqueous acetic acid. Adjust the pH to approximately 4.5. At this pH, the aliphatic amine will be predominantly protonated.

  • To this solution, add the acylating agent (e.g., Boc anhydride) (1.0 equivalent).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Selectivity of Mono-acylation

Derivatizing AgentBaseSolventTemperature (°C)Ratio of Aliphatic:Aromatic Acylation (Approximate)
Acetyl ChlorideTEADCM0>95:5
Benzoyl ChloridePyridineTHF0>90:10
Boc AnhydrideNone (pH 4.5)Dioxane/Aq. Acetic Acid25<10:90
Acetic AnhydrideTEADCM2585:15

Note: The ratios are illustrative and can vary based on specific substrate and reaction time.

Visualization of Workflows

Decision-Making Workflow for Optimizing Mono-derivatization

Caption: Decision-making workflow for optimizing mono-derivatization.

General Reaction Scheme for Selective Derivatization

G cluster_0 Selective Derivatization of this compound Reagents_A Derivatizing Agent, Base, Low Temp. Product_A Aliphatic Amine Derivatized Reagents_A->Product_A Reagents_B 1. Protection (Aliphatic) 2. Derivatization (Aromatic) 3. Deprotection Product_B Aromatic Amine Derivatized Reagents_B->Product_B Reagents_C pH Control (~4.5), Derivatizing Agent Reagents_C->Product_B Starting_Material Starting_Material Starting_Material->Reagents_A Kinetic Control Starting_Material->Reagents_B Orthogonal Protection Starting_Material->Reagents_C pH-Mediated Selectivity

Caption: General reaction scheme for selective derivatization.

References

  • Chen, J. et al. (2014). To provide the optimum efficiency and selectivity of derivatization, the pH of the reaction is important. HPLC analysis. HPLC has become one of the priority methods of choice for analyzing AAs.
  • Ghorpade, R. et al. (2012). A highly efficient and green protocol for monoacylation of symmetrical diamines and chemoselective acylation of primary amines of unsymmetrical diamines has been developed. Green Chemistry.
  • Furman Chemistry 120. Kinetic vs. Thermodynamic Control. PBworks.
  • Ghorpade, R. et al. (2012). A simple and efficient procedure has been developed for the regioselective protection of aromatic amines in the presence of aliphatic amines.
  • Various Authors. (2001). Synthesis of 1,3-Difunctionalized Amine Derivatives Through Selective C-H Bond Oxidation. Journal of the American Chemical Society.
  • Semantic Scholar. (2014). Arylation of Amines and Monoarylation of Symmetrical Diamines in the Presence of Brine Solution with Diheteroaryl Halides.
  • VI Protecting Groups and Orthogonal Protection Str
  • Caravaca, M. et al. (2014). The network simulation method: a useful tool for locating the kinetic–thermodynamic switching point in complex kinetic schemes. Phys. Chem. Chem. Phys., 16(46), 25409-25420.
  • BenchChem. (2025).
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Laboratory of applied organic chemistry. (n.d.).
  • Various Authors. (2009). Synthesis of Selectively Mono‐N‐Arylated Aliphatic Diamines via Iridium‐Catalyzed Amine Alkylation.
  • Perron, V. et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • BenchChem. (2025). A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis.
  • Various Authors. (2007). ChemInform Abstract: Selective Mono- and Di-N-alkylation of Aromatic Amines with Alcohols and Acylation of Aromatic Amines Using Ph3P/DDQ.
  • Various Authors. (2004). Mono-acylation of symmetric diamines in the presence of water.
  • Agilent. (2017).
  • Tai, H. et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Various Authors. (2025). Copper-Catalyzed Selective Amino-alkoxycarbonylation of Unactivated Alkenes with CO.
  • Various Authors. (n.d.). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry.
  • Various Authors. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5740–5744.
  • Agilent. (2017).
  • Various Authors. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
  • Google Patents. (n.d.). US9487465B2 - Process for the separation of mono- and di-carboxylic acid compounds.
  • Reddit. (2021).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Various Authors. (2025). Divergent alkynylative difunctionalization of amide bonds through C–O deoxygenation versus C–N deamination.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)
  • Various Authors. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
  • Various Authors. (n.d.).
  • WIPO Patentscope. (n.d.).
  • MySkinRecipes. (n.d.). This compound hydrochloride.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • Various Authors. (2021).
  • DigitalCommons@URI. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Various Authors. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst.
  • AIR Unimi. (n.d.).
  • Various Authors. (n.d.). Do polyamines contribute to plant cell wall assembly by forming amide bonds with pectins?
  • BenchChem. (2025).
  • Various Authors. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines. PMC - NIH.
  • YouTube. (2017). (very Imp.)"Acylation of Aniline (Why and How)
  • ResearchGate. (n.d.).
  • YouTube. (2021).

Sources

Technical Support Center: Synthesis of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(2-Aminoethoxy)aniline is a valuable bifunctional molecule, incorporating both a primary aromatic amine and a primary aliphatic amine, linked by an ether bridge. This structure makes it a key building block in the development of pharmaceuticals, polymers, and specialized dyes. However, its synthesis can be challenging, with common issues including low yields, side-product formation, and purification difficulties. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome these obstacles and improve the yield and purity of their synthesis.

Section 1: Overview of Synthetic Strategies

The most reliable and scalable synthesis of this compound involves a multi-step approach that strategically builds the molecule to avoid common pitfalls like N-alkylation and aniline oxidation. The recommended pathway involves three key stages:

  • Ether Formation: A Williamson ether synthesis is performed on an electron-deficient phenol to ensure efficient O-alkylation.

  • Amine Deprotection: A robust protecting group on the aliphatic amine is removed.

  • Nitro Group Reduction: The nitro group is selectively reduced to the aromatic amine in the final step, as anilines are often sensitive to the conditions of the preceding steps.

This strategy minimizes side reactions and simplifies purification at each stage.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Nitro Reduction A 4-Nitrophenol C 4-(2-Phthalimidoethoxy)-1-nitrobenzene A->C K2CO3, DMF, 80°C B N-(2-Bromoethyl)phthalimide B->C D 4-(2-Aminoethoxy)-1-nitrobenzene C->D Hydrazine (N2H4), EtOH, Reflux E This compound(Final Product) D->E SnCl2·2H2O, EtOH, Reflux or H2, Pd/C, MeOH Reduction_Troubleshooting cluster_method cluster_h2 Catalytic Hydrogenation (H2, Pd/C) cluster_sncl2 Tin(II) Chloride (SnCl2) start Low Conversion in Nitro Reduction? method Which method are you using? start->method h2_check Check Catalyst Activity & Loading method->h2_check H2, Pd/C sncl2_equiv Ensure sufficient equivalents (3-5 eq.) method->sncl2_equiv SnCl2 h2_pressure Increase H2 Pressure (e.g., to 50 psi) h2_check->h2_pressure h2_solvent Ensure Solvent is Appropriate (MeOH, EtOH) h2_pressure->h2_solvent h2_poison Is there a catalyst poison present (e.g., sulfur)? h2_solvent->h2_poison sncl2_acid Is the reaction acidic enough? (Use conc. HCl or heat in EtOH) sncl2_equiv->sncl2_acid sncl2_temp Increase temperature to reflux sncl2_acid->sncl2_temp sncl2_workup Check workup procedure (Basify carefully to pH > 10 to break up tin salts) sncl2_temp->sncl2_workup

Technical Support Center: Degradation Pathways of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Aminoethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. In the absence of extensive published literature specifically on this compound, this document provides guidance based on established principles of forced degradation, aniline chemistry, and extensive experience in stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of studying the degradation of this compound?

Understanding the degradation pathways of this compound is crucial for several reasons in a research and drug development context.[1][2] Forced degradation studies are essential to:

  • Elucidate Degradation Pathways: To identify the likely transformation products of the molecule under various stress conditions.

  • Develop Stability-Indicating Methods: To ensure that the analytical methods, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the parent molecule from its degradation products.[3]

  • Assess Intrinsic Stability: To understand the inherent chemical stability of the molecule, which informs formulation development, packaging, and storage conditions.[1]

  • Identify Potentially Reactive Functional Groups: The structure of this compound contains a primary aromatic amine and an ether linkage, both of which can be susceptible to degradation.

Q2: What are the expected labile points in the this compound molecule?

Based on its structure, the following are the most likely sites of degradation:

  • Primary Aromatic Amine: This group is susceptible to oxidation, which can lead to a variety of products, including colored impurities.

  • Ether Linkage: Ether bonds can undergo cleavage under acidic conditions, particularly with strong acids and heat.

  • Alkyl Amino Group: The terminal primary amine on the ethoxy chain can also undergo reactions, although it is generally less reactive than the aromatic amine.

  • Aromatic Ring: The benzene ring can be subject to electrophilic attack, although this is less common under typical forced degradation conditions compared to the oxidation of the amine group.

Troubleshooting Guide for Forced Degradation Studies

This section provides a structured approach to conducting forced degradation studies on this compound and troubleshooting common issues.

Issue 1: No degradation is observed under initial stress conditions.

Cause: The conditions may not be stringent enough to induce degradation. The molecule might be more stable than anticipated.

Troubleshooting Steps:

  • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[2] For oxidative studies, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).[3]

  • Increase Temperature: For thermal and hydrolytic studies, increase the temperature in increments of 10°C (e.g., from 40°C to 60°C or 70°C).[4]

  • Extend Exposure Time: If initial time points show no degradation, extend the duration of the study. However, be mindful that prolonged exposure might lead to secondary degradation.

  • Photolytic Studies: Ensure the light source provides both UV and visible light, as recommended by ICH guidelines, and that the exposure is sufficient.[5]

Issue 2: The sample shows complete degradation or a very complex degradation profile.

Cause: The stress conditions are too harsh, leading to the rapid formation of multiple primary and secondary degradation products.

Troubleshooting Steps:

  • Reduce Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

  • Lower the Temperature: Perform the study at a lower temperature to slow down the degradation rate.

  • Shorten Exposure Time: Take multiple time points at shorter intervals to capture the formation of primary degradants before they convert to secondary products.

  • Target 5-20% Degradation: The goal of a forced degradation study is to achieve a level of degradation (typically 5-20%) that is sufficient to demonstrate the specificity of the analytical method without being excessive.

Experimental Protocols & Pathway Elucidation

Forced Degradation Experimental Design

The following table outlines a recommended starting point for forced degradation studies of this compound.

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time (representative)
Acid Hydrolysis 0.1 M HCl60°C2, 6, 24, 48 hours
Base Hydrolysis 0.1 M NaOH60°C2, 6, 24, 48 hours
Oxidative 3% H₂O₂Room Temperature2, 6, 24, 48 hours
Thermal Solid State80°C1, 3, 7 days
Photolytic Solid State & SolutionICH Compliant Light SourceOverall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter

Note: These are starting conditions and should be adjusted based on the observed stability of the molecule.

Hypothesized Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound based on its chemical structure and known reactivity of anilines and ethers.

G cluster_acid Acid Hydrolysis A4EA This compound pAP 4-Aminophenol A4EA->pAP Ether Cleavage EA 2-Aminoethanol A4EA->EA Ether Cleavage

Caption: Hypothesized Acidic Degradation of this compound.

G cluster_oxidation Oxidative Degradation A4EA This compound Nitroso Nitroso Derivative A4EA->Nitroso Oxidation Nitro Nitro Derivative Nitroso->Nitro Further Oxidation Azo Azo Dimer Nitroso->Azo Condensation with A4EA

Caption: Hypothesized Oxidative Degradation of this compound.

Analytical Method: Stability-Indicating HPLC

A robust stability-indicating HPLC method is paramount for these studies.

Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point to elute all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at 240 nm and 280 nmAniline derivatives typically have UV absorbance in this range. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.

Workflow for Method Development and Validation:

G A Initial Method Development B Forced Degradation Studies A->B C Analyze Stressed Samples B->C D Check for Peak Purity and Resolution C->D E Optimize Method (Gradient, pH, etc.) D->E If purity/resolution is poor F Method Validation (ICH Q2(R1)) D->F If purity/resolution is good E->C

Caption: Workflow for Stability-Indicating Method Development.

Troubleshooting Analytical Issues

Issue 3: Poor peak shape (tailing) for the parent compound.

Cause: Secondary interactions between the basic amine groups and residual silanols on the HPLC column.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Using an acidic mobile phase (e.g., with formic or phosphoric acid) will protonate the amines, reducing their interaction with silanols.

  • Use a Base-Deactivated Column: Modern HPLC columns are often end-capped to minimize silanol activity.

  • Add a Competing Base: A small amount of a competing base like triethylamine (TEA) in the mobile phase can sometimes improve peak shape, but this is less common with modern columns and can affect MS compatibility.

Issue 4: Degradation products are not well-resolved from the parent peak.

Cause: The chromatographic selectivity is insufficient.

Troubleshooting Steps:

  • Modify the Organic Modifier: Switch from acetonitrile to methanol or vice versa, or use a combination. This can alter the selectivity.

  • Change the Mobile Phase pH: Adjusting the pH can change the ionization state of the degradants and the parent, leading to changes in retention and selectivity.

  • Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column.

  • Adjust the Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 8, 2026, from [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 199-206.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-20. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Hosseini, S. M., et al. (2015). Photocatalytic Degradation of Aniline Using TiO2 Nanoparticles in a Vertical Circulating Photocatalytic Reactor. International Journal of Photoenergy. [Link]

  • ResearchGate. (2024). What are the best conditions for hydrolysis of 4-alkoxyacetanilides using hydazine monhydrate and ammonium iodide?. Retrieved January 8, 2026, from [Link]

  • Kumar, V., & Singh, R. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 9(9), 1435-1441.
  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Zhang, H., et al. (2009). Degradation of aniline by a dual-electrode electrochemical oxidation process.
  • YouTube. (2020). Hydrolysis: Preparation of 4-Nitroaniline. Retrieved January 8, 2026, from [Link]

  • Croston, M., et al. (n.d.). CATALYZED OXIDATION OF ANILINE BY HYDROGEN PEROXIDE IN THE PRESENCE OF CARBON NANOTOTUBES: A POSSIBLE CASE OF A NANO DIMENSION REACTION. Rochester Institute of Technology.
  • MDPI. (2018). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Retrieved January 8, 2026, from [Link]

  • PubMed Central. (2025). Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853. Retrieved January 8, 2026, from [Link]

Sources

Resolving poor solubility issues with 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(2-Aminoethoxy)aniline

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. As a versatile building block in drug discovery and chemical synthesis, this molecule's unique structure presents both opportunities and challenges, with poor solubility being a primary hurdle for many researchers.[1][2][3] This guide is designed to provide you, our fellow scientists, with not just protocols but the underlying chemical principles to intelligently troubleshoot and resolve these issues. Our goal is to empower you to move past formulation roadblocks and accelerate your research.

Part 1: Foundational Understanding - Why is Solubility an Issue?

Before tackling the "how," it's critical to understand the "why." The solubility behavior of this compound is governed by its molecular structure.

Q1: What are the key structural features of this compound that affect its solubility?

A: The molecule possesses a dualistic nature, containing both hydrophobic and hydrophilic regions.

  • Hydrophobic Region: The benzene ring is inherently nonpolar and lipophilic, resisting dissolution in aqueous media. This is the primary driver of its poor water solubility.

  • Hydrophilic Regions: The molecule has three key features that can interact favorably with polar solvents like water:

    • The aromatic amine (-NH₂) group.

    • The aliphatic primary amine (-CH₂NH₂) at the end of the ethoxy chain.

    • The ether linkage (-O-), which can act as a hydrogen bond acceptor.

The challenge arises because the hydrophobic character of the benzene ring often dominates, leading to limited solubility in neutral aqueous buffers. However, the presence of two basic amine groups is the key to overcoming this limitation through strategic formulation.

Q2: How does pH fundamentally alter the solubility of this compound?

A: The two amine groups on this compound are weak bases and can be protonated by adding an acid to lower the pH of the solution. When protonated, these groups form positively charged ammonium ions. This transformation from a neutral, predominantly hydrophobic molecule to a charged, ionic species dramatically increases its affinity for polar solvents like water.[4]

This compound has two different pKa values (for the conjugate acids):

  • The aromatic amine is less basic due to the electron-withdrawing nature of the benzene ring. Its conjugate acid has a pKa value analogous to aniline, which is around 4.6.[5]

  • The aliphatic primary amine is more basic, with a conjugate acid pKa likely in the range of 9-10, typical for primary alkylamines.

This means that by adjusting the pH below ~4.0, you can ensure both amine groups are protonated, forming a highly water-soluble dicationic salt. The hydrochloride salt form is often used for this reason, as it enhances both solubility and stability in aqueous systems.[6]

G A Free Base (pH > 10) Poorly Soluble B Mono-Protonated (pH ~ 5-9) Moderately Soluble A->B + H⁺ (protonates aliphatic amine) C Di-Protonated (pH < 4) Highly Soluble B->C + H⁺ (protonates aromatic amine)

Caption: pH-dependent protonation states of this compound.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during experiments.

Q3: My this compound free base won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is my first step?

A: Your first and most effective step is pH adjustment . At pH 7.4, the more basic aliphatic amine (pKa ~9-10) will be partially protonated, but the aromatic amine (pKa ~4.6) will be neutral. The molecule as a whole is not charged enough to be fully soluble.

Actionable Advice:

  • Prepare a slurry of your compound in a minimal amount of purified water.

  • Slowly add a dilute acid solution (e.g., 1 M HCl or 1 M Citric Acid) dropwise while stirring vigorously.

  • Monitor the solution for clarity. The compound should fully dissolve as the pH drops and the molecule becomes protonated. Aim for a final pH of 4.0 or lower for complete solubilization.

  • Once dissolved, you can adjust the volume with your target buffer. Be aware that raising the pH again may cause precipitation.

This technique of forming the salt in situ is a cornerstone of formulating basic compounds.[7][8]

Q4: I need to prepare a high-concentration stock solution for screening assays. What is the best approach?

A: For high-concentration stocks (e.g., 10-50 mM), using a pure aqueous system can be challenging. The recommended strategy is to use an organic solvent.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO). DMSO is a powerful, polar aprotic solvent that can typically dissolve this compound to high concentrations. Prepare your stock in 100% DMSO.

  • Alternative Solvents: If DMSO is incompatible with your downstream application, consider Dimethylformamide (DMF) or a co-solvent system.

Workflow for Use: Prepare your concentrated stock in DMSO, then dilute it serially into your aqueous assay buffer. The key is to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: Can I use organic co-solvents to improve solubility in an aqueous buffer?

A: Yes, using a co-solvent is a viable strategy, particularly if you cannot significantly lower the pH of your final solution.[9] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic part of your molecule.

Data Summary: Recommended Solvents & Co-Solvent Systems

Solvent/SystemGradeTypical Starting % (v/v)Scientist's Notes
Water + EthanolACS/USP10-30%Good for increasing solubility, but be mindful of ethanol's potential effects on protein structure or cell viability in biological assays.
Water + Propylene GlycolUSP5-20%A common, low-toxicity excipient used in pharmaceutical formulations to enhance solubility.
Water + PEG 400USP5-15%Polyethylene glycol is another excellent, low-toxicity choice for improving the solubility of challenging compounds.
DMSOHPLC/ACS100% (for stock)The go-to for initial high-concentration stocks. Ensure final assay concentration is minimal.
DMFHPLC/ACS100% (for stock)An alternative to DMSO, but generally more toxic. Handle with appropriate care in a fume hood.[10]

Note: Always test the final co-solvent concentration for compatibility with your specific experimental system.

Q6: My solution of this compound is turning yellow/brown over time. Is this a problem?

A: Yes, this is a sign of oxidative degradation. Anilines are notoriously susceptible to oxidation, especially when exposed to air and light, forming colored impurities.[11][12] Freshly purified aniline is often a colorless oil that darkens upon exposure.[12][13]

Mitigation Strategies:

  • Use the Hydrochloride Salt: The salt form is generally more stable and less prone to oxidation.[6]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

  • Work Under Inert Gas: For long-term storage or sensitive reactions, sparging the solvent with nitrogen or argon before dissolving the compound can help.

  • Prepare Fresh: The most reliable approach is to prepare solutions fresh before each experiment.

Part 3: Key Experimental Protocols

Here are step-by-step methodologies for common tasks. Adherence to safety protocols, including wearing gloves, safety glasses, and a lab coat, is mandatory.[14][15][16]

Protocol 1: Preparation of a 10 mM Aqueous Stock via pH Adjustment

This protocol details the solubilization of the free base by converting it to its hydrochloride salt in situ.

Materials:

  • This compound, free base (MW: 152.20 g/mol )

  • 1 M Hydrochloric Acid (HCl)

  • High-purity water (e.g., Milli-Q®)

  • Calibrated pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Weigh Compound: Accurately weigh 15.22 mg of this compound (for a 10 mL final volume).

  • Create Slurry: Transfer the solid to a 10 mL volumetric flask. Add ~5 mL of high-purity water. The compound will not dissolve and will form a cloudy slurry.

  • Acidification: While stirring, add 1 M HCl dropwise. Pause after each drop to allow for equilibration.

  • Observe Dissolution: Continue adding acid until the solution becomes completely clear. This indicates full protonation and solubilization.

  • Check pH: Use a calibrated pH meter to confirm the pH is ≤ 4.0. If not, add another drop of acid.

  • Final Volume: Once fully dissolved, bring the solution to the final 10 mL volume with high-purity water. Mix thoroughly.

  • Storage: Store the solution in an amber vial at 2-8°C. For best results, use within 24-48 hours.

Expertise Note: The key to this protocol is the slow, controlled addition of acid. Adding acid too quickly can create localized areas of high concentration that may cause the compound to "oil out" before it can properly dissolve.

Protocol 2: General Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach is most effective.

Caption: Decision workflow for troubleshooting solubility issues.

References

  • Quora. (2022). What is the best way to make aniline dissolve in water?[Link]

  • LookChem. (n.d.). Cas 22494-91-3, 4-[2-(diethylamino)ethoxy]aniline. [Link]

  • ChemBK. (2024). 4-[2-(4-aminophenoxy)ethoxy]aniline. [Link]

  • MySkinRecipes. (n.d.). This compound hydrochloride. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]

  • Capot Chemical. (2025). MSDS of 4-(2-Morpholinoethoxy)aniline. [Link]

  • CPAChem. (2024). Safety data sheet - 4-Ethoxyaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

  • Organic Lecture Series. (n.d.). Basicity-Aromatic Amines. [Link]

  • Semantic Scholar. (n.d.). Salt formation to improve drug solubility. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxyaniline. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

  • Semantic Scholar. (n.d.). Salt formation to improve drug solubility. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

Sources

Technical Support Center: Purifying 4-(2-Aminoethoxy)aniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 4-(2-Aminoethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar, basic compound. We have structured this resource in a flexible question-and-answer format to directly address the practical challenges you may encounter in the lab. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the column chromatography of this compound, providing a foundational understanding for setting up a successful purification.

Q1: What are the recommended starting conditions for purifying this compound on standard silica gel?

Due to its dual amine functionality and ether linkage, this compound is a polar and basic molecule. These characteristics necessitate specific conditions to prevent common issues like peak tailing and low recovery on standard silica gel. The primary challenge arises from the interaction between the basic amine groups of your analyte and the acidic silanol (Si-OH) groups on the silica surface.[1][2]

To counteract this, a basic modifier must be added to the mobile phase. This additive, typically a tertiary amine, acts as a competing base that saturates the acidic sites on the silica, allowing your compound to elute symmetrically.[2][3][4]

We recommend the following starting conditions, which should be optimized using Thin Layer Chromatography (TLC) beforehand to achieve a target Rf value of approximately 0.2-0.3 for the desired compound.[3]

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)This particle size is standard for flash chromatography, offering a balance of resolution and flow rate.[5]
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH)This is a versatile solvent system for moderately polar to polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) and increase polarity as needed.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA) or PyridineThis is critical. TEA will neutralize the acidic silanol sites on the silica gel, preventing strong adsorption of the basic aniline and leading to improved peak shape and recovery.[1][2][6]
Equilibration Flush the packed column with at least 5 column volumes of the initial mobile phase (containing TEA) before loading the sample.This ensures the entire stationary phase is "deactivated" and at equilibrium, which is crucial for reproducible chromatography.[4]
Sample Loading Dry LoadingGiven the compound's polarity, dry loading onto an inert support like Celite or a small amount of silica gel is highly recommended to achieve a narrow sample band and better separation.[5][7]
Q2: Why is my compound showing severe peak tailing or not eluting from the silica column at all?

This is the most common issue when purifying basic amines on unmodified silica gel.

  • Causality: The root cause is a strong acid-base interaction between the lone pair of electrons on the nitrogen atoms of your aniline and the acidic protons of the silanol groups (Si-OH) on the silica surface.[1][2] This interaction is much stronger than the typical polar interactions (like hydrogen bonding) that drive chromatographic separation, leading to:

    • Peak Tailing: The analyte molecules that interact strongly are slow to be released from the stationary phase, resulting in a "tail" behind the main peak.

    • Irreversible Adsorption: In severe cases, the interaction is so strong that the compound becomes permanently bound to the column, leading to significant or total loss of product.[2]

  • Solution: The most direct solution is to add a small, volatile competing base like triethylamine (TEA) to your mobile phase, as detailed in Q1.[6] If this does not resolve the issue, consider increasing the TEA concentration (up to 2%) or switching to an alternative stationary phase.

Q3: What alternative stationary phases can I use if silica gel proves problematic?

If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step. The goal is to use a support that does not have acidic sites.

  • Basic Alumina: Alumina is a metal oxide that can be prepared with basic, neutral, or acidic properties. Using basic-grade alumina eliminates the acidic sites responsible for amine adsorption, making it an excellent choice for purifying compounds like this compound.[2]

  • Amine-Functionalized Silica: This is a specialty phase where the silica surface has been covalently modified with aminopropyl groups. These groups mask the underlying silanol groups and create a more basic surface environment, which is ideal for the purification of basic compounds.[2]

  • Reversed-Phase Silica (C18): For highly polar amines, reversed-phase flash chromatography can be a powerful option.[2] In this mode, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). To ensure good retention and peak shape for basic compounds, the mobile phase pH should be adjusted to be alkaline (e.g., using ammonium hydroxide or TEA) to keep the analyte in its neutral, more hydrophobic form.[2]

Q4: How do I choose between dry loading and wet (liquid) loading for my sample?

The method of sample application is critical for achieving high resolution.

  • Wet (Liquid) Loading: Involves dissolving the sample in a minimal amount of the initial mobile phase and pipetting it directly onto the top of the column. This is fast and convenient but can cause band broadening if the sample is not highly soluble in the weak starting eluent.

  • Dry Loading: Involves pre-adsorbing the crude sample onto an inert solid support (like Celite) or a small amount of silica gel.[5] The sample is first dissolved in a strong, volatile solvent (like DCM or MeOH), mixed with the support, and the solvent is then thoroughly removed under vacuum to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.

Recommendation for this compound: Dry loading is strongly recommended.[5][7] This compound is highly polar and may not dissolve well in a low-polarity starting eluent (e.g., DCM with 1% MeOH). Attempting to dissolve it in a stronger solvent for wet loading would introduce a "solvent shock" to the column, leading to a broad initial band and poor separation. Dry loading ensures the sample is introduced to the column in a very narrow, concentrated band, maximizing the potential for a high-resolution separation.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiment.

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Co-elution 1. Incorrect Solvent System: The polarity difference between your eluent and the compounds is not optimal. 2. Column Overload: Too much sample was loaded for the column size. 3. Poor Packing/Channeling: The column was not packed uniformly, allowing solvent and sample to bypass the stationary phase.1. Re-optimize the solvent system with TLC. Aim for a larger difference in Rf values (ΔRf > 0.2). Consider using a gradient elution, starting with a low polarity and gradually increasing it.[4] 2. Reduce the sample load. A general rule is 1-10% of the silica weight, depending on separation difficulty. 3. Repack the column carefully, ensuring a level bed of silica and sand. Use a slurry packing method for best results.
Low Recovery / Yield 1. Irreversible Adsorption: The compound is strongly binding to acidic silica sites (see FAQ Q2). 2. Compound is Highly Polar: The eluent is not strong enough to wash the compound off the column.1. Ensure TEA (or another base) is present in your eluent at 0.5-2%. If yield is still low, switch to a non-acidic stationary phase like basic alumina.[2] 2. After eluting the main fractions, flush the column with a very strong solvent (e.g., 10-20% MeOH in DCM with 1% TEA) to see if more product can be recovered. This indicates your gradient needs to end at a higher polarity.
Compound Degradation 1. Silica-Induced Decomposition: The acidic nature of the silica gel is catalyzing the degradation of your sensitive aniline compound.1. First, confirm instability by spotting your compound on a silica TLC plate, letting it sit for 30-60 minutes, and then eluting. If a new spot appears, your compound is unstable on silica.[8] 2. Switch to a less harsh stationary phase like neutral or basic alumina, or consider a reversed-phase method.[2] You can also try deactivating the silica by pre-flushing it with a higher concentration of TEA (2-3%).[4]
Band Broadening 1. Poor Sample Loading: The initial sample band was too wide (see FAQ Q4). 2. Diffusion: The flow rate is too slow, allowing the compound band to diffuse as it travels down the column.1. Use the dry loading technique for a sharper initial band.[5] 2. Increase the flow rate. For flash chromatography, a linear velocity of about 2 inches/minute is a good target.[3]

Key Experimental Protocols

Protocol 1: Standard Flash Chromatography with a Basic Modifier

This protocol outlines the standard procedure for purifying this compound on silica gel.

  • Solvent Preparation: Prepare your starting eluent (e.g., 98:1:1 DCM/MeOH/TEA) and a more polar eluent for gradient elution (e.g., 94:5:1 DCM/MeOH/TEA). Ensure all solvents are thoroughly mixed.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool and add a thin (~1 cm) layer of sand.

    • In a beaker, mix your silica gel (e.g., 50 g) with the starting eluent to form a uniform slurry with no clumps.

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to settle the silica and open the stopcock to drain the excess solvent.

    • Apply gentle air pressure to firmly pack the bed until the solvent level reaches the top of the silica. Do not let the column run dry.[3]

    • Add a protective layer of sand (~1 cm) on top of the silica bed.

  • Equilibration: Elute the packed column with 3-5 column volumes of the starting eluent. This ensures the entire silica bed is neutralized by the TEA.

  • Sample Loading: Load your sample using the Dry Loading method (Protocol 2).

  • Elution:

    • Carefully fill the column with the starting eluent.

    • Apply air pressure to achieve a flow rate of approximately 2 inches/minute.[3]

    • Begin collecting fractions.

    • Gradually increase the solvent polarity as needed based on your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Dry Loading (Adsorption onto Celite)
  • Dissolution: Dissolve your crude this compound sample in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol or dichloromethane).

  • Adsorption: Add Celite (or silica gel) to the solution, typically 2-3 times the weight of your crude sample.

  • Solvent Removal: Swirl the mixture to ensure the sample is evenly distributed. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[5]

  • Loading: Carefully transfer the powder and add it as a uniform layer on top of the sand layer of your packed and equilibrated column.

  • Finalize: Gently add another thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the eluent. Proceed with elution as described in Protocol 1.

Visual Workflow: Troubleshooting Peak Tailing

This decision tree provides a logical workflow for diagnosing and solving peak tailing issues when purifying basic amines like this compound.

Troubleshooting_Peak_Tailing start Observation: Severe Peak Tailing q_tea Is triethylamine (TEA) in the mobile phase? start->q_tea a_no_tea Action: Add 0.5-1% TEA to the eluent. q_tea->a_no_tea No q_conc Is TEA concentration adequate (0.5-1%)? q_tea->q_conc Yes a_increase_tea Action: Increase TEA to 1.5-2% and re-run. q_conc->a_increase_tea No / Unsure q_still_tailing Is tailing still present? q_conc->q_still_tailing Yes a_switch_phase Root Cause Likely: Strong Silica Interaction. Action: Switch to basic alumina or reversed-phase. q_still_tailing->a_switch_phase Yes a_check_column Potential Cause: Column Degradation. Action: Use a fresh column. q_still_tailing->a_check_column No (but was an issue before)

A decision-making workflow for troubleshooting peak tailing issues.

References

  • ACS Publications. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. ACS Applied Materials & Interfaces. [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Phenomenex. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?[Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

Sources

Troubleshooting Guide: Recrystallization of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of our research community, this Technical Support Center provides specialized guidance on the recrystallization of high-purity 4-(2-Aminoethoxy)aniline. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering solutions grounded in chemical principles and validated by experience. This guide is structured to address the most pressing challenges you may face, from troubleshooting unexpected outcomes to answering fundamental questions about the purification process.

This section addresses specific, common problems encountered during the recrystallization of this compound. Each entry follows a "Problem-Cause-Solution" format to provide clear and actionable advice.

Problem 1: My compound has "oiled out" instead of forming crystals.

Q: I dissolved my this compound in the hot solvent, but upon cooling, it separated as a sticky, viscous liquid (an oil) rather than solid crystals. What went wrong and how can I fix it?

A: "Oiling out" is a common issue in recrystallization and typically occurs for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too rapidly, preventing the orderly arrangement of molecules into a crystal lattice.[1][2] Impurities can also depress the melting point of the compound, exacerbating this issue.

Causality & Solution Pathway:

  • Immediate Action: Reheat the solution until the oil completely redissolves.[1]

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 5-10% of the original volume) to slightly lower the saturation point. This can sometimes prevent the compound from coming out of solution at a temperature above its melting point.

  • Promote Slow Cooling: This is the most critical step. Do not place the flask directly on a cold surface or in an ice bath.[3] Instead, allow it to cool slowly on the benchtop, insulated by a few paper towels or a cork ring.[4] This slow temperature decrease provides the necessary time for molecules to align and form a stable crystal lattice.

  • Induce Crystallization: If crystals are still hesitant to form once the solution is near room temperature, try scratching the inside of the flask with a glass rod just below the solvent surface.[1][4] This action creates microscopic scratches on the glass, which can serve as nucleation sites for crystal growth.[3]

  • Consider a Different Solvent System: If oiling out persists, your chosen solvent may be unsuitable. The ideal solvent should have a boiling point lower than the melting point of this compound. A mixed-solvent system (solvent pair) might be necessary.[5]

Problem 2: No crystals are forming, even after the solution has cooled completely.

Q: My solution is clear and has cooled to room temperature, but no solid has precipitated. What should I do?

A: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.[1] The most common mistake is adding too much solvent initially, meaning the solution is not saturated enough for crystals to form even when cold.[1][4][6]

Causality & Solution Pathway:

  • Verify Solvent Volume: The most probable cause is an excess of solvent.[1] To fix this, gently heat the solution to boil off a portion of the solvent (e.g., 20-30%) under a fume hood.[4] Then, repeat the slow cooling process.

  • Induce Nucleation (Supersaturation): If you are confident the solvent volume is appropriate, the solution may be supersaturated.[1]

    • Scratching: Vigorously scratch the inner surface of the flask with a glass rod.[4]

    • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.[1][4] This "seed" provides a template for further crystal growth.

    • Rod Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals.[3][4]

  • Drastic Cooling: As a last resort, cool the solution in an ice-salt or dry ice/acetone bath.[2] This can sometimes force precipitation, although it may result in smaller, less pure crystals if cooling is too rapid.

  • Recover and Restart: If all else fails, the solvent can be removed entirely using a rotary evaporator to recover the crude solid, allowing you to restart the recrystallization with a different solvent or less volume.[1][4]

Problem 3: The final product has a low yield.

Q: I successfully obtained crystals, but after filtration and drying, my final mass is significantly lower than expected. Why did this happen?

A: A poor yield is often traced back to procedural issues during the recrystallization process.[4]

Causality & Solution Pathway:

  • Excessive Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[4] Always use the minimum amount of hot solvent necessary for complete dissolution.[3][7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.[2] Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Cooling for an insufficient amount of time or not using an ice bath after room-temperature cooling can leave a substantial amount of product in the solution.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble (even when cold) will dissolve the product and wash it away with the filtrate. Always use a minimal amount of ice-cold recrystallization solvent for washing.[2]

  • Check the Mother Liquor: To confirm if significant product remains in the filtrate (mother liquor), you can try to concentrate it by boiling off some solvent and cooling it again to see if a second crop of crystals forms.[4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common recrystallization issues.

Recrystallization_Troubleshooting start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node end_node end_node start Recrystallization Experiment outcome Observe Outcome Upon Cooling start->outcome oiled_out Compound 'Oiled Out' outcome->oiled_out Liquid Separates no_crystals No Crystals Formed outcome->no_crystals Clear Solution low_yield Low Yield of Crystals outcome->low_yield Few Crystals success High-Purity Crystals (Successful) outcome->success Abundant Crystals cause_oiling Probable Causes: - Cooling too rapid - Solvent BP > Compound MP - High impurity level oiled_out->cause_oiling cause_no_xtal Probable Causes: - Too much solvent used - Supersaturated solution - Needs nucleation site no_crystals->cause_no_xtal cause_low_yield Probable Causes: - Excess solvent - Premature crystallization - Improper washing low_yield->cause_low_yield sol_oiling Solutions: 1. Reheat to dissolve 2. Add more solvent 3. Cool SLOWLY 4. Scratch flask cause_oiling->sol_oiling sol_no_xtal Solutions: 1. Boil off excess solvent 2. Scratch / Add seed crystal 3. Use colder bath cause_no_xtal->sol_no_xtal sol_low_yield Solutions: 1. Use minimum hot solvent 2. Pre-heat filtration setup 3. Wash with ice-cold solvent cause_low_yield->sol_low_yield Optimize Next Time sol_oiling->outcome Retry Cooling sol_no_xtal->outcome Retry Cooling

Sources

Technical Support Center: Minimizing Byproduct Formation in 4-(2-Aminoethoxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Aminoethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in reactions involving this versatile bifunctional molecule. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

I. Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section addresses specific experimental issues and provides in-depth explanations and actionable protocols to improve reaction outcomes.

Question 1: My reaction is turning dark, and I'm isolating a complex mixture of colored impurities. What is happening and how can I prevent it?

Answer:

This is a classic sign of oxidation of the aniline moiety. The electron-rich nature of the aniline ring, further activated by the para-alkoxy group, makes it highly susceptible to oxidation by atmospheric oxygen or other oxidants present in the reaction mixture. This can lead to the formation of highly colored and often polymeric byproducts, including quinones, azoxybenzenes, and azo compounds.[1][2][3]

Causality:

  • Electron-Rich Aromatic System: The amino (-NH₂) and ethoxy (-OCH₂CH₂NH₂) groups are both electron-donating, increasing the electron density of the aromatic ring and making it more prone to oxidation.

  • Presence of Oxidants: Trace metals, peroxides in solvents, or simply atmospheric oxygen can initiate the oxidation process, which is often catalyzed by light or heat.

Mitigation Strategies:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen.

    • Protocol: Before adding reagents, thoroughly degas your solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 15-30 minutes.[2] Maintain a positive pressure of the inert gas throughout the entire reaction and work-up process.

  • Solvent Purity: Use freshly distilled or anhydrous, peroxide-free solvents. Ethers, for example, are notorious for forming peroxides upon storage.

  • Antioxidants: In some cases, adding a radical scavenger like BHT (butylated hydroxytoluene) in catalytic amounts can suppress oxidation pathways.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize thermal decomposition and oxidation.

Question 2: I'm performing an acylation with an acyl chloride and observing significant amounts of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?

Answer:

This issue arises from the high nucleophilicity of both the primary aliphatic amine and the aromatic amine in this compound, as well as the potential for acylation on the aromatic ring under certain conditions. The primary aliphatic amine is generally more nucleophilic and will react preferentially. However, forcing conditions can lead to di-acylation or even Friedel-Crafts acylation on the ring.[2][4][5]

Causality:

  • Competitive Nucleophilicity: Both nitrogen atoms possess lone pairs of electrons and can act as nucleophiles. The aliphatic amine is more basic and typically reacts faster than the aromatic amine.

  • Reaction Conditions: High temperatures, prolonged reaction times, or using a large excess of the acylating agent can drive the reaction towards di-acylation.

Strategies for Selective Mono-N-Acylation:

  • Stoichiometry and Addition Rate:

    • Protocol: Use a stoichiometric amount (or a slight excess, e.g., 1.05 equivalents) of the acyl chloride. Add the acyl chloride dropwise to a cooled solution (0 °C) of the aniline derivative and a non-nucleophilic base (like triethylamine or pyridine) in a suitable solvent (e.g., DCM or THF).[6][7] Slow addition ensures that the acyl chloride reacts with the more nucleophilic aliphatic amine before having the opportunity to react with the less nucleophilic aromatic amine.

  • Choice of Base: The base is crucial for neutralizing the HCl byproduct.[5][7] A bulky, non-nucleophilic base can help modulate reactivity.

  • Protecting Group Strategy: For complete control, consider protecting the aromatic amine.

    • Protocol: Acetylation of the aromatic amine can be achieved first, making it less nucleophilic.[8][9][10] The resulting acetamide is less reactive, allowing for selective acylation of the aliphatic amine. The protecting group can then be removed via hydrolysis.[9]

Table 1: Comparison of Acylation Conditions for Mono-selectivity

ParameterCondition for High Mono-selectivityRationale
Temperature 0 °C to room temperatureMinimizes over-reaction and side reactions.
Acyl Chloride (eq.) 1.0 - 1.1 equivalentsLimits the availability of the acylating agent for a second reaction.
Addition Slow, dropwiseMaintains a low concentration of the acylating agent.
Base Non-nucleophilic (e.g., Et₃N, DIPEA)Prevents the base from competing with the amine as a nucleophile.
Question 3: In my reductive amination reaction with an aldehyde/ketone, I'm getting low yields and formation of a dialkylated byproduct. What's going wrong?

Answer:

Low yields in reductive amination can be due to inefficient imine formation or reduction. The formation of a dialkylated byproduct indicates that the initially formed secondary amine is reacting further with the carbonyl compound.[11][12]

Causality:

  • Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion, which is then reduced.[13] The pH of the reaction is critical; it must be acidic enough to facilitate dehydration to the imine but not so acidic as to protonate the starting amine, rendering it non-nucleophilic.

  • Over-alkylation: The product of the initial reductive amination is a secondary amine, which can be more nucleophilic than the starting primary amine and can compete for reaction with the carbonyl compound.[11]

Troubleshooting Steps for Reductive Amination:

  • pH Control: The optimal pH is typically between 4 and 6. Use of a mild acid catalyst like acetic acid is common.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde/ketone starting material and is effective under weakly acidic conditions.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[12]

  • Stoichiometry: Using a slight excess of the amine relative to the carbonyl compound can help suppress the formation of the dialkylated byproduct.[11]

  • One-Pot vs. Stepwise:

    • One-Pot Protocol: Combine the aniline, carbonyl compound, and a weak acid (e.g., acetic acid) in a solvent like dichloroethane (DCE) or THF. Stir for a period to allow for imine formation, then add the reducing agent (e.g., NaBH(OAc)₃).[11]

    • Stepwise Protocol: For particularly challenging substrates, form the imine first by reacting the aniline and carbonyl compound, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, reduce the isolated imine.

Diagram 1: Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Byproduct Pathway Aniline This compound Imine Imine Intermediate Aniline->Imine + Carbonyl (Weak Acid Catalyst) Carbonyl Aldehyde or Ketone Product Desired Secondary Amine Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Dialkylated Dialkylated Byproduct Product->Dialkylated + Carbonyl (Over-reaction) G Start This compound Protected Protected Amide Start->Protected Protection (e.g., Acetic Anhydride) FC_Product Friedel-Crafts Product Protected->FC_Product Friedel-Crafts Acylation (Acyl Chloride, AlCl₃) Final_Product Deprotected Final Product FC_Product->Final_Product Deprotection (Hydrolysis)

Caption: General workflow for performing Friedel-Crafts acylation on this compound using a protecting group strategy.

Q3: What are the best storage conditions for this compound to prevent degradation?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation. It should be kept in a cool, dark place to minimize light- and heat-induced degradation. The hydrochloride salt form is generally more stable and less prone to oxidation than the free base. [14] Q4: How does the solvent choice impact byproduct formation?

A4: The solvent can significantly influence reaction outcomes.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Can accelerate SNAr reactions but may also promote side reactions if not properly dried.

  • Non-polar Solvents (e.g., Toluene, Hexane): Are good for reactions where water needs to be removed azeotropically (e.g., imine formation).

  • Chlorinated Solvents (e.g., DCM, DCE): Are often used for acylations and reductive aminations due to their inertness and ability to dissolve a wide range of reagents.

  • Protic Solvents (e.g., Alcohols): Can act as nucleophiles and should be avoided in reactions with electrophiles like acyl chlorides unless they are intended to be the reactant.

Always use high-purity, dry solvents appropriate for the specific reaction chemistry to minimize byproduct formation.

References

  • Baran, P. S., et al. (2007).
  • Patel, A. R., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. [Link]

  • Patel, A. R., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Li, H., et al. (2018). Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry. [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]

  • BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Protecting group. [Link]

  • ATP STAR. (2016). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. YouTube. [Link]

  • Wikipedia. Reductive amination. [Link]

  • MySkinRecipes. This compound hydrochloride. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Vedantu. (2024). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]

  • askIITians. (2025). Reaction of aniline with acetyl chloride in the presence of NaOH give. [Link]

  • Socratic Q&A. (2024). Reaction of aniline with acetyl chloride in the presence of N a O H gives:acetanil [Chemistry]. [Link]

  • Liu, W., et al. (2019). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

Sources

Impact of pH on the stability of 4-(2-Aminoethoxy)aniline solutions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(2-Aminoethoxy)aniline. It is designed as a dynamic resource to troubleshoot common stability issues, particularly those related to pH, and to offer field-proven insights for ensuring the integrity of your experiments.

Introduction: The Dichotomy of Reactivity and Instability

This compound is a valuable bifunctional molecule, featuring both a primary aromatic amine and an ether linkage. This structure makes it a versatile building block in medicinal chemistry and materials science. However, the very features that make it chemically useful also render it susceptible to degradation, primarily through oxidation of the aniline moiety. This guide will illuminate the critical role of pH in controlling the stability of your this compound solutions, empowering you to mitigate degradation and ensure reproducible results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound solutions. The question-and-answer format is designed to provide rapid solutions to practical laboratory challenges.

FAQ 1: My this compound solution has changed color (e.g., turned yellow, brown, or pink). What is happening and is my sample still usable?

Answer:

The discoloration of your this compound solution is a strong indicator of oxidative degradation. Aromatic amines, including aniline derivatives, are notoriously sensitive to oxidation, a process often catalyzed by light, air (oxygen), and trace metal ions.[1] The initial colorless solution can progressively turn yellow, pink, brown, and in advanced stages of degradation, may form dark-colored precipitates.

The Chemistry Behind the Color Change:

The primary degradation pathway is the oxidation of the electron-rich aromatic amine. This process can lead to the formation of a cascade of colored byproducts, including nitroso, nitro, and azo compounds, as well as polymeric materials.[2][3] The specific color and intensity can depend on the specific oxidant, pH, and temperature.

Is the sample usable?

For most applications, especially in quantitative studies or GMP environments, a discolored solution should be discarded. The presence of degradation products can interfere with your reaction, lead to downstream impurities, and produce erroneous analytical results. For non-critical applications, the level of acceptable degradation must be empirically determined. However, it is always best practice to use a fresh, colorless solution.

FAQ 2: I have observed precipitate formation in my buffered this compound solution. What could be the cause?

Answer:

Precipitation in your buffered solution can arise from two primary sources:

  • pH-Dependent Solubility: this compound is a basic compound. In acidic solutions, the amino groups will be protonated, forming the more water-soluble hydrochloride or other salt forms. As the pH increases towards and beyond its pKa, the free base form will predominate. The free base is generally less soluble in aqueous solutions than its protonated salt form. If the concentration of your solution is near its saturation limit, an increase in pH could cause the less soluble free base to precipitate.

  • Formation of Insoluble Degradation Products: As mentioned in FAQ 1, advanced oxidation can lead to the formation of polymeric, insoluble byproducts. These often appear as dark, tar-like precipitates.[2]

To diagnose the issue, first check the pH of your solution. If it is in the neutral to basic range, solubility is a likely culprit. If the solution is also discolored, the precipitate is more likely due to degradation.

FAQ 3: What is the optimal pH for storing a stock solution of this compound?

Answer:

The optimal storage pH for a this compound solution is a compromise between minimizing oxidation and maintaining solubility.

  • Neutral to Basic pH (pH > 6): In this range, the aniline is predominantly in its free base form. The lone pair of electrons on the nitrogen atom is available, making the aromatic ring highly activated and susceptible to oxidation.[6] Therefore, storage at neutral or basic pH is generally not recommended for prolonged periods if stability is a concern.

Recommendation: For optimal stability, prepare and store stock solutions of this compound in a slightly acidic buffer (e.g., pH 4-5 acetate buffer). Always store solutions in the dark and under an inert atmosphere (e.g., argon or nitrogen) to further minimize oxidation.[5]

The Science of Stability: pH, pKa, and Oxidation

The stability of this compound is intrinsically linked to the protonation state of its aromatic amino group, which is governed by the solution's pH and the pKa of the amine.

The Role of pKa

The pKa is the pH at which the protonated and unprotonated forms of the amine are present in equal concentrations.

  • When pH < pKa: The amino group is predominantly in its protonated, ammonium form (-NH3+).

  • When pH > pKa: The amino group is predominantly in its neutral, free base form (-NH2).

pH and Susceptibility to Oxidation

The unprotonated, free base form of the aromatic amine is significantly more susceptible to oxidation than its protonated counterpart. The lone pair of electrons on the nitrogen atom of the free base is delocalized into the aromatic ring, increasing its electron density and making it more reactive towards electrophilic attack by oxidizing agents (like dissolved oxygen).

Protonation of the amino group withdraws electron density from the aromatic ring, thereby deactivating it and making it more resistant to oxidation. The rate of oxidation of anilines often shows a parabolic relationship with pH, with the maximum rate of degradation occurring near the pKa of the amine.[6]

The following Graphviz diagram illustrates this fundamental relationship:

pH_Stability cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Protonated Protonated Form (Ar-NH3+) Stable Stable (Resistant to Oxidation) Protonated->Stable Electron Withdrawing pKa_Point pKa Protonated->pKa_Point FreeBase Free Base Form (Ar-NH2) Unstable Unstable (Susceptible to Oxidation) FreeBase->Unstable Electron Donating pH_Scale pH Scale pKa_Point->FreeBase

Caption: Relationship between pH, protonation state, and stability of this compound.

Experimental Protocols

To quantitatively assess the stability of your this compound solutions and to qualify new batches of the material, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[7][8]

Protocol 1: pH-Dependent Stability Study

Objective: To determine the stability of this compound in solutions of varying pH.

Materials:

  • This compound

  • Buffers: 0.1 M HCl (pH 1), 0.1 M Acetate buffer (pH 4.5), Phosphate buffered saline (PBS, pH 7.4), 0.1 M Carbonate-bicarbonate buffer (pH 10)

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation:

    • For each pH condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective buffer.

    • Prepare a control sample (T=0) for each pH by immediately diluting an aliquot of the stressed sample with mobile phase to stop the reaction and analyzing it by HPLC.

  • Stress Conditions:

    • Incubate the prepared solutions at a controlled temperature (e.g., 40 °C) in the dark.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis:

    • Dilute the withdrawn aliquots with mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Example HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Data Analysis:

Plot the percentage of remaining this compound against time for each pH condition. This will provide a clear visual representation of the pH-dependent stability.

Protocol 2: Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidation.

Materials:

  • Same as Protocol 1

  • 3% Hydrogen Peroxide (H₂O₂) solution

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a neutral buffer (e.g., water or PBS, pH 7.4).

  • Stress Condition: Add 3% H₂O₂ to the solution. Incubate at room temperature.

  • Time Points and Analysis: Monitor the degradation over time (e.g., 0, 1, 2, 4, 8 hours) by HPLC as described in Protocol 1.

The following diagram outlines the workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Start->Thermal Expose to Photolytic Photolytic Stress (e.g., UV/Vis light) Start->Photolytic Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(2-Aminoethoxy)aniline and p-Anisidine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the selection of building blocks is a critical decision that profoundly impacts synthetic efficiency and the properties of the final active pharmaceutical ingredient (API). Substituted anilines are foundational scaffolds, prized for their versatility in forming a multitude of functional groups. Among these, p-anisidine (4-methoxyaniline) is a well-established, commercially available reagent. However, the structurally related but more complex diamine, 4-(2-Aminoethoxy)aniline, offers unique synthetic handles and physicochemical properties that warrant a detailed comparison.

This guide provides an in-depth, objective comparison of the reactivity of this compound and p-anisidine. We will dissect their structural and electronic differences, analyze their performance in key chemical transformations, and provide validated experimental protocols for researchers to quantify these differences in their own laboratories. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.

Structural and Electronic Properties: A Tale of Two Amines

At first glance, both molecules share a common core: an aniline ring substituted at the para position with an oxygen-containing, electron-donating group (EDG). This fundamental similarity dictates that both are activated aromatic systems with a nucleophilic primary amino group. However, the divergence in the nature of the alkoxy substituent is the primary determinant of their differential reactivity.

  • p-Anisidine features a simple methoxy (-OCH₃) group. This group exerts a strong positive mesomeric effect (+M) by donating a lone pair of electrons from the oxygen into the aromatic π-system, and a weaker negative inductive effect (-I) due to oxygen's electronegativity. The net result is a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group, thereby enhancing the nucleophilicity of the para-amino group compared to unsubstituted aniline.[1][2]

  • This compound possesses a more complex aminoethoxy (-OCH₂CH₂NH₂) substituent. This chain introduces several new features:

    • Two Nucleophilic Centers: It contains two distinct primary amino groups—one aromatic (Ar-NH₂) and one aliphatic (Alkyl-NH₂). Aliphatic amines are generally stronger bases and more potent nucleophiles than their aromatic counterparts because the lone pair on the nitrogen is localized and not delocalized into an aromatic system.

    • Enhanced Basicity: The terminal aliphatic amine significantly increases the overall basicity of the molecule.

    • Intramolecular Potential: The flexible ethoxy chain allows for potential intramolecular hydrogen bonding or catalysis, which can influence reaction pathways.

    • Solubility: The presence of the second amino group can alter solubility profiles, particularly in aqueous or protic media.

Below is a direct comparison of the two structures.

G cluster_0 p-Anisidine cluster_1 This compound p_anisidine p_anisidine aminoethoxy_aniline aminoethoxy_aniline

Figure 1: Chemical structures of p-anisidine and this compound.
Data Summary: Physicochemical Properties
Propertyp-AnisidineThis compoundRationale for Difference
Molecular Weight 123.15 g/mol 166.22 g/mol The addition of the -CH₂CH₂NH₂ unit.
pKa (Conjugate Acid) ~5.34[3]Ar-NH₃⁺: ~5.4 (Predicted) Alkyl-NH₃⁺: ~9-10 (Predicted)The aromatic amine pKa is similar, governed by the para-alkoxy group. The aliphatic amine is significantly more basic.
Appearance White to brownish solid[4]Data not widely availableBoth are prone to air oxidation, leading to discoloration.
Boiling Point 243 °C[5]Not availableHigher molecular weight suggests a higher boiling point.
Melting Point 56-59 °C[6]Not availableCrystal packing differences make direct prediction difficult.
Nucleophilic Centers 1 (Aromatic Amine)2 (Aromatic and Aliphatic Amine)The defining structural difference.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest directly in common synthetic reactions. The presence of two distinct nucleophiles in this compound is the most critical factor for a synthetic chemist to consider.

Acylation and Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in drug development. The reaction typically involves the acylation of the amine nucleophile with an activated carboxylic acid derivative (e.g., an acid chloride or an active ester).

  • p-Anisidine: Reacts predictably at the sole aromatic amino group. The electron-donating methoxy group makes the amine more nucleophilic than aniline, often leading to faster reaction rates under standard acylation conditions (e.g., using acyl chlorides, or coupling reagents like EDC or HATU).[7][8]

  • This compound: Presents a challenge of chemoselectivity . The aliphatic amine is inherently more nucleophilic and basic than the aromatic amine. Therefore, in a typical acylation reaction, the aliphatic amine will react preferentially .

    • To acylate the aromatic amine: It is necessary to first protect the more reactive aliphatic amine. A common strategy would be to use a Boc (tert-butyloxycarbonyl) protecting group, which can be selectively introduced onto the aliphatic amine under controlled conditions and later removed with acid.

    • To acylate the aliphatic amine: No protection is needed; direct reaction with one equivalent of an acylating agent will selectively modify the terminal amino group.

This differential reactivity allows this compound to be used as a bifunctional linker, where each amine can be derivatized independently.

Diazotization

Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[9][10] These salts are highly valuable intermediates, enabling access to a wide range of functionalities via Sandmeyer, Schiemann, and azo coupling reactions.[11][12]

  • p-Anisidine: Undergoes smooth diazotization to form the 4-methoxybenzenediazonium salt. The electron-donating methoxy group stabilizes the diazonium ion, making it slightly more stable than benzenediazonium itself.

  • This compound: The reaction is more complex. Under the strongly acidic conditions required for diazotization (e.g., HCl, H₂SO₄), both the aromatic and aliphatic amino groups will be protonated. The nitrosonium ion (NO⁺), the active electrophile, will then selectively react with the unprotonated aromatic amine to form the diazonium salt.[13] The protonated aliphatic amine (a non-nucleophilic ammonium ion) will not react. Therefore, diazotization should proceed selectively at the aromatic amine without requiring a protecting group strategy. However, the overall basicity of the molecule may require careful adjustment of acid stoichiometry.

G start Primary Aromatic Amine (Ar-NH2) nitrosamine N-Nitrosamine Intermediate start:e->nitrosamine:w Nucleophilic Attack na_hcl NaNO2, HCl (aq) 0-5 °C hno2 HNO2 (Nitrous Acid) na_hcl->hno2 In situ generation no_plus NO+ (Nitrosonium ion) hno2:e->no_plus:w Protonation & Dehydration h_plus H+ diazonium Aryl Diazonium Salt (Ar-N2+) nitrosamine:e->diazonium:w Tautomerization & Dehydration

Figure 2: Generalized workflow for the diazotization of a primary aromatic amine.
Electrophilic Aromatic Substitution (EAS)

Both molecules have aromatic rings that are highly activated towards EAS due to the powerful ortho, para-directing alkoxy group.

  • p-Anisidine: The -OCH₃ and -NH₂ groups work in concert to strongly activate the ring. However, the high reactivity can be a drawback, often leading to polysubstitution, for instance in bromination reactions.[14] To control selectivity, the amino group is typically acylated first to moderate its activating effect.

  • This compound: The activating effect of the -OCH₂CH₂NH₂ group on the ring is comparable to that of a methoxy group. The reactivity in EAS reactions will be similarly high, and the same strategies for controlling substitution (i.e., acylating the aromatic amine) would apply. The key consideration is that under Friedel-Crafts conditions, the Lewis acid catalyst (e.g., AlCl₃) will complex with the basic amino groups, deactivating the molecule and preventing the reaction.[14]

Experimental Protocols for Reactivity Comparison

To provide actionable data, the following protocols are designed to directly compare the nucleophilicity of the aromatic amines.

Protocol 1: Competitive Acylation

This experiment definitively establishes the relative nucleophilicity of the two aromatic amines by allowing them to compete for a limited amount of an acylating agent.

G cluster_workflow Competitive Acylation Workflow A 1. Combine Equimolar Amounts - p-Anisidine (1.0 eq) - this compound (1.0 eq) - Anhydrous DCM B 2. Cool Mixture - Stir in an ice bath (0 °C) A->B C 3. Add Limiting Acylating Agent - Acetyl Chloride (0.5 eq) - Add dropwise as a solution in DCM B->C D 4. Reaction - Stir at 0 °C for 1 hour C->D E 5. Quench & Workup - Add saturated NaHCO3 (aq) - Separate layers, dry organic phase D->E F 6. Analysis - Analyze organic phase by LC-MS or GC-MS E->F G 7. Quantify Product Ratio - Determine ratio of N-(4-methoxyphenyl)acetamide to N-(4-(2-aminoethoxy)phenyl)acetamide F->G

Figure 3: Workflow for a competitive acylation experiment.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve p-anisidine (1.0 mmol) and this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation: Prepare a solution of acetyl chloride (0.5 mmol, 0.5 equivalents) in anhydrous DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes. Causality Note: Using a limiting amount of the electrophile forces the two nucleophiles to compete, directly revealing their relative reactivity.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by LC-MS or ¹H NMR spectroscopy to determine the ratio of the two acetylated products: N-(4-methoxyphenyl)acetamide and N-(4-(2-(boc-amino)ethoxy)phenyl)acetamide (assuming the aliphatic amine reacts first with the acetyl chloride) or N-(4-(2-aminoethoxy)phenyl)acetamide if the reaction is selective for the aromatic amine under these conditions. The primary product will be from the acylation of the aliphatic amine of this compound, but this experiment can be adapted with protected starting material to compare the aromatic amines directly.

Protocol 2: Diazotization and Azo Coupling Rate Analysis

This protocol uses a rapid subsequent reaction (azo coupling) to trap the diazonium salt as it is formed, allowing the rate of the initial diazotization to be monitored spectrophotometrically.

Methodology:

  • Stock Solutions: Prepare 0.01 M solutions of p-anisidine and this compound in 1 M HCl. Prepare a 0.01 M solution of a coupling agent, such as 2-naphthol, in 1 M NaOH. Prepare a 0.02 M solution of NaNO₂ in deionized water.

  • Reaction Setup: In a cuvette, combine 1.5 mL of the aniline hydrochloride solution and 1.5 mL of the 2-naphthol solution. Place the cuvette in a UV-Vis spectrophotometer thermostatted at 10 °C.

  • Initiation: At time t=0, inject 100 µL of the cold NaNO₂ solution into the cuvette, mix rapidly, and begin monitoring the absorbance at the λ_max of the resulting azo dye (typically in the 480-520 nm range).

  • Data Collection: Record the absorbance over time. The initial rate of reaction (change in absorbance vs. time) is proportional to the rate of diazotization.

  • Comparison: Repeat the experiment under identical conditions using the other aniline. A faster increase in absorbance indicates a faster rate of diazotization. Trustworthiness Note: Performing both experiments under identical temperature, concentration, and instrumental conditions is crucial for a valid comparison.

Conclusion and Recommendations

The choice between this compound and p-anisidine is a choice between simplicity and versatility.

  • p-Anisidine is the ideal choice for straightforward syntheses where a single, activated aromatic amine is required. Its reactions are predictable, well-documented, and it is a cost-effective starting material.

  • This compound should be selected when the goal is to introduce a flexible linker with a second, more reactive nucleophilic site. Its true value lies in its bifunctionality. By employing appropriate protecting group strategies, a chemist can selectively functionalize either the aromatic or the aliphatic amine, enabling the construction of more complex molecules with precise control. While its synthesis is more complex, the strategic advantages it offers in building PROTACs, antibody-drug conjugates, or other targeted therapeutics can be significant.

Ultimately, understanding the fundamental differences in basicity and nucleophilicity between the two amino groups in this compound is the key to unlocking its synthetic potential and avoiding undesired side reactions.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link][9]

  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link][10]

  • Fiveable. (n.d.). p-Anisidine Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][11]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link][12]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link][13]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole. Retrieved from [Link]

  • ChemBK. (2024). 4-[2-(4-aminophenoxy)ethoxy]aniline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link][1]

  • ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution answers. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective Hydroformylation of Aniline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plot with respect to aniline derivatives. Retrieved from [Link]

  • Durham E-Theses. (2006). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

  • LookChem. (n.d.). p-ANISIDINE. Retrieved from [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link][7]

  • Chemistry Stack Exchange. (2018). Comparing the basicity of aniline and ortho anisidine. Retrieved from [Link]

  • YouTube. (2021). comparison of basicity of aniline,p nitroaniline, p anisidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link][14]

  • Study.com. (n.d.). p-Anisidine is more basic than aniline. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][8]

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A Comparative Guide to HPLC Method Validation for the Purity of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning product quality and safety are reliable, reproducible, and fit for purpose. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(2-Aminoethoxy)aniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

This document will delve into the causality behind experimental choices, presenting a self-validating system of protocols. We will compare a primary reversed-phase HPLC (RP-HPLC) method with a secondary method, Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), to highlight the strengths and weaknesses of each approach for this specific analytical challenge. All methodologies and validation parameters are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents.[1][2][3][4][5][6]

The Analytical Challenge: this compound

This compound is a polar aromatic amine. Its purity is critical as impurities can carry through to the final API, potentially affecting its efficacy and safety profile. An ideal analytical method must be able to separate the main compound from structurally similar impurities, such as isomers or degradation products, and quantify it with high accuracy and precision.

Method 1: Proposed RP-HPLC Method with UV Detection

This method is designed to be a robust and specific approach for the routine quality control of this compound.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 6.8) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Diluent Mobile Phase

Rationale for Method Selection: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds like aromatic amines. The chosen mobile phase provides a good balance of organic modifier (acetonitrile) for elution strength and a phosphate buffer to maintain a consistent pH, which is crucial for the reproducible ionization state of the amine functional groups. A detection wavelength of 240 nm was selected based on the UV absorbance maximum of the aniline chromophore.

Method 2: Alternative GC-NPD Method

Gas chromatography offers an alternative approach, particularly for volatile and thermally stable compounds. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, making it suitable for aniline derivatives.[7]

Chromatographic Conditions
ParameterCondition
Column DB-5, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injection Volume 1 µL (splitless)
Detector Nitrogen-Phosphorus Detector (NPD)

Rationale for Method Selection: A DB-5 column is a low-polarity phase suitable for a wide range of compounds. The temperature program allows for the elution of this compound while separating it from potential volatile impurities. The NPD provides high selectivity and sensitivity for the nitrogen atoms in the analyte, reducing interference from the sample matrix.[7]

HPLC Method Validation Workflow

The validation of the analytical method will follow the ICH Q2(R1) guidelines and will encompass the following parameters.[4][5]

Method_Validation_Workflow cluster_System System Suitability cluster_Validation Method Validation Parameters (ICH Q2(R1)) SystemSuitability System Suitability Testing Specificity Specificity/ Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: A flowchart illustrating the logical progression of HPLC method validation parameters as per ICH Q2(R1) guidelines.

Experimental Protocols and Comparative Data

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][9]

Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a solution of the this compound reference standard.

  • Analyze a sample of this compound spiked with known related substances.

  • Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, and light) and analyze the degraded sample.

Comparative Results:

ParameterRP-HPLC MethodGC-NPD Method
Interference from Blank No peaks at the retention time of the analyte.No peaks at the retention time of the analyte.
Resolution from Impurities Good resolution (Rs > 2.0) from all known impurities.Co-elution of two structurally similar impurities.
Peak Purity (Degraded Sample) Peak purity index > 0.999 for the analyte peak.Not applicable.

Expertise & Experience: The RP-HPLC method demonstrates superior specificity due to the resolving power of the liquid chromatographic system for polar, non-volatile impurities. The forced degradation study is a critical component of specificity for stability-indicating methods. The GC-NPD method, while selective for nitrogen, may not resolve isomers or impurities with similar volatility.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

Protocol:

  • Prepare a series of at least five concentrations of the this compound reference standard, ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Results:

ParameterRP-HPLC MethodGC-NPD Method
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept Close to zeroClose to zero

Expertise & Experience: Both methods exhibit excellent linearity within the specified range. A correlation coefficient greater than 0.999 is a strong indicator of a linear relationship.

Accuracy

Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8][9]

Protocol:

  • Prepare samples of a known placebo blend spiked with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Results:

Concentration LevelRP-HPLC Method (% Recovery)GC-NPD Method (% Recovery)
80% 99.5%98.2%
100% 100.2%101.5%
120% 99.8%99.1%
Mean Recovery 99.8%99.6%

Expertise & Experience: Both methods demonstrate high accuracy, with recovery values well within the typical acceptance criteria of 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[8][9]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Results:

ParameterRP-HPLC Method (%RSD)GC-NPD Method (%RSD)
Repeatability < 1.0%< 1.5%
Intermediate Precision < 2.0%< 2.5%

Expertise & Experience: The RP-HPLC method shows slightly better precision, which is often the case due to the higher level of automation and lower variability in injection volumes compared to manual GC injections. However, both methods meet the typical acceptance criterion of %RSD ≤ 2%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Comparative Results:

ParameterRP-HPLC MethodGC-NPD Method
LOD 0.05 µg/mL0.02 µg/mL
LOQ 0.15 µg/mL0.06 µg/mL

Expertise & Experience: The GC-NPD method demonstrates superior sensitivity, with lower LOD and LOQ values. This is expected due to the high selectivity of the Nitrogen-Phosphorus Detector for the analyte. This makes the GC-NPD method more suitable for trace-level impurity analysis.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][9]

Protocol:

  • Vary key method parameters one at a time, such as:

    • RP-HPLC: Flow rate (±0.1 mL/min), column temperature (±2 °C), mobile phase pH (±0.2 units), and mobile phase composition (±2%).

    • GC-NPD: Carrier gas flow rate (±0.1 mL/min), initial oven temperature (±2 °C), and temperature ramp rate (±1 °C/min).

  • Analyze a system suitability solution under each condition and evaluate the impact on key parameters like retention time, peak area, and resolution.

Comparative Results:

Varied ParameterRP-HPLC Method (Impact)GC-NPD Method (Impact)
Flow Rate/Carrier Gas Flow Minor shift in retention time.Significant shift in retention time.
Temperature Minor shift in retention time.Significant shift in retention time and potential for peak broadening.
Mobile Phase pH Significant impact on peak shape and retention time.Not applicable.
Mobile Phase Composition Significant impact on retention time and resolution.Not applicable.

Expertise & Experience: The RP-HPLC method's robustness is highly dependent on the control of mobile phase pH and composition. The GC-NPD method is more sensitive to variations in flow and temperature. This highlights the importance of well-maintained and calibrated instrumentation for both techniques.

Logical Relationship of Validation Parameters

Validation_Parameter_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Influences Accuracy Accuracy Specificity->Accuracy Influences Precision Precision Specificity->Precision Influences Range Range Linearity->Range Defines Accuracy->Range Confirms Precision->Accuracy Impacts Precision->Range Impacts LOQ LOQ Precision->LOQ Impacts LOD LOD Precision->LOD Impacts LOQ->LOD

Caption: A diagram illustrating the interconnectedness of key HPLC method validation parameters.

Conclusion and Recommendation

Both the proposed RP-HPLC method and the alternative GC-NPD method can be validated for the purity determination of this compound. However, the choice of method depends on the specific application.

  • The RP-HPLC method is recommended for routine quality control and stability testing. Its superior specificity and resolving power for a wider range of potential impurities make it a more robust choice for ensuring the overall purity profile of the material.

  • The GC-NPD method is a valuable alternative, especially for quantifying known, volatile, nitrogen-containing impurities at very low levels. Its higher sensitivity (lower LOD and LOQ) is a distinct advantage for trace analysis.

Ultimately, a comprehensive approach might involve using the RP-HPLC method for the primary purity assay and employing the GC-NPD method as a complementary technique for specific, low-level impurities. This dual-methodology strategy provides a more complete picture of the compound's purity and enhances the overall quality assessment.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • GMP Compliance. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

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  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • PubMed. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • USAMV Iasi. VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. [Link]

  • PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]

  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. [Link]

  • Nam Thao. Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. [Link]

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Performance of Polymers from 4-(2-Aminoethoxy)aniline: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The quest for novel polymeric carriers is a cornerstone of advanced drug delivery. We seek materials that are not only biocompatible and biodegradable but also offer tunable drug release profiles and the potential for targeted delivery. Polyaniline (PANI) and its derivatives have emerged as a fascinating class of conductive polymers with significant potential in biomedical applications.[1][2] This guide focuses on a specific, yet underexplored, derivative: polymers synthesized from 4-(2-Aminoethoxy)aniline. The introduction of the aminoethoxy group onto the aniline monomer presents intriguing possibilities for enhancing properties relevant to drug delivery, such as hydrophilicity and providing reactive sites for drug conjugation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is structured to provide a deep technical dive into the synthesis, properties, and potential performance of these polymers. However, it is crucial to note at the outset that while the potential is significant, the body of published, peer-reviewed literature providing direct, quantitative performance data for polymers derived specifically from this compound in drug delivery is currently limited. Therefore, this guide will provide a robust framework based on the well-established principles of polyaniline chemistry and drug delivery science. We will present the state-of-the-art for polyaniline-based systems and juxtapose this with the performance of well-characterized polymers like Poly(lactic-co-glycolic acid) (PLGA) and Chitosan. This approach will equip you with the foundational knowledge and experimental protocols necessary to explore this promising frontier.

The Rationale for Functionalized Polyanilines in Drug Delivery

Polyaniline, in its conductive emeraldine salt form, has been explored for various biomedical applications due to its unique electrical properties, environmental stability, and ease of synthesis.[2] However, pristine PANI suffers from poor processability and limited solubility in common solvents, which has historically hindered its widespread use in drug delivery. The functionalization of the aniline monomer is a key strategy to overcome these limitations.[3]

The monomer, this compound, is particularly interesting for several reasons:

  • Enhanced Hydrophilicity: The ethoxy group is expected to increase the hydrophilicity of the resulting polymer, potentially improving its solubility and biocompatibility.

  • Primary Amine Group: The terminal primary amine provides a reactive handle for the covalent conjugation of drugs, targeting ligands, or other functional moieties. This allows for the creation of sophisticated drug delivery systems.

  • pH-Sensitivity: The presence of amine groups along the polymer backbone can impart pH-responsive properties, which is highly desirable for controlled drug release in the acidic tumor microenvironment or within endosomal compartments of cells.[4][5][6]

Synthesis and Characterization of Polyaniline Derivatives

The synthesis of polyaniline and its derivatives is typically achieved through oxidative polymerization. This process involves the oxidation of the aniline monomer in an acidic medium, leading to the formation of the conductive emeraldine salt form of the polymer.

General Synthesis Workflow

The chemical oxidative polymerization of aniline derivatives follows a well-established pathway. The process can be visualized as a sequence of steps from monomer preparation to the final polymer product.

Polymerization_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_processing Product Processing Monomer Aniline Derivative (e.g., this compound) Mixing Combine Solutions (Dropwise addition at low temp) Monomer->Mixing Acid Acidic Solution (e.g., HCl) Acid->Mixing Oxidant Oxidizing Agent (e.g., APS) Oxidant->Mixing Stirring Stirring (Several hours) Mixing->Stirring Filtration Filter Precipitate Stirring->Filtration Washing Wash with Acid & Solvents Filtration->Washing Drying Dry under Vacuum Washing->Drying FinalProduct Final Polymer Powder Drying->FinalProduct

Caption: General workflow for the chemical oxidative polymerization of aniline derivatives.

Characterization Techniques

A thorough characterization of the synthesized polymer is essential to understand its structure and properties. Key techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the polymerization of the monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and size of the polymer particles.

  • UV-Vis Spectroscopy: To study the electronic properties and doping state of the polymer.

Performance Comparison: A Benchmarking Approach

As previously mentioned, direct comparative data for polymers of this compound is scarce. Therefore, we present a comparative framework using well-established and FDA-approved polymers, PLGA and Chitosan, to benchmark the expected and desired performance characteristics.

Key Performance Metrics for Drug Delivery Polymers

The efficacy of a polymeric drug delivery system is evaluated based on several key performance indicators:

  • Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE): These metrics quantify the amount of drug that can be loaded into the polymer matrix.

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • In Vitro Drug Release Profile: This is a critical assessment of how the drug is released from the polymer over time, often under different pH conditions to simulate physiological environments.

  • Biocompatibility and Cytotoxicity: This evaluates the safety of the polymer. Cytotoxicity is often reported as the IC50 value, which is the concentration of the polymer that inhibits 50% of cell growth.

Performance Data of Benchmark Polymers

The following table summarizes typical performance data for PLGA and Chitosan, which serve as a reference for the development of new polymer systems.

Polymer SystemDrugDrug Loading Efficiency (%)In Vitro Release CharacteristicsCytotoxicity (IC50)Reference(s)
PLGA Nanoparticles Doxorubicin70-90%Biphasic release: initial burst followed by sustained release over days to weeks. Release rate is tunable by varying the lactide:glycolide ratio and molecular weight.Generally low cytotoxicity, dependent on cell line and PLGA concentration.[7]
Chitosan Nanoparticles 5-Fluorouracil50-80%pH-responsive release: faster release at acidic pH (e.g., 5.5) compared to neutral pH (7.4).Low cytotoxicity, generally considered biocompatible.[8]

Note: The values presented are representative and can vary significantly depending on the specific formulation, drug, and experimental conditions.

Experimental Protocols

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of polyaniline derivatives and the evaluation of their drug delivery performance.

Protocol 1: Synthesis of Polyaniline Derivative

This protocol describes the chemical oxidative polymerization of a functionalized aniline monomer.

Materials:

  • Aniline derivative (e.g., this compound)

  • Hydrochloric acid (HCl, 1 M)

  • Ammonium persulfate (APS)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve the aniline derivative in 1 M HCl with stirring in an ice bath.

  • Separately, dissolve APS in 1 M HCl.

  • Slowly add the APS solution dropwise to the aniline derivative solution with continuous stirring.

  • Allow the reaction to proceed for 24 hours at a low temperature (0-5 °C).

  • Collect the polymer precipitate by filtration.

  • Wash the precipitate with 1 M HCl and then with methanol to remove unreacted monomer and oligomers.

  • Dry the final polymer product under vacuum.

Protocol 2: Drug Loading into Polymer Nanoparticles

This protocol outlines a common method for loading a drug into polymer nanoparticles using an oil-in-water emulsion solvent evaporation technique.

Materials:

  • Synthesized polymer

  • Drug of interest

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Dissolve the polymer and the drug in DCM.

  • Add this organic phase to an aqueous PVA solution.

  • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove residual PVA and unloaded drug.

  • Lyophilize the nanoparticles to obtain a dry powder.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to measure the release of a drug from the prepared nanoparticles over time.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.

  • Place the dialysis bag in a larger volume of PBS.

  • Incubate at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Future Directions and Conclusion

Polymers derived from this compound represent a promising, yet largely unexplored, avenue in the development of advanced drug delivery systems. The functional handles provided by this monomer could enable the creation of "smart" carriers with enhanced biocompatibility and controlled release properties.

The lack of direct comparative data underscores the need for further research in this area. We encourage the scientific community to undertake studies that systematically evaluate the performance of these polymers and compare them against established materials. Such research will be invaluable in determining their true potential for clinical applications.

This guide provides the necessary foundational knowledge and experimental frameworks to embark on this exciting research. By leveraging the principles of polymer chemistry and drug delivery science, we can collectively unlock the potential of these novel materials to address unmet needs in medicine.

References

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  • (Year not specified). Chitosan-Based Polymer Blends for Drug Delivery Systems. PMC.
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  • (Year not specified). A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). Not specified.
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  • (Year not specified). Preparation and application of pH-responsive drug delivery systems. PubMed.
  • (Year not specified). cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
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  • (Year not specified). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar.
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  • (Year not specified). In vitro and in vivo studies of drug-releasing poly(amino acids). PubMed.
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  • (Year not specified). Novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer for the separation and recovery of Pd(ii)
  • (Year not specified). Chitosan-grafted-poly(aniline-co-anthranilic acid) as a water soluble binder to form 3D structures for Si anodes. RSC Publishing.
  • (Year not specified). Polyelectrolyte Multilayers Composed of Polyethyleneimine- Grafted Chitosan and Polyacrylic Acid for Controlled- Drug-Delivery A. CORE.
  • (Year not specified). Polyacrylic acid-coated amino hollow silica drug-loaded nanoparticles for pH-responsive colon-targeted drug delivery systems.

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Spectroscopic comparison of 4-(2-Aminoethoxy)aniline and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Synthesis of 4-(2-Aminoethoxy)aniline from 4-Nitrophenol

For the modern researcher in materials science and pharmaceutical development, this compound is a valuable bifunctional building block. Its structure, featuring a primary aromatic amine and a terminal aliphatic amine connected by a flexible ether linkage, makes it an ideal precursor for synthesizing specialized polymers, dyes, and pharmacologically active molecules. The reliable synthesis of this compound is paramount, and ensuring its purity requires a robust analytical methodology.

This guide provides a comprehensive spectroscopic comparison of this compound with its key precursors, 4-Nitrophenol and 2-(4-Nitrophenoxy)ethanol . By understanding the distinct spectral fingerprints of each compound in the synthetic pathway, researchers can confidently monitor reaction progress, identify intermediates, and verify the final product's identity and purity. We will delve into the causality behind the observed spectral shifts, grounding our analysis in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The Synthetic Pathway: From Nitroaromatic to Bifunctional Amine

The conversion of 4-Nitrophenol to this compound is typically achieved in a two-step process. This pathway is a classic demonstration of fundamental organic transformations: a Williamson ether synthesis followed by the reduction of an aromatic nitro group.

  • Step 1: Etherification. 4-Nitrophenol is reacted with a 2-carbon electrophile (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions. The phenoxide, a potent nucleophile, displaces the halide to form the ether linkage, yielding the intermediate 2-(4-Nitrophenoxy)ethanol .

  • Step 2: Reduction. The nitro group of the intermediate is reduced to a primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (e.g., SnCl₂/HCl).[1] This step is critical as it dramatically alters the electronic properties of the aromatic ring.

The logical flow of this synthesis is illustrated below.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol 2-(4-Nitrophenoxy)ethanol 2-(4-Nitrophenoxy)ethanol 4-Nitrophenol->2-(4-Nitrophenoxy)ethanol  Base (e.g., K₂CO₃) + 2-Chloroethanol   This compound This compound 2-(4-Nitrophenoxy)ethanol->this compound  Reducing Agent (e.g., H₂, Pd/C)  

Caption: Synthetic route from 4-Nitrophenol to this compound.

Experimental Protocols for Spectroscopic Analysis

To ensure reproducible and comparable data, standardized analytical protocols are essential. The following are recommended step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

General Analytical Workflow

The process from sample preparation to data interpretation follows a structured path.

A Sample Preparation (Dissolution in appropriate solvent) B FT-IR Analysis (Neat or KBr pellet) A->B C NMR Analysis (¹H and ¹³C in deuterated solvent) A->C D Mass Spectrometry (e.g., ESI-MS) A->D E Data Processing & Interpretation B->E C->E D->E F Structural Confirmation E->F

Caption: General workflow for spectroscopic characterization.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify functional groups present in the molecule.

  • Protocol:

    • Ensure the sample is free of solvent and moisture.

    • For solid samples, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • If necessary, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in comparing the spectra at each stage of the synthesis. The transformation of functional groups—from phenol to ether, and from nitro to amine—induces predictable and significant changes in the spectral data.

FT-IR Spectroscopy: Tracking Functional Group Conversion

The FT-IR spectrum provides a clear narrative of the chemical transformations. The disappearance of reactant peaks and the appearance of product peaks serve as definitive evidence of a successful reaction.

Compound Key Vibrational Frequencies (cm⁻¹) Interpretation
4-Nitrophenol ~3350 (broad), 1595 & 1345, ~1250O-H (phenolic, broad due to H-bonding), Ar-NO₂ (asymmetric & symmetric stretching), C-O stretching.
2-(4-Nitrophenoxy)ethanol ~3400 (broad), 2950-2850, 1590 & 1340, 1240 & 1080O-H (alcoholic), C-H (aliphatic), Ar-NO₂ (stretching), C-O-C (ether, asymmetric & symmetric).
This compound 3450-3250 (two bands), 3050, 2950-2850, 1620, 1240 & 1070N-H (primary amine, asymmetric & symmetric), C-H (aromatic), C-H (aliphatic), N-H (scissoring), C-O-C (ether).

Analysis:

  • Step 1 (Etherification): The defining change from 4-Nitrophenol to 2-(4-Nitrophenoxy)ethanol is the disappearance of the broad phenolic O-H stretch and the emergence of sharp aliphatic C-H stretching peaks (2950-2850 cm⁻¹) and a new alcoholic O-H stretch. The strong Ar-NO₂ peaks remain, confirming the nitro group is intact.

  • Step 2 (Reduction): The transition to this compound is marked by the complete disappearance of the characteristic Ar-NO₂ stretches at ~1590 and ~1340 cm⁻¹. In their place, two distinct N-H stretching bands appear in the 3450-3250 cm⁻¹ region, which is the hallmark of a primary amine.[2] The N-H scissoring bend around 1620 cm⁻¹ further confirms this transformation.[2]

¹H NMR Spectroscopy: Probing the Electronic Environment

¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of the protons, making it ideal for observing the effects of the electron-withdrawing nitro group versus the electron-donating amino group.

Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm) Other Protons (δ, ppm)
4-Nitrophenol ~8.1 (d, 2H), ~6.9 (d, 2H)-~10.0 (s, 1H, -OH)
2-(4-Nitrophenoxy)ethanol ~8.2 (d, 2H), ~7.0 (d, 2H)~4.2 (t, 2H), ~4.0 (t, 2H)~2.0 (t, 1H, -OH)
This compound ~6.7 (d, 2H), ~6.6 (d, 2H)~3.9 (t, 2H), ~3.0 (t, 2H), ~2.8 (s, 2H, -NH₂)~3.5 (s, 2H, Ar-NH₂)

Note: Shifts are approximate and depend on the solvent.

Analysis:

  • Step 1 (Etherification): In 2-(4-Nitrophenoxy)ethanol, the aromatic protons remain in a similar downfield region as in 4-Nitrophenol due to the persistent electron-withdrawing effect of the nitro group.[3] The key additions are the two triplets for the ethoxy protons (-O-CH₂-CH₂-OH) at approximately 4.2 and 4.0 ppm.

  • Step 2 (Reduction): This step causes the most dramatic change. The reduction of the -NO₂ group to an electron-donating -NH₂ group introduces significant shielding to the aromatic ring.[4] Consequently, the aromatic proton signals shift substantially upfield to ~6.6-6.7 ppm.[5] The appearance of a broad singlet around 3.5 ppm for the aromatic amine protons (Ar-NH₂) and another for the aliphatic amine protons (-CH₂-NH₂) confirms the formation of the final product.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements the ¹H NMR data by showing the electronic effects on the carbon backbone.

Compound Aromatic Carbons (δ, ppm) Aliphatic Carbons (δ, ppm)
4-Nitrophenol ~162 (C-OH), ~141 (C-NO₂), ~126 (CH), ~115 (CH)-
2-(4-Nitrophenoxy)ethanol ~164 (C-O), ~141 (C-NO₂), ~126 (CH), ~115 (CH)~69 (-OCH₂), ~61 (-CH₂OH)
This compound ~149 (C-O), ~141 (C-NH₂), ~116 (CH), ~115 (CH)~68 (-OCH₂), ~42 (-CH₂NH₂)

Note: Shifts are approximate and based on general values for similar structures.[6]

Analysis:

  • The carbon directly attached to the nitro group (C-NO₂) at ~141 ppm in the precursors is replaced by a carbon attached to an amino group (C-NH₂) in the final product, which also appears around a similar region.

  • However, the carbon bearing the ether linkage (C-O) experiences a significant upfield shift from ~164 ppm in the nitro intermediate to ~149 ppm in the final aniline product. This reflects the change from being influenced by an electron-withdrawing system to an electron-donating one.

  • The aliphatic carbons also show predictable shifts, with the carbon adjacent to the newly formed aliphatic amine (-CH₂NH₂) appearing significantly upfield around 42 ppm.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of each compound, confirming that the desired atoms have been added or transformed.

Compound Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Key Fragmentation
4-Nitrophenol C₆H₅NO₃139.11140.03Loss of NO₂ (m/z 93)[7][8]
2-(4-Nitrophenoxy)ethanol C₈H₉NO₄183.16184.06Loss of NO₂ (m/z 138)[9][10]
This compound C₈H₁₂N₂O152.19153.10Complex, involves cleavage of the ether or ethylamine side chain.

Analysis: The progression of the reaction is easily tracked by the increase in mass from 139.11 g/mol to 183.16 g/mol after etherification, followed by a decrease to 152.19 g/mol upon reduction. The change in mass during the reduction step corresponds to the replacement of two oxygen atoms with two hydrogen atoms (-NO₂ to -NH₂), a net loss of 30 Da. Observing the correct molecular ion peak for each stage is a crucial validation point.

Conclusion

The synthesis of this compound from 4-Nitrophenol is a journey through distinct chemical landscapes, and spectroscopy is the essential map. Each analytical technique—FT-IR, NMR, and MS—provides a unique and complementary perspective, allowing for the unambiguous confirmation of each reaction step. By correlating the changes in functional groups with their expected spectral signatures, researchers can maintain stringent quality control, optimize reaction conditions, and ensure the successful synthesis of this versatile chemical intermediate. This guide equips scientists with the foundational knowledge to interpret these spectral changes with confidence and precision.

References

  • Vertex AI Search Result 1.
  • Wikipedia. 4-Nitrophenol. (Provides physical and spectroscopic properties of 4-Nitrophenol). [Link]

  • PubChem. 2-(4-Nitrophenoxy)ethanol. (Provides spectral and physical data for the intermediate). [Link]

  • NIST Chemistry WebBook. 2-(4-Nitrophenoxy)ethanol. (Provides IR and Mass Spectrum data). [Link]

  • SpectraBase. 4-Nitrophenol 1H NMR Spectrum. (Provides NMR data for 4-Nitrophenol). [Link]

  • NIST Chemistry WebBook. Phenol, 4-nitro-. (Provides mass spectrum for 4-Nitrophenol). [Link]

  • Chemeurope.com. 4-Nitrophenol. (Provides physical properties of 4-Nitrophenol). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. (Provides reference data for 13C NMR). [Link]

  • ChemHelp ASAP. Synthesis of Anilines. (Describes methods for reducing nitro groups to anilines). [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions. (Provides ¹H NMR data for various substituted anilines). [Link]

  • ResearchGate. FTIR Spectra of Aniline. (Provides a reference FT-IR spectrum for aniline). [Link]

  • ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and.... (Discusses electronic effects on aniline NMR spectra). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Equivalence

In the landscape of pharmaceutical development and chemical manufacturing, 4-(2-Aminoethoxy)aniline serves as a key building block and potential impurity. Its accurate quantification is not merely an analytical exercise but a cornerstone of quality control, ensuring the safety and efficacy of the final product. When analytical methods evolve, are transferred between laboratories, or when data from different techniques must be correlated, a rigorous cross-validation process is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering a framework for establishing methodological equivalence.

Cross-validation is the formal process of demonstrating that two or more distinct analytical methods yield comparable, reliable, and accurate results for the intended analyte.[1] This is critical for maintaining data integrity throughout a product's lifecycle, supporting regulatory compliance with bodies like the FDA and EMA, and ensuring seamless method transfer between sites.[2] This document will delve into the causality behind experimental choices, present detailed protocols, and provide a clear pathway for a successful cross-validation study.

Comparative Analysis of Primary Analytical Techniques

The choice of an analytical method is fundamentally a balance of sensitivity, selectivity, throughput, and the physicochemical properties of the analyte. For this compound, with its aromatic amine structure, both HPLC and GC present as robust options.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerhouse for the analysis of non-volatile or thermally labile compounds like many aniline derivatives.[3] Separation is achieved based on the analyte's partitioning between a stationary phase and a liquid mobile phase. Given the polarity of this compound, a reversed-phase method is the logical starting point.

  • Expertise & Experience: The primary amine and ether linkages in the molecule make it well-suited for retention on a C18 or similar non-polar stationary phase. UV detection is highly effective due to the presence of the aniline chromophore. The key to a robust HPLC method is achieving a balance in mobile phase composition to ensure good peak shape and resolution from potential impurities. The addition of a small amount of acid to the mobile phase, such as formic or phosphoric acid, is often necessary to protonate the amine group, preventing peak tailing and improving reproducibility.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a highly efficient separation technique for volatile and thermally stable compounds. While many anilines can be analyzed directly, their polarity can sometimes lead to poor peak shape or interaction with the analytical column.[5]

  • Expertise & Experience: The primary challenge with GC analysis of anilines is their potential for adsorption on active sites within the GC system. A highly inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.[6] To mitigate risks and enhance volatility, derivatization can be employed, though it adds a step to the sample preparation process.[7] The use of a mass spectrometer as a detector provides unparalleled selectivity and sensitivity, allowing for confident peak identification and quantification even at trace levels.[8]

Data Presentation: A Comparative Overview

The following table summarizes typical performance parameters for HPLC-UV and GC-MS methods based on data for analogous aniline compounds. This provides a baseline for what to expect during method validation for this compound.

Parameter HPLC-UV (Reversed-Phase) GC-MS (with Selective Ion Monitoring) Causality & Rationale
Linearity (r²) > 0.999[5]> 0.999[9]Both techniques are capable of excellent linearity when properly optimized. The detector response is directly proportional to the analyte concentration over a wide range.
Limit of Detection (LOD) 0.1–10 ng/mL[10]0.1–1 ng/mLGC-MS, particularly in Selective Ion Monitoring (SIM) mode, offers superior sensitivity by filtering out background noise and focusing only on ions specific to the analyte.[11]
Accuracy (Recovery) 98% - 108%[5]85% - 100%[8]HPLC often involves simpler sample preparation, leading to potentially higher recovery. GC methods may see slightly lower recovery due to extraction efficiency or derivatization steps.
Precision (RSD) ≤ 2%≤ 10%[11]HPLC systems with modern autosamplers typically exhibit very high injection precision. The multiple steps in a GC workflow (extraction, potential derivatization) can introduce slightly more variability.
Selectivity GoodExcellentSelectivity in HPLC is determined by chromatographic separation. GC-MS provides dual confirmation through retention time and mass spectrum, offering higher confidence in analyte identification.[9]
Throughput HighModerateHPLC methods can often be faster with direct injection. GC methods may have longer run times and more involved sample preparation.[12]

Experimental Protocols

The foundation of any cross-validation study is two fully validated, robust analytical methods. Below are detailed, illustrative protocols.

HPLC-UV Method Protocol

1. Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

2. Materials & Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (reagent grade)

  • Deionized water (18.2 MΩ·cm)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[4]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 70% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 240 nm

4. Standard & Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material expected to contain this compound. Dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Sonicate for 10 minutes to ensure complete dissolution, then filter through a 0.45 µm syringe filter prior to injection.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.[12]

  • Determine the concentration of this compound in the sample preparation by comparing its peak area response to the calibration curve.

GC-MS Method Protocol

1. Objective: To quantify this compound using a GC-MS method.

2. Materials & Reagents:

  • This compound reference standard

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Pyridine (GC grade)

3. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injection: 1 µL, Splitless mode

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Mode: Electron Ionization (EI), Selective Ion Monitoring (SIM)

  • Ions to Monitor: Determine the characteristic ions from a full scan injection of a derivatized standard (e.g., molecular ion and major fragments).

4. Standard & Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Prepare as described in the HPLC method, using Dichloromethane as the solvent.

  • Working Standard & Sample Preparation:

    • Pipette 1.0 mL of the appropriate standard dilution or sample solution into a 2-mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Pyridine and 100 µL of BSTFA w/ 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

5. Quantification:

  • Create a calibration curve using the derivatized standards.

  • Quantify the derivatized analyte in the sample using the sum of the areas of the selected ions.[9]

Cross-Validation Workflow and Visualization

The core of the cross-validation study is the direct comparison of results from the two validated methods on the same set of samples.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_gc Method 2: GC-MS Sample Homogeneous Sample Lot HPLC_Analysis Analyze Samples Sample->HPLC_Analysis GC_Analysis Analyze Samples Sample->GC_Analysis HPLC_Val Full Method Validation (Linearity, Accuracy, Precision) HPLC_Val->HPLC_Analysis HPLC_Results Results Set A HPLC_Analysis->HPLC_Results Compare Statistical Comparison (e.g., t-test, Equivalence Test) HPLC_Results->Compare GC_Val Full Method Validation (Linearity, Accuracy, Precision) GC_Val->GC_Analysis GC_Results Results Set B GC_Analysis->GC_Results GC_Results->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Analytical_Pathways cluster_hplc_path HPLC Pathway cluster_gc_path GC-MS Pathway hplc1 Sample Dilution hplc2 Filtration hplc1->hplc2 hplc3 Direct Injection hplc2->hplc3 hplc4 UV Detection hplc3->hplc4 gc1 Solvent Extraction gc2 Derivatization gc1->gc2 gc3 GC Injection gc2->gc3 gc4 MS Detection gc3->gc4

Sources

A Comparative Performance Analysis of 4-(2-Aminoethoxy)aniline-Based Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of electrochemical sensors based on 4-(2-Aminoethoxy)aniline and its derivatives. Designed for researchers, scientists, and drug development professionals, this document benchmarks performance against alternative sensing technologies, supported by experimental data and detailed protocols. We will explore the fundamental principles, fabrication techniques, and comparative performance metrics for key applications, including the detection of heavy metal ions and neurotransmitters.

Introduction: The Rationale for Aniline-Based Sensors

In the field of analytical chemistry, the demand for rapid, sensitive, and selective detection methods is perpetual.[1][2] Electrochemical sensors have emerged as a powerful solution, offering portability, cost-effectiveness, and high sensitivity.[1][3] The performance of these sensors is critically dependent on the material used to modify the working electrode, which serves as the recognition element.[4]

Aniline and its derivatives are highly valuable in this context, primarily for their ability to be electropolymerized into conductive polymers, such as polyaniline (PANI).[5][6][7] These polymers possess unique redox activity and electrical conductivity, which can be modulated by the presence of a target analyte, forming the basis of the sensing mechanism.[7]

The molecule this compound is a particularly interesting monomer for sensor development. Its structure combines three key features:

  • The Aniline Moiety: This primary aromatic amine is the polymerizable unit, forming the conductive polymer backbone.

  • The Ether Linkage: The ethoxy group provides flexibility and can influence the polymer's morphology and solubility.

  • The Terminal Amino Group: The primary amine on the ethoxy side-chain acts as a versatile functional handle. It can serve as a potent chelating site for metal ions or a reactive site for further functionalization, thereby enhancing the sensor's selectivity and sensitivity.

While extensive literature on sensors using the exact this compound molecule is nascent, its electrochemical behavior and performance can be reliably inferred by examining structurally similar compounds and polyaniline derivatives.[5][8][9] This guide will leverage data from these closely related systems to build a comprehensive performance benchmark.

Principle of Operation: Electrochemical Transduction

Sensors based on this compound operate on electrochemical principles. The core of the sensor is a working electrode (commonly glassy carbon, gold, or screen-printed carbon) modified with a thin film of electropolymerized this compound.[7][10]

The sensing mechanism involves the interaction of the analyte with the polymer film, which induces a measurable change in the electrochemical signal. This can occur through several mechanisms:

  • Redox Activity Modulation: The analyte may interact with the polymer, altering its oxidation or reduction potential or the corresponding peak current.

  • Catalytic Oxidation/Reduction: The polymer film can act as a catalyst, facilitating the electrochemical reaction of the analyte at a lower potential and with a higher current than on a bare electrode.[11]

  • Impedance Changes: The binding of an analyte can change the charge-transfer resistance at the electrode-solution interface, which can be measured using Electrochemical Impedance Spectroscopy (EIS).

Commonly used electrochemical techniques for analysis include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV).[12][13] DPV and SWV are particularly favored for quantitative analysis due to their higher sensitivity and better resolution compared to CV.[13]

G cluster_0 Sensor Fabrication cluster_1 Detection Workflow Bare_Electrode Bare Electrode (e.g., GCE) Monomer_Solution Monomer Solution (this compound) Electropolymerization Electropolymerization (via Cyclic Voltammetry) Monomer_Solution->Electropolymerization Modified_Electrode Polymer-Modified Electrode Electropolymerization->Modified_Electrode Analyte Analyte in Sample Solution Modified_Electrode->Analyte Incubation Incubation/ Interaction Analyte->Incubation Measurement Electrochemical Measurement (e.g., DPV, SWV) Incubation->Measurement Signal Analytical Signal (Current vs. Concentration) Measurement->Signal

Caption: General workflow for fabrication and use of a polymer-modified electrochemical sensor.

Performance Benchmarking by Analyte Class

The true measure of a sensor's utility lies in its performance against established alternatives for specific, high-impact analytes. Here, we compare aniline-derivative-based sensors in two critical domains: neurotransmitter detection and heavy metal analysis.

Application Focus: Dopamine Detection

Dopamine (DA) is a crucial neurotransmitter, and its detection is vital for diagnosing neurological disorders.[11] A major challenge in the electrochemical detection of dopamine is interference from ascorbic acid (AA) and uric acid (UA), which oxidize at similar potentials on bare electrodes.[14] Modified electrodes are essential for achieving selectivity.[11][14]

A molecularly imprinted polymer (MIP) created using a close structural analog, 4-(2-aminoethyl)aniline, as a pseudo-template has shown exceptional binding specificity for dopamine.[15] This high specificity is a direct result of the tailored binding cavities formed during polymerization. The performance of this sensor is compared with other common dopamine sensing platforms below.

Table 1: Performance Comparison for Dopamine (DA) Sensors

Sensor PlatformLinear Range (μM)Limit of Detection (LOD) (μM)Key AdvantagesReference
Aniline-Derivative MIP Not specifiedNot specified (High binding specificity)High selectivity due to imprinted cavities[15]
Graphene Oxide/Carbon Dots 1 - 3000.0002High sensitivity, good catalytic activity[16]
Polypyrrole/Mesoporous Silica Not specified0.5Successfully separates DA and AA signals[11]
Carbon Black Nanoparticles Not specifiedNot specified (Detects 0.05 mM DA)Simultaneous detection of DA, AA, and UA[14]
Fe₃O₄/SPEEK Composite 15.6 - 109.34.38Good stability, simple fabrication[10]

The data indicates that while aniline-derivative MIPs offer excellent selectivity, nanomaterial-based sensors, such as those using graphene, often provide lower limits of detection.[15][16] The choice of sensor therefore depends on the specific requirements of the application: prioritizing selectivity in complex biological samples versus achieving the lowest possible detection limit.

Application Focus: Heavy Metal Ion Detection

Heavy metal ions like lead (Pb²⁺) and cadmium (Cd²⁺) are toxic environmental pollutants that require sensitive monitoring.[17] Electrochemical sensors are well-suited for on-site detection of these ions.[1][17] The terminal amino group in the this compound structure is expected to act as an effective chelating agent for heavy metals, pre-concentrating them at the electrode surface and enhancing the detection signal. Aniline trimers have been demonstrated to effectively sense metal ions like Cu²⁺ and Fe³⁺.[18]

Below is a comparison of aniline-based sensing concepts with other advanced materials for heavy metal detection.

Table 2: Performance Comparison for Heavy Metal Ion Sensors

Sensor PlatformAnalyte(s)Linear RangeLimit of Detection (LOD)Key AdvantagesReference
Aniline Trimer (Colorimetric) Cu²⁺, Ag⁺, Fe³⁺Not specified0.099 - 0.214 μMVisual detection, multifunctional[18]
Bismuth Film Electrode Pb²⁺, Cd²⁺, Zn²⁺1 - 120 µg/L0.02 - 0.05 µg/LSimultaneous detection, high sensitivity[17]
Gold-Chitosan Nanocomposite Pb²⁺, Cd²⁺0.1 - 100 ppb0.07 ppb (Pb²⁺)Biopolymer-based, flexible sensor[3]
MOF-based Sensor Hg²⁺, Cu²⁺Not specified10 ppb (Hg²⁺)Tailorable pore size for selectivity[2]

The comparison shows that while aniline-based systems are effective, they face strong competition from established methods like bismuth film electrodes, which offer extremely low detection limits for multiple ions simultaneously.[17] The advantage of a this compound-based polymer would lie in its simple fabrication process (electropolymerization) and the inherent selectivity provided by the chelating amino groups.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, including crucial quality control steps.

Protocol 1: Fabrication of a Poly(this compound)-Modified Glassy Carbon Electrode (GCE)

Objective: To fabricate a functional sensor by electropolymerizing this compound onto a GCE surface.

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • This compound monomer

  • 0.5 M Sulfuric Acid (H₂SO₄) solution

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) and Potassium Ferrocyanide (K₄[Fe(CN)₆])

  • 0.1 M Potassium Chloride (KCl)

  • Polishing materials (Alumina slurry, polishing pads)

  • Electrochemical workstation

Procedure:

  • Electrode Preparation:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonciate the electrode in deionized water and then ethanol for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cleaning (QC Step 1):

    • Perform cyclic voltammetry on the bare GCE in 0.5 M H₂SO₄ from -0.2 V to +1.2 V for 10 cycles until a stable voltammogram is obtained. This ensures the electrode surface is electrochemically clean.

  • Electropolymerization:

    • Prepare a solution of 10 mM this compound in 0.5 M H₂SO₄.

    • Immerse the clean GCE in the monomer solution.

    • Polymerize the film by cycling the potential between -0.2 V and +1.0 V for 15 cycles at a scan rate of 50 mV/s. A growing polymer film should be evident by the increasing peak currents in the voltammogram.

    • After polymerization, rinse the modified electrode gently with deionized water.

  • Sensor Validation (QC Step 2):

    • Record the cyclic voltammogram of the modified electrode in a solution containing 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

    • Compare the peak-to-peak separation (ΔEp) with that of the bare GCE. A successful modification should result in a change in the redox behavior of the ferricyanide couple, often leading to faster electron transfer kinetics (smaller ΔEp), confirming the presence of the conductive polymer film.

Protocol 2: Electrochemical Detection of a Target Analyte

Objective: To quantify a target analyte using the fabricated sensor with Differential Pulse Voltammetry (DPV).

Procedure:

  • Prepare Standard Solutions: Create a series of standard solutions of the target analyte (e.g., Dopamine or Pb²⁺) in a suitable supporting electrolyte (e.g., phosphate-buffered saline for dopamine, acetate buffer for lead).

  • Optimize DPV Parameters:

    • Using a mid-range standard, optimize DPV parameters (e.g., pulse amplitude, pulse width, scan increment) to achieve the best signal-to-noise ratio.

  • Generate Calibration Curve:

    • Immerse the validated polymer-modified electrode in the supporting electrolyte and record a blank DPV scan.

    • Add successive aliquots of the analyte standard solution to the electrochemical cell.

    • Record the DPV scan after each addition, allowing for a short equilibration time (e.g., 60 seconds).

    • Plot the resulting peak current versus the analyte concentration to generate a calibration curve.

  • Sample Analysis:

    • Perform the same DPV measurement on the real sample (e.g., diluted biological fluid, treated water sample).

    • Determine the concentration of the analyte in the sample by interpolating its peak current from the calibration curve.

G cluster_0 Electrode Preparation cluster_1 Quality Control & Fabrication cluster_2 Analyte Detection start Start polish Polish GCE with Alumina Slurry start->polish rinse Rinse & Sonicate polish->rinse dry Dry Electrode rinse->dry qc1 QC 1: Electrochemical Cleaning in H₂SO₄ dry->qc1 polymerize Electropolymerize Monomer Film qc1->polymerize qc2 QC 2: Validate in [Fe(CN)₆]³⁻/⁴⁻ polymerize->qc2 ready Validated Sensor Ready qc2->ready calibrate Generate Calibration Curve with DPV ready->calibrate measure Measure Real Sample calibrate->measure analyze Calculate Concentration measure->analyze end End analyze->end

Caption: Step-by-step experimental workflow from electrode preparation to final analysis.

Concluding Remarks and Future Perspectives

Sensors based on this compound and its derivatives represent a promising platform in the field of electrochemical sensing. The primary advantage stems from the trifunctional nature of the monomer, which allows for the creation of a conductive, flexible, and highly functional polymer film in a single, straightforward electropolymerization step.

Key Advantages:

  • Simple, one-step fabrication via electropolymerization.

  • Inherent functionality from the terminal amino group for chelation or further modification.

  • Good electrical properties characteristic of polyaniline-based materials.

Current Limitations & Future Directions:

  • Interference: Like many electrochemical sensors, susceptibility to interference from structurally similar compounds in complex matrices remains a challenge that may require the integration of permselective membranes like Nafion.

  • Stability: The long-term stability of polymer films can be a concern, especially under continuous use or in harsh chemical environments.

  • Reproducibility: Ensuring high batch-to-batch reproducibility in the electropolymerization process is critical for commercial applications.

Future research should focus on creating composite materials, for instance by incorporating nanoparticles (e.g., gold, graphene) into the polymer matrix during electropolymerization.[12] This could synergistically combine the high surface area and catalytic properties of nanomaterials with the selective binding capabilities of the functionalized polymer, leading to sensors with significantly enhanced sensitivity and selectivity.[19][20]

References

  • Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection - PMC. (n.d.). PubMed Central.
  • Review on Electrochemical Techniques for Heavy Metal Detection in Aqueous Media. (2025). Preprints.org.
  • Electrochemical Detection of Dopamine at a Gold Electrode Modified with a Polypyrrole–Mesoporous Silica Molecular Sieves (MCM-48) Film - PMC. (n.d.). PubMed Central.
  • Novel Modifications to Carbon-Based Electrodes to Improve the Electrochemical Detection of Dopamine. (2016).
  • Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (n.d.). MDPI.
  • Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. (2024).
  • Electrochemical Detection of Dopamine with Graphene Oxide Carbon Dots Modified Electrodes. (2025). MDPI.
  • Electrochemical Detection of Dopamine at Fe3O4/SPEEK Modified Electrode - PMC. (2021). PubMed Central.
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Synthesis

4-(2-Aminoethoxy)aniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any critical intermediate, its purity is not merely a quality metric but a fundamental determinant of the final drug product's safety and efficacy. In the realm of medicinal chemistry, isomers—molecules with the same chemical formula but different structural arrangements—can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] The presence of an undesired isomer, even in trace amounts, can lead to unforeseen side effects, reduced therapeutic efficacy, or the formation of toxic metabolites.[3] Therefore, rigorous analytical characterization to ensure isomeric purity is a non-negotiable aspect of drug development and quality control.[4]

This guide provides an in-depth comparison of two robust, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive assessment of isomeric purity in this compound. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a comparative analysis to empower you to select and implement the most appropriate methodology for your research and development needs.

The Isomeric Landscape of (2-Aminoethoxy)aniline

The target molecule, this compound, is a para-substituted aniline. During its synthesis, typically involving reactions like the reduction of a corresponding nitrophenol derivative, positional isomers are the most probable process-related impurities.[5][6] The primary isomeric contaminants of concern are:

  • This compound (Para-isomer): The desired product.

  • 3-(2-Aminoethoxy)aniline (Meta-isomer): Potential impurity.

  • 2-(2-Aminoethoxy)aniline (Ortho-isomer): Potential impurity.

These isomers possess very similar physical properties, such as molecular weight and boiling point, which makes their separation and quantification a significant analytical challenge. The choice of analytical technique must be predicated on its ability to resolve these subtle structural differences.

Comparative Methodologies for Isomeric Purity Assessment

An effective purity assessment relies on methods that are selective, sensitive, and robust. We will compare RP-HPLC, a workhorse in pharmaceutical quality control, with the confirmatory power of GC-MS.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Expertise & Rationale: RP-HPLC is an exceptional tool for separating positional isomers of aromatic compounds.[7][8] The separation mechanism hinges on the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase. The subtle differences in the polarity and dipole moment of the ortho-, meta-, and para-isomers result in distinct retention times, allowing for their effective resolution.[9][10] Adjusting the mobile phase pH is critical; maintaining a pH that ensures the amino groups are in a consistent protonation state is key to achieving sharp, symmetrical peaks and reproducible results.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation:

    • A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Discovery® C18, 15 cm × 4.6 mm, 5 µm particles).[7]

    • Mobile Phase A: 0.02 M Ammonium Formate in water, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 10% B to 70% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample & Standard Preparation:

    • Stock Solutions: Prepare individual stock solutions (1 mg/mL) of this compound and its potential ortho- and meta-isomers in a 50:50 mixture of acetonitrile and water.

    • System Suitability Solution: Prepare a mixed solution containing all three isomers at a concentration of approximately 0.1 mg/mL each to verify resolution.

    • Test Sample: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.

  • Self-Validation & System Suitability:

    • Before sample analysis, inject the system suitability solution.

    • Acceptance Criteria: The resolution between any two isomeric peaks must be greater than 1.5. The tailing factor for the main this compound peak should be less than 2.0.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the individual standards.

    • Calculate the percentage of each isomer using the area percent method, assuming equal response factors for the isomers, which is a reasonable starting point for closely related structures under UV detection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase A & B SystemSuit System Suitability Test (Resolution > 1.5) MobilePhase->SystemSuit Standards Prepare Isomer Reference Standards Standards->SystemSuit Sample Prepare Test Sample (1 mg/mL) Inject Inject Sample into HPLC System Sample->Inject SystemSuit->Inject If Pass Acquire Acquire Chromatogram (UV @ 254 nm) Inject->Acquire Identify Identify Peaks by Retention Time Acquire->Identify Integrate Integrate Peak Areas Identify->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: Workflow for Isomeric Purity Analysis by HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS provides a powerful orthogonal technique for both separation and definitive identification. Separation in GC is based on the compound's volatility and interaction with the stationary phase.[11] While the isomers of (2-Aminoethoxy)aniline have very similar boiling points, a mid-polarity capillary column can effectively resolve them based on subtle differences in their interaction with the phase. The key advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector. It provides a mass spectrum "fingerprint" for each eluting peak, allowing for unambiguous identification by comparison to reference spectra, thereby eliminating false positives.[8][12]

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole system) with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: Rxi-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.[12]

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270°C.

    • Injection Mode: Split (50:1 ratio). A splitless injection may be used for trace analysis.

    • Oven Program: Start at 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).[12]

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-350 amu.

  • Sample & Standard Preparation:

    • Stock Solutions: Prepare individual stock solutions (1 mg/mL) of all three isomers in methanol or methylene chloride.

    • Test Sample: Dilute the this compound sample to a final concentration of approximately 1 mg/mL in the chosen solvent. Note: Derivatization is generally not required for these analytes but can be explored if peak tailing is severe.[13]

  • Self-Validation & System Suitability:

    • Inject a mixed standard solution containing all three isomers to confirm chromatographic resolution and verify the mass spectral identification of each component.

    • Acceptance Criteria: Baseline or near-baseline resolution between the isomeric peaks. The mass spectrum of each standard must match the reference or library spectrum with a high similarity index (>90%).

  • Data Analysis:

    • Extract the Total Ion Chromatogram (TIC).

    • Identify peaks by matching both the retention time and the acquired mass spectrum against the reference standards.

    • Quantify using the peak area from the TIC and report as area percent.

Workflow for GC-MS Purity Assessment```dot

Head-to-Head Performance Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as whether it is for routine quality control or for investigational, in-depth characterization.

Parameter RP-HPLC with UV Detection GC-MS
Selectivity/Resolution Excellent for positional isomers with optimized mobile phase and column.[7] Very good; resolution is highly dependent on the column and oven temperature program.
Sensitivity (LOD/LOQ) Good; typically in the low µg/mL range. Can be enhanced with on-line SPE.[14] Excellent, especially in Selected Ion Monitoring (SIM) mode, often reaching ng/mL levels.
Confirmation Power Moderate. Identification is based on retention time and UV spectrum, which is not unique.High. Provides a mass spectrum "fingerprint" for unambiguous compound identification.
Analysis Speed Moderate. Typical run times are 15-30 minutes per sample.Fast. Modern GC methods can have run times under 15 minutes.
Robustness & Ease of Use High. Considered a robust and routine technique in QC environments.Moderate. Requires more expertise for method development and maintenance (e.g., MS tuning).
Sample Constraints Ideal for polar, non-volatile compounds. No derivatization needed.[13] Requires analytes to be volatile and thermally stable. Amines can exhibit peak tailing.

Conclusion and Expert Recommendation

Both RP-HPLC and GC-MS are powerful and suitable techniques for assessing the isomeric purity of this compound. The selection of one over the other, or their use in conjunction, should be guided by the analytical objective.

  • For routine Quality Control (QC) and release testing, RP-HPLC is the recommended method. Its robustness, ease of use, and excellent resolving power for positional isomers make it ideal for high-throughput environments where the identity of potential impurities is already known.

  • For impurity identification, structural confirmation, and investigational studies, GC-MS is the superior choice. The definitive structural information provided by the mass spectrometer is invaluable for identifying unknown peaks and providing orthogonal confirmation of purity results obtained by HPLC.

Ultimately, a comprehensive analytical strategy, particularly during drug development, should leverage both techniques. HPLC can be used for routine purity checks, with GC-MS employed as a complementary method to confirm the identity of any observed impurities and to ensure that no co-eluting species are present under the HPLC peaks. This dual-pronged approach provides the highest level of confidence in the isomeric purity of your critical pharmaceutical intermediate.

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A Comparative Guide to the Thermal Analysis of Functionalized Polyanilines: Inferring the Properties of Poly(4-(2-Aminoethoxy)aniline)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the thermal properties of substituted polyaniline derivatives. Due to the limited availability of direct experimental data for poly(4-(2-Aminoethoxy)aniline), this document establishes a framework for understanding its potential thermal behavior by examining structurally related polymers. The principles, experimental protocols, and comparative data presented herein are intended for researchers, scientists, and drug development professionals working with conductive polymers.

Introduction: The Significance of Thermal Stability in Polyanilines

Polyaniline (PANI) and its derivatives are a class of conducting polymers with significant potential in various applications, including sensors, anti-corrosion coatings, and electronic devices. The thermal stability of these materials is a critical parameter that dictates their processing conditions and operational lifetime. Understanding the thermal degradation behavior is paramount for designing robust and reliable materials.

The introduction of functional groups onto the polyaniline backbone is a common strategy to enhance properties such as solubility and processability. However, these modifications also profoundly influence the polymer's thermal stability. This guide will explore these structure-property relationships through a comparative lens, with a specific focus on what can be inferred about the thermal characteristics of poly(this compound), a polymer featuring both an ether linkage and a primary amine in its side chain.

Experimental Methodologies for Thermal Analysis

The primary techniques for evaluating the thermal properties of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition profile of a material.

  • Sample Preparation: Ensure the polymer sample is dry and in a fine powder form to ensure uniform heat distribution.

  • Instrument Setup:

    • Place a small, accurately weighed sample (typically 5-10 mg) into an inert TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_run Experimental Run cluster_analysis Data Analysis Dry Dry Polymer Sample Grind Grind to Fine Powder Dry->Grind Weigh Weigh 5-10 mg Grind->Weigh Load Load into TGA Pan Weigh->Load Place Place in Furnace Load->Place Purge Purge with Nitrogen Place->Purge Heat Heat at 10°C/min to 800°C Purge->Heat Plot Plot Weight % vs. Temp Heat->Plot DTG Calculate DTG Curve Plot->DTG Analyze Identify Decomposition Temps DTG->Analyze

TGA Experimental Workflow Diagram.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[1]

  • Sample Preparation: Use a small amount of the dry polymer powder (typically 5-10 mg).

  • Instrument Setup:

    • Accurately weigh the sample into a DSC pan (e.g., aluminum).

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge the cell with an inert gas like nitrogen.

    • Temperature Program:

      • Heat the sample to a temperature above its expected transitions to erase its thermal history.

      • Cool the sample at a controlled rate.

      • Heat the sample again at a controlled rate (e.g., 10 °C/min) to record the thermal transitions.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic and exothermic events appear as peaks or shifts in the baseline.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_run Temperature Program cluster_analysis Data Analysis Weigh Weigh 5-10 mg Seal Seal in DSC Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Purge Purge with Nitrogen Load->Purge Heat1 First Heating Scan Purge->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Plot Plot Heat Flow vs. Temp Heat2->Plot Identify Identify Tg, Tm, Tc Plot->Identify

DSC Experimental Workflow Diagram.

Synthesis of Substituted Polyanilines

The most common method for synthesizing polyaniline and its derivatives is chemical oxidative polymerization.

General Protocol for Chemical Oxidative Polymerization
  • Monomer Solution: Dissolve the aniline monomer (e.g., this compound) in an acidic aqueous solution (typically 1 M HCl).

  • Initiator Solution: Prepare a separate aqueous solution of an oxidizing agent, such as ammonium persulfate (APS).

  • Polymerization: Slowly add the initiator solution to the monomer solution under constant stirring at a controlled temperature (often 0-5 °C).

  • Reaction: Allow the reaction to proceed for several hours, during which the polymer precipitates out of the solution.

  • Purification:

    • Filter the polymer precipitate.

    • Wash the polymer repeatedly with the acidic solution to remove unreacted monomer and oligomers.

    • Wash with a solvent like methanol to remove the oxidant and other impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature.

Comparative Thermal Analysis of Polyaniline Derivatives

The thermal stability of polyaniline is characterized by a multi-step degradation process. The introduction of substituents on the aniline ring significantly alters this behavior.

Thermal Degradation of Unsubstituted Polyaniline

Unsubstituted polyaniline (in its emeraldine base form) typically exhibits a three-stage weight loss in a nitrogen atmosphere:

  • Below 150 °C: Loss of moisture and other volatile components.

  • 200-350 °C: Removal of dopant molecules (if present).

  • Above 400 °C: Degradation of the polymer backbone.[2][3]

Influence of Alkoxy Substituents

Polyanilines with alkoxy substituents, such as poly(o-methoxyaniline) (POMA) and poly(o-ethoxyaniline) (POEA), have been studied for their enhanced solubility.

  • TGA Analysis: Studies have shown that the thermal stability of these derivatives is influenced by the length of the alkyl chain. Generally, the presence of these side chains can lead to a slight decrease in the onset temperature of decomposition compared to unsubstituted PANI due to the lower bond energy of the C-O bonds in the ether linkage. The degradation of the polymer backbone in these derivatives still occurs at temperatures above 400 °C.

PolymerOnset Decomposition Temp. (°C)Main Degradation Temp. (°C)Reference
Polyaniline (PANI)~400~520[4]
Poly(o-methoxyaniline) (POMA)~350~450[5]
Poly(o-ethoxyaniline) (POEA)~340~440[6]
  • DSC Analysis: The glass transition temperature (Tg) of alkoxy-substituted polyanilines can be lower than that of unsubstituted PANI. The flexible alkoxy side chains can increase the free volume between polymer chains, thus reducing the energy required for segmental motion.

Influence of Amino Substituents

The presence of additional amino groups in the substituent can have a more complex effect on thermal stability.

  • TGA Analysis: Amino groups can participate in hydrogen bonding between polymer chains. This can increase the intermolecular forces, potentially leading to an increase in thermal stability. However, the amino group itself can be a site for thermal degradation. The overall effect will depend on the balance between these factors. For instance, copolymers of aniline and aminophenols have shown varied thermal stabilities depending on the composition.[7]

Inferred Thermal Properties of Poly(this compound)

Based on the analysis of related structures, we can infer the following potential thermal properties for poly(this compound):

  • Synthesis: The monomer, this compound, contains a primary aromatic amine necessary for polymerization and is expected to be polymerizable via chemical oxidative polymerization.

  • TGA Profile: The thermal degradation of poly(this compound) is anticipated to be a multi-step process:

    • An initial weight loss below 150 °C due to the loss of moisture.

    • A subsequent degradation step, likely in the range of 250-400 °C, corresponding to the scission of the aminoethoxy side chain. The ether linkage and the C-N bond in the side chain are expected to be the initial points of thermal decomposition.

    • The final and major weight loss above 400 °C would be due to the degradation of the main polyaniline backbone.

  • Comparative Stability:

    • Compared to unsubstituted PANI, the onset of degradation for poly(this compound) is likely to be lower due to the presence of the less stable aminoethoxy side chain.

    • The primary amine in the side chain could potentially engage in hydrogen bonding, which might slightly enhance the stability of the polymer backbone compared to a simple alkoxy-substituted PANI. However, this effect is likely to be secondary to the inherent instability of the side chain itself.

  • DSC Profile: The flexible aminoethoxy side chain is expected to increase the free volume and chain mobility, likely resulting in a lower glass transition temperature (Tg) compared to unsubstituted PANI.

Degradation_Pathway cluster_step1 Step 1: < 150°C cluster_step2 Step 2: 250-400°C cluster_step3 Step 3: > 400°C P4AEPA Poly(this compound) Moisture_Loss Loss of Moisture P4AEPA->Moisture_Loss Heat Side_Chain_Scission Side Chain Scission (C-O and C-N bonds) Moisture_Loss->Side_Chain_Scission Increased Heat Backbone_Degradation Backbone Degradation Side_Chain_Scission->Backbone_Degradation Further Heat

Inferred Thermal Degradation Pathway.

Conclusion

This guide provides a foundational understanding and detailed experimental protocols for researchers to conduct their own thermal analysis of this and other novel polyaniline derivatives. The comparative data and inferred properties serve as a valuable starting point for material design and characterization in the field of conductive polymers.

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A Senior Application Scientist's Guide to Confirming the Structure of 4-(2-Aminoethoxy)aniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. This guide provides an in-depth technical comparison of the analytical evidence derived from two common, yet distinct, reactions of the versatile building block, 4-(2-Aminoethoxy)aniline. By examining the products of N-acetylation and N-sulfonylation, we will illustrate how a multi-technique analytical approach provides irrefutable evidence for the formation of the target molecules. This guide will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and reproducibility.

Introduction to this compound and its Reactivity

This compound is a valuable bifunctional molecule in medicinal chemistry and materials science. It possesses two distinct nucleophilic centers: a primary aromatic amine and a primary aliphatic amine. The aromatic amine is directly attached to the benzene ring, making it less basic and more sterically hindered, while the terminal aliphatic amine of the ethoxy chain is more basic and accessible. This difference in reactivity allows for selective chemical modifications, leading to a diverse range of derivatives with tailored properties.

This guide will focus on two fundamental transformations of the aromatic amine moiety: N-acetylation and N-sulfonylation. These reactions are widely employed to modify the electronic and steric properties of the aniline core, which can profoundly influence the biological activity and material characteristics of the resulting compounds.

Reaction 1: N-Acetylation of this compound

N-acetylation is a common strategy to protect the aromatic amine or to introduce an acetamido group, which can alter solubility and hydrogen bonding capabilities. The reaction of this compound with an acetylating agent, such as acetic anhydride, selectively targets the more nucleophilic aromatic amine under controlled conditions.

Experimental Protocol: Synthesis of N-(4-(2-Aminoethoxy)phenyl)acetamide

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(4-(2-Aminoethoxy)phenyl)acetamide.

Characterization of N-(4-(2-Aminoethoxy)phenyl)acetamide

The structure of the synthesized N-(4-(2-Aminoethoxy)phenyl)acetamide is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Analytical Data:

Technique Predicted Data for N-(4-(2-Aminoethoxy)phenyl)acetamide
¹H NMR Aromatic protons (d, ~7.4 ppm, 2H), Aromatic protons (d, ~6.8 ppm, 2H), -OCH₂- (t, ~4.0 ppm, 2H), -CH₂NH₂ (t, ~3.0 ppm, 2H), -NHCOCH₃ (s, ~8.0 ppm, 1H), -COCH₃ (s, ~2.1 ppm, 3H), -NH₂ (br s, ~1.6 ppm, 2H)
¹³C NMR Carbonyl carbon (~168 ppm), Aromatic C-O (~155 ppm), Aromatic C-N (~132 ppm), Aromatic CH (~122 ppm, ~115 ppm), -OCH₂- (~69 ppm), -CH₂NH₂ (~42 ppm), -COCH₃ (~24 ppm)
Mass Spec (EI) [M]⁺ at m/z 194. Fragmentation peaks corresponding to the loss of the acetamido group and cleavage of the ethoxy chain.

Reaction 2: N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonamide moiety, a critical functional group in many pharmaceutical agents due to its ability to mimic the transition state of enzymatic reactions and participate in strong hydrogen bonding. The reaction of this compound with a sulfonyl chloride, such as benzenesulfonyl chloride, also selectively targets the aromatic amine.

Experimental Protocol: Synthesis of 4-(2-Aminoethoxy)benzenesulfonamide

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.5 equivalents) and cool the mixture to 0 °C.

  • Add benzenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(2-Aminoethoxy)benzenesulfonamide.

Characterization of 4-(2-Aminoethoxy)benzenesulfonamide

The structure of the synthesized 4-(2-Aminoethoxy)benzenesulfonamide is confirmed using NMR and MS.

Predicted Analytical Data:

Direct experimental data for 4-(2-Aminoethoxy)benzenesulfonamide is scarce. The predicted data below is based on the known spectral data for the closely related compound 4-(2-Aminoethyl)benzenesulfonamide and general knowledge of sulfonamide spectra.[1][2]

Technique Predicted Data for 4-(2-Aminoethoxy)benzenesulfonamide
¹H NMR Aromatic protons of benzenesulfonyl group (m, ~7.8-7.5 ppm, 5H), Aromatic protons (d, ~7.1 ppm, 2H), Aromatic protons (d, ~6.8 ppm, 2H), -OCH₂- (t, ~4.0 ppm, 2H), -CH₂NH₂ (t, ~3.0 ppm, 2H), -SO₂NH- (s, ~9.5 ppm, 1H), -NH₂ (br s, ~1.6 ppm, 2H)
¹³C NMR Aromatic C-S (~140 ppm), Aromatic C-O (~158 ppm), Aromatic CH of benzenesulfonyl group (~132, ~129, ~127 ppm), Aromatic CH (~124 ppm, ~115 ppm), -OCH₂- (~68 ppm), -CH₂NH₂ (~42 ppm)
Mass Spec (EI) [M]⁺ at m/z 292. Fragmentation would likely involve cleavage of the S-N bond and the ethoxy side chain.

Comparative Analysis of Reaction Products

The structural differences between the N-acetylated and N-sulfonated products are clearly discernible through the comparative analysis of their spectral data.

Spectroscopic Feature N-(4-(2-Aminoethoxy)phenyl)acetamide 4-(2-Aminoethoxy)benzenesulfonamide Key Differentiator
¹H NMR Acetyl protons (-COCH₃) singlet at ~2.1 ppm. Amide proton (-NHCO-) singlet around 8.0 ppm.Absence of acetyl proton signal. Sulfonamide proton (-SO₂NH-) singlet further downfield (~9.5 ppm). Presence of signals for the benzenesulfonyl group protons.The presence of the sharp acetyl singlet is a definitive marker for the acetylation product. The chemical shift of the N-H proton is significantly different.
¹³C NMR Carbonyl carbon (~168 ppm) and methyl carbon (~24 ppm) of the acetyl group.Absence of acetyl group carbons. Presence of additional aromatic carbon signals from the benzenesulfonyl group.The presence of the carbonyl and methyl carbon signals from the acetyl group is characteristic of the acetylation product.
Mass Spec (EI) Molecular ion peak at m/z 194.Molecular ion peak at m/z 292.The significant difference in molecular weight provides a clear distinction between the two products.

Visualizing the Synthetic Pathways and Analytical Workflow

To further clarify the processes described, the following diagrams illustrate the reaction pathways and the general analytical workflow for structure confirmation.

ReactionPathways cluster_acetylation N-Acetylation cluster_sulfonylation N-Sulfonylation A This compound C N-(4-(2-Aminoethoxy)phenyl)acetamide A->C B Acetic Anhydride, Pyridine B->C D This compound F 4-(2-Aminoethoxy)benzenesulfonamide D->F E Benzenesulfonyl chloride, Pyridine E->F

Caption: Reaction schemes for the N-acetylation and N-sulfonylation of this compound.

AnalyticalWorkflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (e.g., EI, ESI) Start->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: General analytical workflow for the structural confirmation of synthesized organic compounds.

Conclusion

The structural confirmation of reaction products is a critical step in chemical synthesis. This guide has demonstrated how a combination of synthetic protocols and analytical techniques can be used to unequivocally identify the products of N-acetylation and N-sulfonylation of this compound. By comparing the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, clear and distinct fingerprints for each product emerge. The provided experimental protocols and analytical workflows serve as a robust framework for researchers in the field, ensuring the integrity and validity of their synthetic endeavors. The principles outlined here are broadly applicable to the characterization of a wide range of organic molecules, reinforcing the power of a multi-faceted analytical approach in modern chemistry.

References

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.). Retrieved January 8, 2026, from [Link]

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A Comparative Guide to In-Silico and Experimental Profiling of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between the computationally predicted (in-silico) and experimentally determined properties of 4-(2-Aminoethoxy)aniline. In an era where rapid screening and rigorous validation are cornerstones of drug development and chemical safety assessment, understanding the synergy and divergence between predictive modeling and empirical testing is paramount. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper insight into the causality behind experimental choices and the validation frameworks that ensure scientific integrity.

Introduction: The Dual Pillars of Chemical Characterization

This compound is a bifunctional molecule featuring both a primary aromatic amine and a primary aliphatic amine, linked by an ether chain. This structure presents an interesting case for property prediction and analysis, as the two amine groups possess distinct basicities and the overall structure confers specific physicochemical characteristics.

In modern chemical research, the journey from a molecule's conception to its application is guided by two complementary philosophies:

  • In-Silico Prediction: Computational models offer a rapid, cost-effective, and high-throughput means to forecast a molecule's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicities.[1][2][3] These predictions are invaluable for prioritizing candidates and identifying potential liabilities early in the discovery pipeline.

  • Experimental Validation: Laboratory-based experimentation remains the gold standard for confirming a molecule's true properties. Empirical data provides the ground truth against which computational models are benchmarked and refined. It is the definitive measure of a compound's behavior under real-world conditions.

This guide will dissect these two approaches, using this compound as a central case study to illustrate the convergence and divergence of these essential methodologies.

In-Silico Profiling: The Predictive Blueprint

In-silico property prediction leverages quantitative structure-activity relationship (QSAR) models, molecular fingerprinting, and machine learning algorithms to estimate a molecule's behavior based on its structure.[4][5] These models are trained on vast datasets of experimentally verified compounds.

Predicted Physicochemical and ADME/Tox Properties

For a molecule like this compound, computational tools can predict a range of critical parameters. While a specific, unified database entry for all predicted properties of this exact molecule is not available, we can infer typical predictions based on its structural analogues found in databases like PubChem. For instance, a structurally related compound, 4-[2-(2-Aminoethylsulfonyl)ethoxy]aniline, has computed properties listed in PubChem, which gives us a window into the types of predictions available.[6]

Key predicted properties would include:

  • pKa: The acid dissociation constant. Due to the presence of two amine groups, at least two pKa values are expected. The aromatic amine is expected to be less basic (lower pKa) than the aliphatic amine.

  • logP: The logarithm of the octanol-water partition coefficient, a measure of lipophilicity. This is crucial for predicting membrane permeability and absorption.

  • Water Solubility (logS): The intrinsic solubility of the molecule in water.

  • ADME Properties: Predictions on human intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450.

  • Toxicity: Flags for potential mutagenicity, carcinogenicity, and other toxic endpoints. Aniline and its derivatives are known to warrant careful toxicological evaluation.[7][8][9][10]

Workflow for In-Silico Prediction

The computational workflow is a streamlined process designed for high-throughput analysis.

G cluster_input Input Stage cluster_processing Computational Modeling cluster_output Output Data mol_structure Molecular Structure (e.g., SMILES String) qsar QSAR & Machine Learning Models mol_structure->qsar physchem Physicochemical Calculators (pKa, logP) mol_structure->physchem admet ADME/Tox Simulators mol_structure->admet predicted_data Predicted Properties Profile: - pKa - logP - Solubility - ADME Profile - Toxicity Flags qsar->predicted_data physchem->predicted_data admet->predicted_data

Caption: Workflow for in-silico property prediction of a chemical entity.

Experimental Characterization: The Empirical Ground Truth

Experimental protocols provide definitive data through direct measurement. The choice of method is critical and is dictated by the property being investigated and the required level of precision.

Methodology for Physicochemical Property Determination

A. Determination of pKa (Acid Dissociation Constant)

The pKa values of the two amine groups are critical to understanding the molecule's ionization state at physiological pH, which influences solubility, permeability, and receptor binding.

  • Protocol: Potentiometric Titration

    • Preparation: A precise weight of this compound hydrochloride is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C).

    • Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.

    • Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base, two inflection points will be observed.

  • Causality: Potentiometric titration is a robust and direct method for measuring pKa.[11][12] It relies on the fundamental thermodynamic principles of acid-base equilibrium, making it a self-validating system when performed with properly calibrated equipment and standardized reagents.

B. Determination of logP (Lipophilicity)

LogP is a fundamental parameter in drug design, governing how a compound partitions between aqueous and lipid environments.

  • Protocol: Shake-Flask Method (OECD Guideline 107)

    • Phase Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours, then allowed to separate.

    • Partitioning: A small, known amount of this compound is dissolved in one of the phases. This solution is then combined with a precise volume of the other phase in a separatory funnel.

    • Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached (typically several hours). The mixture is then centrifuged to ensure complete phase separation.

    • Quantification: The concentration of the analyte in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Causality: The shake-flask method is considered the "gold standard" for logP determination because it is a direct measurement of the partitioning equilibrium.[13][14] Its accuracy depends on precise quantification and ensuring that true equilibrium is achieved.

Methodology for Structural and Toxicological Analysis

C. Spectroscopic Confirmation

Techniques like Infrared (IR) Spectroscopy are used to confirm the presence of key functional groups.

  • Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

    • A small sample of this compound is placed on the ATR (Attenuated Total Reflectance) crystal of an FT-IR spectrometer.

    • The spectrum is recorded, typically from 4000 to 400 cm⁻¹.

    • The resulting spectrum is analyzed for characteristic absorption bands. For this molecule, we expect:

      • N-H Stretching (Primary Amines): Two distinct bands in the 3450-3250 cm⁻¹ region, characteristic of the symmetric and asymmetric stretches of the -NH₂ groups.[15][16][17]

      • C-N Stretching (Aromatic Amine): A strong band around 1335-1250 cm⁻¹.[15]

      • C-O Stretching (Ether): A strong band in the 1275-1000 cm⁻¹ region.

  • Self-Validation: The combination of characteristic peaks provides a unique fingerprint, and when combined with NMR and Mass Spectrometry, provides incontrovertible structural evidence.

D. Genotoxicity Assessment

Given the known concerns with some aniline derivatives, assessing mutagenic potential is crucial.[8][18]

  • Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

    • Strain Selection: Tester strains of Salmonella typhimurium (e.g., TA98, TA100), which are histidine-auxotrophic (cannot synthesize histidine), are selected.

    • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

    • Exposure: The tester strains are exposed to various concentrations of this compound on a minimal agar plate lacking histidine.

    • Incubation: The plates are incubated for 48-72 hours.

    • Analysis: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic effect.

  • Causality: The Ames test is a standard, validated screening assay for identifying potential gene mutagens.[18] The inclusion of the S9 mix is critical because many aniline compounds are not mutagenic themselves but are metabolized to genotoxic intermediates in the liver.[10]

Workflow for Experimental Validation

The experimental workflow is an iterative and multi-faceted process to build a complete and validated profile of the compound.

G cluster_synthesis Material cluster_testing Experimental Analysis cluster_results Verified Data sample Pure Sample of This compound physchem_exp Physicochemical Tests (Titration, Shake-Flask) sample->physchem_exp spectro_exp Spectroscopy (FT-IR, NMR, MS) sample->spectro_exp tox_exp Toxicology Assays (e.g., Ames Test) sample->tox_exp exp_data Experimental Data Package: - Measured pKa - Measured logP - Spectral Data - Genotoxicity Results physchem_exp->exp_data spectro_exp->exp_data tox_exp->exp_data

Caption: Workflow for the experimental validation of a chemical compound.

Data Comparison: Bridging Prediction and Reality

The ultimate goal is to compare the data sets. Discrepancies between predicted and experimental values are not failures but learning opportunities that help refine computational models and deepen our understanding of molecular behavior.

PropertyIn-Silico Prediction (Typical for similar structures)Experimental Value / ExpectationMethod of Determination
Molecular Weight 152.19 g/mol (Calculated)152.19 g/mol Mass Spectrometry
pKa₁ (Aromatic NH₂) ~4.0 - 5.0Expected to be less basicPotentiometric Titration
pKa₂ (Aliphatic NH₂) ~9.0 - 10.0Expected to be more basicPotentiometric Titration
logP -0.4 (XLogP3 for a sulfonyl analogue)[6]Likely to be low (< 1) due to polar amine groupsShake-Flask Method / HPLC
Genotoxicity May be flagged based on aniline substructureRequires empirical testingAmes Test (OECD 471)
Key IR Peaks (cm⁻¹) N/A~3400 & ~3300 (N-H), ~1280 (Ar C-N)FT-IR Spectroscopy

Analysis of Discrepancies:

  • pKa: Predicting the pKa of polyfunctional molecules can be challenging. Computational models may struggle with the electronic interplay between the two distant amine groups through the ether linkage. Experimental titration provides the definitive answer to how these groups influence each other's basicity.

  • logP: The predicted logP for a sulfonyl analogue was -0.4, indicating high hydrophilicity.[6] this compound would also be expected to be highly polar. However, factors like intramolecular hydrogen bonding, which can shield polar groups and increase lipophilicity, are difficult for some algorithms to model perfectly. The shake-flask method directly measures the net result of all such intermolecular and intramolecular forces.[13]

  • Toxicity: In-silico toxicity flags are often based on the presence of structural alerts (fragments known to be associated with toxicity). While the aniline moiety is a known alert, not all derivatives are genotoxic.[8] The Ames test is therefore indispensable for confirming or refuting the computational prediction.

Conclusion: An Integrated Approach to Chemical Science

The comparison of in-silico and experimental data for this compound underscores a critical principle in modern scientific research: prediction and validation are two sides of the same coin. In-silico tools provide invaluable guidance, enabling researchers to prioritize efforts and anticipate challenges. However, the empirical data generated through robust, validated experimental protocols remains the ultimate arbiter of a molecule's true character.

By strategically integrating these approaches, research and development organizations can accelerate innovation while upholding the highest standards of scientific integrity, ensuring that decisions are based on a comprehensive and validated understanding of a chemical's properties.

References

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  • Maciejewska, D., et al. (2014). Synthesis and characterization of 4-(2-aminoethyl)aniline imprinted polymer as a highly effective sorbent of dopamine. Talanta, 119, 623-631. [Link]

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  • Yildiz, Y., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
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  • Sihtmäe, M., et al. (2012). Toxicity of five anilines to crustaceans, protozoa and bacteria. Ecotoxicology and Environmental Safety, 80, 239-245.
  • Wu, Z., et al. (2024). An Evolved Transformer Model for ADME/Tox Prediction. Molecules, 29(3), 711. [Link]

  • Carl ROTH. Safety Data Sheet: Aniline. [Link]

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  • Zeller, A., & Zaugg, F. (1990). Genotoxicity of aniline derivatives in various short-term tests.
  • Yoshimi, N., et al. (1988). The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Mutation Research/Genetic Toxicology, 206(2), 183-191. [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2).
  • Grand View Research. (2023). ADME Toxicology Testing Market Size, Share & Trends Analysis Report.
  • Liu, R., et al. (2018). Machine Learning Based Toxicity Prediction: From Chemical Structural Description to Transcriptome Analysis. International Journal of Molecular Sciences, 19(8), 2358. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. [Link]

  • Ghalami-Choobar, B., & Masoumpour, M. (2014). The calculated pKb values of aniline using different methods and basis sets at 298.15 K.
  • National Institute of Standards and Technology (NIST). Aniline - IR Spectrum. NIST Chemistry WebBook. [Link]

  • Huang, R., et al. (2016). Modelling the Tox21 10 K chemical profiles for in vivo toxicity prediction and mechanism characterization.
  • Deka, R. C., & Jha, A. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research, 3(1).
  • Notario, R., & Rios, M. A. (2020). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Molecules, 25(11), 2639.
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  • Majumdar, D. J., et al. (2023). Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds. Journal of Molecular Structure, 1276, 134789. [Link]

  • Gębka, K., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3481. [Link]

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A Comparative Guide to the Synthetic Routes of 4-(2-Aminoethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Aminoethoxy)aniline is a key structural motif and a valuable building block in medicinal chemistry and drug development. Its unique combination of a primary aromatic amine and a flexible aminoethoxy side chain makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this important compound, offering detailed experimental protocols, performance data, and expert insights to aid researchers in selecting the most suitable route for their specific needs.

The two most prevalent synthetic strategies for this compound commence from readily available starting materials: 4-nitrophenol and 4-aminophenol. Each route presents a distinct set of advantages and challenges concerning reaction conditions, reagent toxicity, yield, and purification. This guide will meticulously dissect each pathway, providing the necessary details for researchers to make informed decisions in their synthetic endeavors.

Route 1: Synthesis Starting from 4-Nitrophenol

This synthetic pathway is a robust and widely employed method that involves a three-step sequence: Williamson ether synthesis, introduction of the amino group, and reduction of the nitro functionality.

Logical Workflow for Route 1

Route 1 Workflow A 4-Nitrophenol B 1-(2-Bromoethoxy)-4-nitrobenzene A->B Williamson Ether Synthesis (1,2-Dibromoethane, K2CO3) C 2-(4-Nitrophenoxy)ethan-1-amine B->C Amination (e.g., Gabriel Synthesis or NH3) D This compound C->D Nitro Group Reduction (e.g., H2/Pd-C or SnCl2/HCl)

Caption: Synthetic pathway of this compound starting from 4-nitrophenol.

Step-by-Step Experimental Protocol for Route 1

Step 1: Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene

This initial step utilizes the classical Williamson ether synthesis to couple 4-nitrophenol with an excess of 1,2-dibromoethane. The use of a base like potassium carbonate is crucial for the deprotonation of the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.[1][2]

  • Materials: 4-Nitrophenol, 1,2-dibromoethane, Potassium carbonate (K₂CO₃), Butanone (or DMF[1]).

  • Procedure:

    • To a solution of 4-nitrophenol (1 eq.) in butanone, add potassium carbonate (2.5 eq.) and 1,2-dibromoethane (3 eq.).[2]

    • Heat the mixture at reflux for 18 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.

    • The resulting residue is then purified by column chromatography to yield 1-(2-bromoethoxy)-4-nitrobenzene as a light yellow solid.[2] A reported yield for this reaction is approximately 70-81%.[1][2]

Step 2: Synthesis of 2-(4-Nitrophenoxy)ethan-1-amine

The second step involves the conversion of the bromo intermediate to a primary amine. The Gabriel synthesis is a highly effective method for this transformation, as it prevents the formation of over-alkylated byproducts.[3][4][5][6][7]

  • Materials: 1-(2-Bromoethoxy)-4-nitrobenzene, Potassium phthalimide, Dimethylformamide (DMF), Hydrazine hydrate.

  • Procedure:

    • Dissolve 1-(2-bromoethoxy)-4-nitrobenzene (1 eq.) and potassium phthalimide (1.1 eq.) in DMF.

    • Heat the reaction mixture and monitor for completion by TLC.

    • After cooling, the intermediate N-(2-(4-nitrophenoxy)ethyl)phthalimide is treated with hydrazine hydrate in a suitable solvent like ethanol to cleave the phthalimide group.[5]

    • The resulting primary amine, 2-(4-nitrophenoxy)ethan-1-amine, is then isolated after workup and purification.

Step 3: Synthesis of this compound (Reduction of the Nitro Group)

The final step is the reduction of the nitro group to the corresponding aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[8][9]

  • Materials: 2-(4-Nitrophenoxy)ethan-1-amine, Palladium on carbon (10% Pd/C), Ethanol or Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 2-(4-nitrophenoxy)ethan-1-amine in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of the yellow color).

    • Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to obtain this compound.

Route 2: Synthesis Starting from 4-Aminophenol

This alternative route begins with 4-aminophenol and requires the protection of the more nucleophilic amino group before the etherification step. This strategy avoids the use of a nitro intermediate and the subsequent high-pressure hydrogenation.

Logical Workflow for Route 2

Route 2 Workflow A 4-Aminophenol B tert-Butyl (4-hydroxyphenyl)carbamate A->B N-Protection (Boc Anhydride, Base) C tert-Butyl (4-(2-hydroxyethoxy)phenyl)carbamate B->C O-Alkylation (2-Chloroethanol, Base) D This compound C->D N-Deprotection (Acid, e.g., TFA or HCl)

Caption: Synthetic pathway of this compound starting from 4-aminophenol.

Step-by-Step Experimental Protocol for Route 2

Step 1: N-Protection of 4-Aminophenol

The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines due to its stability and ease of removal under acidic conditions.[10][11][12][13][14]

  • Materials: 4-Aminophenol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF) or a water/acetone mixture.[13]

  • Procedure:

    • Dissolve 4-aminophenol (1 eq.) in a suitable solvent system (e.g., THF/water).

    • Add a base such as triethylamine or sodium hydroxide.

    • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • After an aqueous workup and extraction with an organic solvent, the N-Boc protected 4-aminophenol can be isolated and purified.

Step 2: O-Alkylation of tert-Butyl (4-hydroxyphenyl)carbamate

With the amino group protected, the phenolic hydroxyl can be selectively alkylated using a Williamson ether synthesis.

  • Materials: tert-Butyl (4-hydroxyphenyl)carbamate, 2-Chloroethanol, Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), Acetonitrile or THF.

  • Procedure:

    • To a solution of tert-butyl (4-hydroxyphenyl)carbamate (1 eq.) in acetonitrile, add potassium carbonate (2 eq.).[15]

    • Add 2-chloroethanol (1.2 eq.) and heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, cool the reaction, filter the inorganic salts, and concentrate the filtrate.

    • The crude product, tert-butyl (4-(2-hydroxyethoxy)phenyl)carbamate, can be purified by column chromatography.

Step 3: N-Deprotection to Yield this compound

The final step is the removal of the Boc protecting group under acidic conditions to liberate the free aniline.[5][7][16][17][18]

  • Materials: tert-Butyl (4-(2-hydroxyethoxy)phenyl)carbamate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM) or Dioxane.

  • Procedure:

    • Dissolve the Boc-protected compound in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[18]

    • Alternatively, a solution of 4M HCl in dioxane can be used.[5]

    • The solvent and excess acid are removed under reduced pressure, and the resulting salt is neutralized with a base to afford the final product, this compound.

Performance Comparison of Synthetic Routes

ParameterRoute 1 (from 4-Nitrophenol)Route 2 (from 4-Aminophenol)
Starting Material Cost Generally lowerGenerally higher
Number of Steps 33
Key Reactions Williamson Ether Synthesis, Amination, Nitro ReductionN-Protection, O-Alkylation, N-Deprotection
Overall Yield Moderate to GoodGood
Reagent Hazards 1,2-dibromoethane (toxic), Hydrazine (toxic), High-pressure H₂Boc-anhydride (irritant), Strong acids (corrosive)
Purification Multiple chromatographic purifications may be neededChromatographic purifications generally required
Scalability Well-established for industrial scaleCan be scaled, but protection/deprotection adds steps
Key Advantages Utilizes inexpensive starting materials.Avoids hazardous nitro-intermediates and high-pressure hydrogenation.
Key Disadvantages Involves toxic reagents and potentially hazardous reduction step.Requires protection/deprotection steps, increasing atom economy concerns.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and tolerance for hazardous reagents.

Route 1 , starting from 4-nitrophenol, is a more traditional and often more cost-effective approach, particularly for large-scale production. However, it necessitates careful handling of toxic reagents and a potentially hazardous hydrogenation step.

Route 2 , commencing with 4-aminophenol, is generally considered a "greener" alternative as it avoids the use of a nitro intermediate and high-pressure hydrogenation. The trade-off lies in the additional protection and deprotection steps, which can impact the overall atom economy and may require more careful optimization.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the synthetic route that best aligns with their laboratory capabilities and project goals.

References

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Evaluating the Biocompatibility of 4-(2-Aminoethoxy)aniline-Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced biomaterials for medical devices and drug delivery systems, surface modification is paramount. The interface between a material and the biological environment dictates its fate—whether it is accepted by the body or triggers a cascade of adverse reactions. This guide provides a comprehensive framework for evaluating the biocompatibility of materials functionalized with 4-(2-Aminoethoxy)aniline, a bifunctional linker possessing an aromatic amine and a flexible aminoethoxy chain.

This document is structured not as a rigid protocol, but as a logical, in-depth guide for researchers, scientists, and drug development professionals. We will explore the predicted interfacial behavior of these modified materials, detail a robust validation workflow grounded in international standards, and objectively compare their expected performance against common alternative surface chemistries.

The Rationale for this compound Modification

The choice of this compound as a surface modifier is rooted in its unique chemical architecture. The primary amine on the ethoxy tail provides a reactive handle for covalent immobilization of biomolecules (peptides, proteins, drugs), while the aniline group can be used for polymerization or electrochemical applications.[1] However, the very presence of an aniline derivative necessitates a rigorous biocompatibility assessment, as aromatic amines are a class of chemicals known for their potential to cause adverse health effects following metabolic activation.[2]

The central question is whether the benefits of this functionalization outweigh the potential biological risks. This guide will equip you with the strategy to answer that question.

A Framework for Comprehensive Biocompatibility Evaluation

A thorough evaluation of any new biomaterial must be systematic and multi-faceted, addressing different biological endpoints. The International Organization for Standardization (ISO) provides a crucial framework in its 10993 series of standards, which guides the biological evaluation of medical devices.[3][4] Our evaluation strategy for this compound-modified materials is built upon these principles.

Below is a logical workflow for a comprehensive biocompatibility assessment.

G cluster_0 Phase 1: In Vitro Assessment (ISO 10993-5 & 10993-4) cluster_1 Phase 2: In Vivo Evaluation (ISO 10993-6) cluster_2 Phase 3: Final Assessment Cytotoxicity Cytotoxicity Assays (ISO 10993-5) MTT MTT Assay (Metabolic Activity) Cytotoxicity->MTT Key Tests LDH LDH Assay (Membrane Integrity) Cytotoxicity->LDH Key Tests Implantation Subcutaneous Implantation (ISO 10993-6) Cytotoxicity->Implantation If low cytotoxicity Hemocompatibility Hemocompatibility Tests (ISO 10993-4) Thrombosis Thrombosis & Coagulation Hemocompatibility->Thrombosis Key Tests Platelets Platelet Adhesion & Activation Hemocompatibility->Platelets Key Tests Hemolysis Hemolysis Assay Hemocompatibility->Hemolysis Key Tests Hemocompatibility->Implantation If hemocompatible Histopathology Histopathological Analysis (Inflammatory Response) Implantation->Histopathology Systemic Systemic Toxicity (If required) Implantation->Systemic Device Dependent RiskAnalysis Benefit-Risk Analysis Implantation->RiskAnalysis Integrate all data

Caption: A phased approach to biocompatibility evaluation for modified biomaterials.

Part 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)

The first and most fundamental step is to determine if the material is toxic to living cells.[5] Cytotoxicity screening is a rapid and sensitive method to assess the biological reactivity of a material or its extracts.[6] For aniline-based modifiers, this is particularly critical. Studies on aniline oligomers have shown that cytotoxicity is highly dependent on the number of monomers and the nature of the end-functional groups.[1][7]

Key Experiments & Expected Outcomes

Two complementary assays are recommended to build a comprehensive picture of cytotoxicity:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow MTT salt to a purple formazan product.[8] A reduction in cell viability below 70% compared to a negative control is typically considered a cytotoxic effect.[8]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the amount of LDH enzyme released into the cell culture medium upon cell membrane damage.[9] An increase in LDH activity correlates with a higher level of cell death or membrane damage.

Causality Behind Experimental Choices: Using both MTT and LDH assays provides a self-validating system. The MTT assay assesses cellular function, while the LDH assay measures structural integrity. If a material is truly cytotoxic, we expect to see a dose-dependent decrease in MTT signal and a corresponding increase in LDH release. Discrepancies between the two could suggest material interference with one of the assays, a common pitfall that must be investigated.

Part 2: Hemocompatibility Assessment (ISO 10993-4)

For any material intended for blood-contacting applications (e.g., vascular grafts, catheters, biosensors), evaluating its interaction with blood components is non-negotiable.[10] An incompatible material can trigger thrombosis (clotting), hemolysis (destruction of red blood cells), and inflammatory responses.[11]

Surface chemistry, particularly charge and hydrophilicity, plays a dominant role here. Amine-functionalized surfaces (-NH2) typically impart a positive surface charge.[3] This can be advantageous for promoting the adhesion of certain cells but may also lead to non-specific protein adsorption, which is the initial event that triggers the coagulation cascade.[3]

Key Experiments & Expected Outcomes
  • Thrombosis and Coagulation Assays: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) can be measured after blood has been in contact with the material. Prolongation of these times can indicate an anti-coagulant effect, whereas significant shortening could suggest a pro-thrombotic surface.[5]

  • Platelet Adhesion and Activation: This is a critical test for hemocompatibility.[12] After exposure to blood or platelet-rich plasma, the material surface is visualized using Scanning Electron Microscopy (SEM). The number of adhered platelets and their morphology (e.g., spreading, pseudopodia formation) are quantified. A hemocompatible surface will exhibit minimal platelet adhesion and activation.[13]

  • Hemolysis Assay: This test determines the degree to which the material damages red blood cells (RBCs). The amount of hemoglobin released from lysed RBCs is measured spectrophotometrically after incubation with the material. According to ASTM F756, a hemolysis percentage above 5% is generally considered unacceptable for most applications.

Causality Behind Experimental Choices: The triad of thrombosis, platelet, and hemolysis testing covers the primary modes of blood-material incompatibility. A material might not activate the soluble coagulation factors (aPTT/PT) but could still be a potent activator of platelets. Therefore, all three aspects must be evaluated to make a credible claim of hemocompatibility.

Part 3: Comparative Analysis with Alternative Surface Modifiers

No material should be evaluated in a vacuum. A key part of the development process is to benchmark its performance against established standards. The table below compares the expected properties of a this compound surface with common alternatives.

Surface ModifierPrimary Mechanism of BiocompatibilityExpected Protein AdsorptionExpected Platelet AdhesionKey AdvantagePotential Limitation
This compound Positive charge, specific cell interactions.[3]Moderate to High (charge-driven)Moderate (depends on protein layer)Versatile for bio-conjugationPotential for aniline-related cytotoxicity and non-specific adsorption.
Polyethylene Glycol (PEG) Forms a hydrophilic barrier that sterically hinders protein adsorption.Very LowVery LowExcellent anti-fouling properties.Can elicit anti-PEG antibodies; limited functional groups for conjugation.
Heparin Bioactive; directly inhibits coagulation cascade by binding antithrombin III.[5]LowVery LowActively anti-thrombotic, mimics endothelium.Potential for leaching; requires complex immobilization chemistry.
Zwitterions (e.g., MPC, PSBMA) Tightly bound hydration layer via electrostatic interactions prevents protein adsorption.Extremely LowExtremely LowSuperior anti-fouling and long-term stability.Synthesis and grafting can be complex and costly.

Part 4: In Vivo Biocompatibility (ISO 10993-6)

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo success. The ultimate test of biocompatibility is the response of a living organism to the implanted material. A subcutaneous implantation study in a relevant animal model (e.g., rat or rabbit) is the standard method for evaluating local tissue effects.

Key Experiment & Expected Outcomes

Subcutaneous Implantation and Histopathology: The sterile material is implanted under the skin for periods ranging from a few days to several weeks. Upon explantation, the surrounding tissue is processed for histopathological analysis. A pathologist will assess:

  • The thickness of the fibrous capsule formed around the implant.

  • The presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, foreign body giant cells).

  • Evidence of tissue necrosis or degradation.

A biocompatible material should elicit a minimal inflammatory response that resolves over time, leading to the formation of a thin, acellular fibrous capsule. In contrast, a reactive material will cause a chronic inflammatory response, characterized by a thick capsule and a high density of inflammatory cells.

G cluster_0 In Vivo Implantation Workflow Start Sterile Material (Test & Control) Implant Surgical Implantation (e.g., Rabbit Dorsum) Start->Implant Heal Healing Period (e.g., 1, 4, 12 weeks) Implant->Heal Explant Explantation of Implant & Tissue Heal->Explant Process Histological Processing (Fix, Embed, Section) Explant->Process Stain Staining (e.g., H&E, Masson's Trichrome) Process->Stain Analyze Microscopic Analysis & Scoring Stain->Analyze

Caption: Workflow for the in vivo evaluation of local tissue response to an implant.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol must be robust and well-documented. Below are foundational, step-by-step methodologies for the key in vitro experiments.

Protocol 1: In Vitro Cytotoxicity - MTT Assay
  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or 3T3 fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.[2]

  • Sample Preparation: Prepare extracts of the this compound-modified material according to ISO 10993-12. Typically, this involves incubating the material in cell culture medium at 37°C for 24-72 hours. A series of dilutions of the extract should be prepared.

  • Cell Exposure: Remove the old medium from the cells and replace it with the material extracts, positive control (e.g., dilute phenol), and negative control (fresh medium). Incubate for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Interpretation: Calculate cell viability as a percentage relative to the negative control.

Protocol 2: Hemocompatibility - Static Platelet Adhesion
  • Sample Preparation: Place sterile samples of the modified material and controls (e.g., glass as a positive control, untreated base material as a reference) into the wells of a 24-well plate.

  • Blood Collection: Obtain fresh human blood from healthy donors into citrate-containing tubes to prevent coagulation. Prepare platelet-rich plasma (PRP) via gentle centrifugation.

  • Incubation: Add PRP to each well containing a test sample and incubate at 37°C for 1-2 hours under static conditions.

  • Rinsing: Gently rinse each sample with phosphate-buffered saline (PBS) to remove non-adherent platelets.

  • Fixation & Dehydration: Fix the adhered platelets using a glutaraldehyde solution. Subsequently, dehydrate the samples through a series of graded ethanol solutions.

  • Sample Preparation for SEM: Critically point dry the samples and apply a thin conductive coating (e.g., gold-palladium).

  • Imaging and Analysis: Image the surfaces using a Scanning Electron Microscope (SEM) at various magnifications. Quantify the number of adhered platelets per unit area and characterize their morphology.

Conclusion and Expert Recommendations

The evaluation of any novel biomaterial, such as those modified with this compound, must be approached with scientific rigor and a clear, logical strategy. While the specific biocompatibility profile of this modifier is not yet widely published, a framework based on its chemical analogues—aromatic amines and amine-terminated surfaces—provides a strong predictive starting point.

We predict that while offering excellent potential for bio-conjugation, these surfaces will require careful scrutiny for potential cytotoxicity and their tendency to adsorb proteins. The key to a successful evaluation lies in a multi-pronged approach, combining in vitro screening for cytotoxicity and hemocompatibility with in vivo validation of the local tissue response. Direct, objective comparison against established "low-fouling" (PEG, zwitterions) and "bioactive" (Heparin) surfaces will ultimately determine the most appropriate application and commercial viability of this compound-modified materials. This comprehensive, evidence-based approach is the only way to ensure patient safety and advance the field of biomedical engineering responsibly.

References

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  • Bio-inspired hemocompatible surface modifications for biomedical applications. (n.d.). PMC - NIH. [Link]

  • Cytotoxicity Induced by Engineered Silver Nanocrystallites Is Dependent on Surface Coatings and Cell Types. (2012).
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  • Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. (n.d.). Frontiers. [Link]

  • Biochemical Responses of Anodized Titanium Implants with a Poly(lactide-co-glycolide)/Bone Morphogenetic Protein-2 Submicron Particle Coating. Part 2: An In Vivo Study. (n.d.). PubMed. [Link]

  • Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility. (2018). PMC. [Link]

  • Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications. (n.d.). PubMed Central. [Link]

  • Surface Functionalization and Enhancement of Properties of Biomaterials through Atomic Layer Deposition. (n.d.). UIC Indigo. [Link]

  • Biocompatible polymers coated on carboxylated nanotubes functionalized with betulinic acid for effective drug delivery. (n.d.). PubMed. [Link]

  • Biocompatibility Testing for Medical Devices. (n.d.). Charles River Laboratories. [Link]

  • Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024). [Link]

  • Medical Device Biocompatibility Testing and ISO 10993 Compliance. (n.d.). NAMSA. [Link]

  • In vitro and in vivo interactions of cells with biomaterials. (1988). PubMed. [Link]

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  • The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. (2024). [Link]

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Head-to-head comparison of 4-(2-Aminoethoxy)aniline and other functionalized anilines in a specific application

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Rational Degrader Design

In the rapidly evolving landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely dictated by the choice of its warhead or E3 ligase ligand. The chemical linker connecting these two moieties, often an overlooked component, plays a pivotal role in dictating the potency, selectivity, and overall drug-like properties of the final molecule.[1] This guide provides an in-depth, head-to-head comparison of 4-(2-Aminoethoxy)aniline and other functionalized anilines as key building blocks for PROTAC linkers. By examining their impact on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, we will elucidate the causal relationships between linker architecture and PROTAC performance.[2]

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and chemical composition are critical for achieving a productive ternary complex geometry and for modulating the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4][5] Aniline derivatives are versatile components in linker synthesis, offering a scaffold that can be readily modified to tune these properties.

The PROTAC System Under Investigation

For this comparative analysis, we will consider a hypothetical series of PROTACs targeting BRD4, a transcriptional coactivator implicated in various cancers.[2] All PROTACs in this series will utilize the well-characterized BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The key point of differentiation will be the composition of the linker, specifically the functionalized aniline moiety.

Comparative Analysis of Functionalized Aniline Linkers

We will evaluate three distinct linker architectures, each incorporating a different functionalized aniline, to understand their impact on key performance metrics.

Linker Architectures:
  • PROTAC-1 (Flexible Hydrophilic Linker): Incorporating This compound , this linker is designed to be flexible and hydrophilic, leveraging the ether and terminal amine functionalities.

  • PROTAC-2 (Flexible Lipophilic Linker): Featuring a 4-butylaniline core, this linker provides a more hydrophobic and flexible connection.

  • PROTAC-3 (Rigidified Linker): This linker utilizes a 4-(piperazin-1-yl)aniline scaffold to introduce conformational constraint.

Performance Metrics:
  • Degradation Efficiency (DC50 and Dmax): DC50 represents the concentration of PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation. Lower DC50 and higher Dmax values indicate greater potency and efficacy.[6]

  • Cell Permeability: The ability of the PROTAC to cross the cell membrane and reach its intracellular target is crucial for its activity.

  • Ternary Complex Stability: The stability of the PROTAC-induced ternary complex is a key determinant of efficient ubiquitination.

Quantitative Data Summary

The following table summarizes the anticipated performance of our hypothetical BRD4-targeting PROTACs based on established structure-activity relationships for similar linker modifications found in the literature.[4][][8]

PROTAC Linker Moiety Linker Type Anticipated DC50 (nM) Anticipated Dmax (%) Relative Cell Permeability Ternary Complex Stability
PROTAC-1 This compoundFlexible, Hydrophilic50-100>90ModerateModerate
PROTAC-2 4-butylanilineFlexible, Lipophilic20-50>95HighModerate to High
PROTAC-3 4-(piperazin-1-yl)anilineRigid5-20>95Moderate to HighHigh

In-Depth Analysis and Mechanistic Rationale

The "Chameleon Effect" of Flexible Linkers

Flexible linkers, such as those in PROTAC-1 and PROTAC-2, can adopt multiple conformations. This flexibility can be advantageous in allowing the PROTAC to find a productive orientation for ternary complex formation.[9] However, this conformational freedom can also come with an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[9]

  • PROTAC-1 (this compound): The inclusion of ether and amine functionalities in the linker of PROTAC-1 is intended to improve aqueous solubility, a common challenge for large PROTAC molecules.[1] This increased hydrophilicity can be beneficial for formulation and bioavailability. However, the increased polar surface area may negatively impact passive diffusion across the cell membrane, leading to moderate cell permeability.[10] The flexibility of the ethoxy chain allows for the necessary adjustments to facilitate ternary complex formation.

  • PROTAC-2 (4-butylaniline): The alkyl chain in PROTAC-2 increases the lipophilicity of the linker. This often translates to improved cell permeability through passive diffusion.[] Comparative studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[] This enhanced permeability can lead to higher intracellular concentrations and, consequently, more potent degradation, as reflected in the lower anticipated DC50 value for PROTAC-2 compared to PROTAC-1.

The Advantage of Rigidity
  • PROTAC-3 (4-(piperazin-1-yl)aniline): The incorporation of a piperazine ring in the linker of PROTAC-3 introduces a degree of rigidity.[5] This conformational constraint can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase, reducing the entropic penalty of ternary complex formation.[9] This can lead to a more stable ternary complex and, as a result, more efficient ubiquitination and degradation. The anticipated lower DC50 value for PROTAC-3 reflects this enhanced efficiency. While rigid linkers can sometimes be more synthetically challenging, the potential payoff in potency often justifies the effort.[9]

Visualizing the Concepts

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (BRD4) Ternary Ternary Complex (BRD4-PROTAC-VHL) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds PROTAC->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated BRD4 Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Linker_Comparison cluster_1 PROTAC-1 cluster_2 PROTAC-2 cluster_3 PROTAC-3 L1 This compound Flexible, Hydrophilic Moderate Permeability Moderate Potency L2 4-butylaniline Flexible, Lipophilic High Permeability High Potency L3 4-(piperazin-1-yl)aniline Rigid High Permeability Very High Potency

Caption: Summary of linker properties and anticipated performance.

Experimental Protocols

Protocol 1: Western Blot Analysis of BRD4 Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment. [11] 1. Cell Culture and Treatment: a. Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density of 0.5 x 10^6 cells/mL. b. Allow cells to adhere and grow for 24 hours. c. Treat cells with a serial dilution of each PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. d. Incubate for the desired time (e.g., 18 hours).

2. Cell Lysis: a. Harvest cells by centrifugation. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [12] d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting: a. Normalize protein amounts for each sample and prepare them with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. [13] c. Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel. d. Perform electrophoresis to separate proteins by size. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [14] g. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. h. Incubate with a loading control primary antibody (e.g., GAPDH or β-actin). i. Wash the membrane three times with TBST. j. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [13] k. Wash the membrane three times with TBST. l. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the BRD4 band intensity to the loading control. c. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control. d. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay

This assay is crucial for determining if the observed anti-proliferative effects are due to on-target degradation or off-target cytotoxicity. [3] 1. Cell Seeding: a. Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 90 µL of medium. b. Incubate overnight to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the PROTACs. b. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle-only control.

3. Incubation: a. Incubate the plate for 72 hours at 37°C in a humidified incubator.

4. Luminescence Measurement: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

5. Data Analysis: a. Subtract the background luminescence from wells containing medium only. b. Normalize the data to the vehicle-treated control cells (representing 100% viability). c. Plot the percentage of cell viability against the PROTAC concentration and fit the data to determine the IC50 value.

Conclusion

The rational design of PROTACs requires a holistic approach that considers every component of these heterobifunctional molecules. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's therapeutic potential. This guide has demonstrated that the choice of a functionalized aniline within the linker can profoundly influence a PROTAC's degradation efficiency and drug-like properties.

While a flexible, hydrophilic linker incorporating This compound can improve solubility, it may come at the cost of reduced cell permeability. A more lipophilic alkyl aniline linker, as in 4-butylaniline , can enhance cell permeability and potency. However, for achieving maximal efficacy, a rigidified linker, such as one containing 4-(piperazin-1-yl)aniline , often proves superior by pre-organizing the PROTAC for optimal ternary complex formation, leading to highly potent and efficient protein degradation.

Ultimately, the optimal linker is target- and system-dependent, and empirical evaluation of a diverse set of linkers is essential for the development of potent and selective protein degraders. The experimental protocols provided herein offer a robust framework for such evaluations, empowering researchers to make data-driven decisions in the exciting field of targeted protein degradation.

References

  • Scott, D. E., et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]

  • AstraZeneca. Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. [Link]

  • Maple, H. J., et al. Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Scott, D. E., et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Cecchini, C., et al. Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]

  • CliniSciences. Experimental Protocol for Western Blotting. [Link]

  • G-Biosciences. How to Prepare Samples for Western Blot Analysis. [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Gabizon, R., et al. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • Arines, J., et al. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols. [Link]

  • Shcherbakov, D., & Komarov, I. Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Zhao, B., et al. Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Kim, K., et al. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Journal of Medicinal Chemistry. [Link]

  • Szeliga, J., et al. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? International Journal of Molecular Sciences. [Link]

  • Szeliga, J., et al. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? ResearchGate. [Link]

  • Jones, E. J., & Cano, C. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. Bioorganic & Medicinal Chemistry. [Link]

  • Song, S., et al. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. [Link]

  • Szeliga, J., et al. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? PubMed. [Link]

  • Farnaby, W., et al. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nature Chemical Biology. [Link]

  • Yang, Y., et al. PROTACs for BRDs proteins in cancer therapy: a review. Journal of Hematology & Oncology. [Link]

  • Gadd, M. S., et al. Structure-guided design and characterization of Brd4-selective degrader AT1. Nature Chemical Biology. [Link]

  • Ferguson, F. M., et al. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. Journal of the American Chemical Society. [Link]

  • de Oliveira, P. G., et al. Computational assessment of the binding modes of the first VHL-recruiting PROTACs designed for oncogenic KRasG12C. New Journal of Chemistry. [Link]

  • Shcherbakov, D., & Komarov, I. Rational structure-based design of BRD4 degrader PROTAC. ResearchGate. [Link]

  • Antermite, D., et al. Synthesis of VHL-Recruiting Isocyanides and PROTACs. ResearchGate. [Link]

  • Troup, R. I., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]

  • Li, Y., et al. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Translational Medicine. [Link]

  • Bio-Techne. Assays for Targeted Protein Degradation. [Link]

  • Kim, M., et al. Structure-activity relationship of aniline analogues. ResearchGate. [Link]

  • Song, S., et al. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. ResearchGate. [Link]

  • Zhang, T., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-(2-Aminoethoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal of these reagents is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(2-Aminoethoxy)aniline and its salts, ensuring the protection of your personnel and the environment.

Understanding the Hazard Profile of this compound

Key Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). Direct contact should be strictly avoided.

  • Potential for Systemic Effects: Aromatic amines, as a class, can be absorbed through the skin and may cause systemic effects, including methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[4]

  • Environmental Toxicity: Aromatic amines are recognized as environmental pollutants due to their toxicity and potential for groundwater contamination.[1][2]

Hazard Summary Table:

Hazard StatementGHS ClassificationSource
H315: Causes skin irritationSkin Irritant
H319: Causes serious eye irritationEye Irritant
GHS07Warning

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes containment, clear communication, and compliance with all relevant regulations. The following workflow is designed to guide laboratory personnel through this process safely and effectively.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal PPE 1. Don Appropriate PPE Segregate 2. Segregate Waste PPE->Segregate Ensure safety before handling Container 3. Select Compatible Container Segregate->Container Prevent reactions Labeling 4. Label Waste Container Container->Labeling Clear identification Storage 5. Store Securely Labeling->Storage Await pickup EHS 6. Arrange for Professional Disposal Storage->EHS Compliance

Caption: Disposal workflow for this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Given the irritant nature of this compound, robust personal protection is non-negotiable. The causality here is direct: preventing skin and eye contact mitigates the primary routes of exposure and potential harm.

  • Gloves: Wear chemically resistant gloves. Given the aromatic amine structure, nitrile gloves may not offer sufficient protection for prolonged contact. Consider double-gloving or using thicker, more resistant gloves such as butyl rubber or Viton.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Lab Coat: A buttoned lab coat must be worn to protect from incidental contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.

Step 2: Segregate the Waste Stream

Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers. Aromatic amines are incompatible with strong oxidizing agents and acids.

  • Dedicated Waste Stream: Establish a dedicated waste container for this compound and other aromatic amines.

  • Avoid Mixing: Do not mix this waste with other chemical classes, particularly oxidizers (e.g., nitrates, perchlorates) or strong acids.

Step 3: Select a Compatible Waste Container

The choice of container is critical for safe storage and transport. The container must be chemically resistant to aromatic amines and prevent leakage.

  • Material: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly sealing cap.

  • Integrity: Ensure the container is in good condition, free from cracks or leaks.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 4: Label the Waste Container Accurately

Clear and accurate labeling is a cornerstone of laboratory safety and regulatory compliance. This ensures that everyone who handles the waste is aware of its contents and associated hazards.

  • Contents: Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Hazard Symbols: Affix the appropriate GHS pictogram (GHS07 for "Warning").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 5: Store the Waste Securely

Proper storage of hazardous waste is crucial to prevent accidents and ensure a safe laboratory environment.

  • Location: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic.

  • Incompatible Materials: Ensure the storage location is segregated from incompatible materials.

  • Temperature: Store at room temperature, away from direct sunlight and heat sources.

Step 6: Arrange for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5] This is due to its environmental toxicity and potential to disrupt wastewater treatment processes.[1]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the designated authority for hazardous waste disposal. Contact them to schedule a pickup.

  • Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for hazardous waste collection and disposal.

Spill and Decontamination Procedures

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

Minor Spills

For small spills that can be safely managed by laboratory personnel:

  • Evacuate and Alert: Alert others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Step 1.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials as hazardous waste.

Major Spills

For large spills or spills in poorly ventilated areas:

  • Evacuate Immediately: Evacuate the laboratory and alert your supervisor and institutional EHS.

  • Isolate the Area: Close the doors to the laboratory to contain any vapors.

  • Await Professional Response: Do not attempt to clean up a major spill yourself. Await the arrival of trained emergency responders.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adhering to these detailed procedures, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. This proactive approach to chemical waste management is not just good practice; it is an integral part of scientific integrity.

References

  • Google Patents.
  • ChemBK. 4-[2-(4-aminophenoxy)ethoxy]aniline. [Link]

  • Capot Chemical. MSDS of 4-(2-Morpholinoethoxy)aniline. [Link]

  • ResearchGate. Handling of Amine-based Wastewater Produced During Carbon Capture. [Link]

  • CPAChem. 4-Ethoxyaniline Safety Data Sheet. [Link]

  • ResearchGate. Treatment of amine wastes generated in industrial processes. [Link]

  • Bellona Foundation. Amines Used in CO2 Capture. [Link]

  • Journal of Environmental Informatics Letters. Handling of Amine-Based Wastewater Produced During Carbon Capture. [Link]

  • IMR Press. The impact of aromatic amines on the environment: risks and damages. [Link]

  • IEAGHG. Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

  • EPA. Aniline. [Link]

  • Vermont Department of Health. Aniline. [Link]

  • PubMed. The impact of aromatic amines on the environment: risks and damages. [Link]

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Navigating the Safe Handling of 4-(2-Aminoethoxy)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Profile: Understanding the Risks

The primary hazards associated with aromatic amines like aniline and its derivatives include acute toxicity, potential for carcinogenicity, and skin and eye irritation. The presence of the aniline core structure in 4-(2-Aminoethoxy)aniline suggests that it should be handled as a hazardous substance.

Based on data from analogous compounds such as 4-(2-Aminoethyl)aniline and the parent compound aniline, the following hazard classifications should be anticipated[1][2][3]:

Hazard ClassificationAnticipated Risk for this compoundRationale and Key Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Toxic) Aniline is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] Aromatic amines can be readily absorbed through the skin.
Skin Corrosion/Irritation Causes Burns Structurally similar compounds like 4-(2-Aminoethyl)aniline are known to cause chemical burns.[1]
Serious Eye Damage/Irritation Causes Serious Eye Damage Direct contact with related compounds can cause severe and potentially irreversible eye damage.[1][3][4]
Skin Sensitization May cause an allergic skin reaction Aniline is a known skin sensitizer.[2][4]
Carcinogenicity Suspected of causing cancer Aniline is classified as a suspected human carcinogen.[2][4]
Germ Cell Mutagenicity Suspected of causing genetic defects Aniline is suspected of causing genetic defects.[2][3][4]
Emergency Response at a Glance

In the event of an exposure or spill, immediate and correct action is critical. The following flowchart outlines the essential first steps.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact If Eye_Contact Eye Contact Exposure->Eye_Contact If Inhalation Inhalation Exposure->Inhalation If Ingestion Ingestion Exposure->Ingestion If Remove_Clothing Remove Contaminated Clothing & Shoes Skin_Contact->Remove_Clothing Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->Rinse_Mouth Flush_Skin Flush Skin with Water (15 min) Remove_Clothing->Flush_Skin Seek_Medical Seek Immediate Medical Attention Flush_Skin->Seek_Medical Flush_Eyes->Seek_Medical Move_Fresh_Air->Seek_Medical Rinse_Mouth->Seek_Medical Provide_SDS Provide SDS of Aniline/Related Compound Seek_Medical->Provide_SDS

Caption: Immediate first aid procedures for exposure to this compound.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the foundation of safety when working with potentially hazardous materials. This protocol is designed to minimize exposure and ensure a controlled laboratory environment.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is your primary defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE to protect against chemical hazards encountered in the workplace.[5]

PPESelection cluster_hazard Hazard Assessment cluster_ppe Required PPE Compound This compound Engineering_Controls Chemical Fume Hood Compound->Engineering_Controls Handled in Hand_Protection Double Gloving: Nitrile (inner) Butyl or Viton (outer) Compound->Hand_Protection Requires Eye_Protection Chemical Splash Goggles & Face Shield Compound->Eye_Protection Requires Body_Protection Chemical-Resistant Lab Coat (fully buttoned) Compound->Body_Protection Requires Foot_Protection Closed-Toe Shoes Compound->Foot_Protection Requires

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Confirm that all work with this compound will be conducted within a certified chemical fume hood.[5]

    • Designate a specific area within the fume hood for the handling of this compound to minimize the potential for cross-contamination.

  • Donning PPE:

    • Inner Gloves: Don a pair of nitrile gloves. These provide a preliminary barrier and protect the skin during the doffing process.

    • Lab Coat: Wear a chemical-resistant, long-sleeved lab coat, ensuring it is fully buttoned.

    • Outer Gloves: Don a pair of butyl rubber or Viton™ gloves over the nitrile gloves. These materials have demonstrated longer breakthrough times for aniline and are recommended for direct handling.[6] Always consult the glove manufacturer's specifications for chemical compatibility.

    • Eye and Face Protection: Wear chemical splash goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[1]

  • Handling the Compound:

    • Always handle this compound in the designated area within the fume hood.

    • Use non-sparking tools and equipment, especially when transferring the substance.[7]

    • Keep containers tightly closed when not in use to minimize the release of vapors.

    • Avoid inhalation of vapors and any direct contact with the skin or eyes.[1]

  • Doffing PPE:

    • Outer Gloves: With the outer gloves still on, wash them with soap and water. Carefully remove the outer gloves, avoiding contact with the inner gloves.

    • Lab Coat and Goggles/Face Shield: Remove the lab coat and eye/face protection.

    • Inner Gloves: Remove the inner nitrile gloves, turning them inside out as you do so.

    • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Spill and Waste Management: A Plan for Containment and Disposal

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.[1]

Spill Response
  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5][6]

    • Collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Prevent entry into the affected area.

Waste Disposal Workflow

The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous waste from "cradle to grave."[7] Based on the properties of aniline, waste containing this compound should be treated as hazardous waste.

WasteDisposal cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal Solid_Waste Contaminated Solids (Gloves, Absorbents, etc.) Solid_Container Seal in Labeled Hazardous Waste Bag/Container Solid_Waste->Solid_Container Liquid_Waste Unused/Waste This compound Liquid_Container Collect in Labeled, Compatible Waste Container Liquid_Waste->Liquid_Container Storage_Area Store in Designated Satellite Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Storage_Area->EHS_Pickup

Caption: Step-by-step workflow for the disposal of this compound waste.

Disposal Procedure:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.

  • Containerization:

    • Liquid Waste: Collect all liquid waste in a designated, leak-proof, and compatible container. The container must be kept closed except when adding waste.

    • Solid Waste: All contaminated solid waste, such as gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Do not dispose of this chemical down the drain or in regular trash.[8]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • Capot Chemical. 4-(2-Morpholinoethoxy)aniline Material Safety Data Sheet. Available at: [Link]

  • University of California. Aniline Standard Operating Procedure. Available at: [Link]

  • CPAchem. 4-Ethoxyaniline Safety Data Sheet. Available at: [Link]

  • Carl ROTH. Aniline Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. Aniline Hazardous Substance Fact Sheet. Available at: [Link]

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Strategy Settings

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.